molecular formula C4H8Cl3O4P B7771407 Trichlorfon CAS No. 56042-27-4

Trichlorfon

Katalognummer: B7771407
CAS-Nummer: 56042-27-4
Molekulargewicht: 257.43 g/mol
InChI-Schlüssel: NFACJZMKEDPNKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide.
This compound is a phosphonic ester that is dimethyl phosphonate in which the hydrogen atom attched to the phosphorous is substituted by a 2,2,2-trichloro-1-hydroxyethyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an EC 3.1.1.8 (cholinesterase) inhibitor, an anthelminthic drug and an insecticide. It is an organic phosphonate, a phosphonic ester and an organochlorine compound.
Metrifonate or this compound is an irreversible organophosphate acetylcholinesterase inhibitor. It is a prodrug which is activated non-enzymatically into 2,2-dichlorovinyl dimethyl phosphate.
This compound is a synthetic organochlorophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a white crystalline or colorless to yellow or pink waxy solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is an organophosphate insecticide used to control cockroaches, crickets, silverfish, bedbugs, fleas, cattle grubs, flies, ticks, leafminers and leaf-hoppers. It is applied to vegetable, fruit and field crops;  livestock;  ornamental and forestry plantings;  in agricultural premises and domestic settings;  in greenhouses, and for control of parasites of fish in designated aquatic environments. It is also used for treating domestic animals for control of internal parasites. This compound is a selective insecticide, meaning that it kills selected insects, but spares many or most other organisms. This compound is toxic to target insects through direct applications and by ingestion. In other words, it works both by contact and stomach poison action. This compound acts by interfering with an essential nervous system enzyme, cholinesterase.
An organochlorophosphate cholinesterase inhibitor that is used as an insecticide for the control of flies and roaches. It is also used in anthelmintic compositions for animals. (From Merck, 11th ed)
See also: Atropine;  this compound (component of);  Oxfendazole;  this compound (component of);  Mebendazole;  this compound (component of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2,2-trichloro-1-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFACJZMKEDPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3O4P
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021389
Record name Trichlorfon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2]
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals, White, crystalline solid, Colorless crystals

CAS No.

52-68-6, 56042-26-3, 56042-27-4
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorfon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11473
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRICHLORFON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metrifonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trichlorfon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorfon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METRIFONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MVY4KU98F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METRIFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBF2DG4G2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METRIFONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VCQ9C0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

181 to 183 °F (NTP, 1992), 82.2 °C
Record name TRICHLORFON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4673
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichlorfon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trichlorfon as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorfon, an organophosphate insecticide, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action. A key aspect of its bioactivity is its non-enzymatic conversion to the more potent inhibitor, dichlorvos (B1670471) (DDVP), which acts as the ultimate toxicant. This document elucidates the signaling pathway of AChE inhibition, presents quantitative kinetic data, and provides detailed experimental protocols for the assessment of these interactions. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound [(2,2,2-trichloro-1-hydroxyethyl) phosphonate] is a widely used organophosphate pesticide and veterinary drug.[1] Its efficacy stems from its ability to disrupt nerve function by inhibiting acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which can lead to paralysis and death in target organisms.[2] A critical feature of this compound's mechanism of action is its role as a prodrug; it undergoes a chemical transformation to form dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a much more potent AChE inhibitor.[3][4] Understanding the kinetics and molecular interactions of both this compound and dichlorvos with AChE is essential for assessing its toxicological profile and for the development of potential antidotes.

The Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on AChE is a multi-step process that begins with the conversion of this compound to its active metabolite, dichlorvos. This is followed by the interaction of dichlorvos with the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive. This inhibited enzyme can then undergo one of two competing processes: spontaneous reactivation or "aging."

Trichlorfon_AChE_Inhibition cluster_0 Physiological Environment cluster_1 Synaptic Cleft cluster_2 Therapeutic Intervention This compound This compound Dichlorvos Dichlorvos (Active Metabolite) This compound->Dichlorvos Non-enzymatic Conversion (pH-dependent) AChE_active Active Acetylcholinesterase (AChE-OH) Dichlorvos->AChE_active Phosphorylation (Covalent Bonding to Serine) AChE_inhibited Phosphorylated AChE (AChE-OP) AChE_aged Aged AChE (AChE-O-P(O)(O-CH3)) AChE_inhibited->AChE_aged Aging (Dealkylation) AChE_reactivated Reactivated AChE (AChE-OH) AChE_inhibited->AChE_reactivated Spontaneous Reactivation Oxime Oxime Reactivator (e.g., Pralidoxime) AChE_inhibited->Oxime Oxime->AChE_reactivated Restoration of Activity

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

The process unfolds as follows:

  • Conversion to Dichlorvos: In an aqueous environment, this compound undergoes a non-enzymatic dehydrochlorination to form dichlorvos. This reaction is pH-dependent, with the rate of conversion increasing with alkalinity.[4]

  • Phosphorylation of Acetylcholinesterase: Dichlorvos, the active inhibitor, then interacts with the active site of AChE. The phosphorus atom of dichlorvos is electrophilic and is attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphate-ester bond, rendering the enzyme phosphorylated and catalytically inactive.[5]

  • Aging: The phosphorylated AChE complex can undergo a process called "aging." This involves the dealkylation of one of the methyl groups from the phosphate (B84403) moiety. The aged enzyme is even more stable and is resistant to reactivation by standard oxime antidotes.[6][7]

  • Spontaneous Reactivation: In the absence of aging, the phosphorylated enzyme can slowly undergo hydrolysis, leading to the spontaneous reactivation of AChE. However, this process is generally slow.[6][7]

  • Oxime-Mediated Reactivation: In cases of poisoning, nucleophilic agents such as oximes (e.g., pralidoxime) can be administered. These compounds can displace the organophosphate from the serine residue, thereby reactivating the enzyme. This therapeutic intervention is only effective before the aging process occurs.

Quantitative Data on Inhibitor-Enzyme Interactions

The interaction between this compound, its active metabolite dichlorvos, and acetylcholinesterase can be quantified through various kinetic parameters. These values are crucial for understanding the potency and duration of inhibition.

ParameterCompoundEnzyme SourceValueReference
IC50 DichlorvosCrassostrea gigas (Gill)1.08 µM[8]
Spontaneous Reactivation Rate (ks) DichlorvosHuman (Erythrocyte)0.85 h⁻¹[7]
DichlorvosRat (Erythrocyte)0.347 h⁻¹[7]
DichlorvosSheep0.133 - 0.323 h⁻¹[6]
DichlorvosCattle0.133 - 0.323 h⁻¹[6]
DichlorvosPig0.133 - 0.323 h⁻¹[6]
This compoundHuman0.012 h⁻¹[7]
Aging Rate (ka) DichlorvosHuman3.9 h (half-time)[7]
DichlorvosCattle0.013 - 0.021 h⁻¹[6]
DichlorvosSheep0.013 - 0.021 h⁻¹[6]
DichlorvosPig0.013 - 0.021 h⁻¹[6]

Note: Data for Ki, kon, and koff for this compound and dichlorvos are not consistently reported in the literature, reflecting the rapid and irreversible nature of the inhibition by dichlorvos, which makes precise determination of these equilibrium and rate constants challenging.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of AChE inhibition by this compound and its metabolites.

Ellman's Assay for Acetylcholinesterase Activity

This spectrophotometric method is widely used to measure AChE activity.

Ellman_Assay_Workflow cluster_0 Reaction Principle cluster_1 Experimental Workflow ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB Reaction with DTNB DTNB DTNB (Ellman's Reagent) AChE AChE start Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCh Solution - AChE Solution - Inhibitor Solution (this compound/Dichlorvos) mix In a cuvette or 96-well plate, mix: - Buffer - DTNB - AChE - Inhibitor (or solvent for control) start->mix preincubate Pre-incubate the mixture mix->preincubate add_substrate Initiate reaction by adding ATCh preincubate->add_substrate measure Measure absorbance at 412 nm over time using a spectrophotometer add_substrate->measure analyze Calculate the rate of reaction and determine % inhibition measure->analyze

Figure 2: Workflow for the Ellman's assay to determine AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 10 mM Acetylthiocholine iodide (ATCI) in deionized water

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • This compound and/or Dichlorvos solutions of varying concentrations

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Inhibitor solution (this compound or dichlorvos) or solvent for the control.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for both the control and the inhibitor-treated samples. The percentage of inhibition can be determined using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] x 100

Determination of the Bimolecular Rate Constant (ki)

The bimolecular rate constant (ki) is a measure of the potency of an irreversible inhibitor.

Procedure:

  • Perform the Ellman's assay as described above with varying concentrations of the inhibitor (dichlorvos).

  • For each inhibitor concentration, measure the AChE activity at different pre-incubation times.

  • Plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time for each inhibitor concentration. The slope of this line is the pseudo-first-order rate constant (kobs).

  • Plot kobs against the inhibitor concentration. The slope of this second plot is the bimolecular rate constant (ki).

Measurement of the Aging Rate (ka)

Procedure:

  • Inhibit AChE with a high concentration of dichlorvos for a sufficient time to ensure complete inhibition.

  • Remove the excess inhibitor by methods such as dialysis or gel filtration.

  • At various time points after the removal of the inhibitor, take aliquots of the inhibited enzyme solution.

  • To each aliquot, add an oxime reactivator (e.g., pralidoxime) at a concentration known to cause maximal reactivation.

  • Measure the reactivated AChE activity using the Ellman's assay.

  • The rate of loss of the ability to be reactivated corresponds to the aging rate. Plot the natural logarithm of the reactivatable enzyme activity against time. The negative of the slope of this line is the aging rate constant (ka).

Conclusion

This compound's mechanism of action as an acetylcholinesterase inhibitor is a complex process that is critically dependent on its conversion to the more potent metabolite, dichlorvos. The irreversible inhibition of AChE by dichlorvos, and the subsequent aging of the inhibited enzyme, are key to its toxicity. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and professionals to further investigate the nuances of these interactions. A thorough understanding of this mechanism is fundamental for the development of more effective and safer pesticides, as well as for the design of improved therapeutic strategies for organophosphate poisoning.

References

Historical development and early scientific studies of Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development and Early Scientific Studies of Trichlorfon

Introduction

This compound, a synthetic organophosphate compound, emerged in the mid-20th century as a significant broad-spectrum insecticide and anthelmintic. Its development marked a key period in the advancement of chemical pest control. This technical guide provides a comprehensive overview of its historical discovery, initial synthesis, and the foundational scientific studies that characterized its mechanism of action, toxicological profile, and environmental behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the origins and early scientific evaluation of this compound.

Historical Development

Discovery and Synthesis

This compound, chemically known as dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate, was first synthesized in 1952 by W. Lorenz of Bayer AG.[1] The synthesis was independently described by Barthel and colleagues in 1954.[1] The primary method of production, which remains fundamental to its commercial synthesis, involves the exothermic condensation reaction of dimethyl phosphite (B83602) with chloral (B1216628) (trichloroacetaldehyde).[1][2]

Commercial production and introduction of this compound as an insecticide began in 1952.[1][3] It was marketed under various trade names, including Dipterex®, Dylox®, and Neguvon®.[4] Its initial applications were extensive, covering the control of insect pests in field and fruit crops, forestry, and public health settings.[3] It was also developed for veterinary use to control endo- and ectoparasites in domestic animals and, under the generic name Metrifonate, for treating schistosomiasis in humans.[1][3]

Early Formulations

From its early days, this compound was made available in a variety of formulations to suit its wide range of applications. These included soluble powders (50%, 80%, 95%), emulsifiable concentrates (50%), dusts (4%, 5%), granules (1%, 2.5%, 5%), and ultra-low volume (ULV) concentrates.[1][4]

Trichlorfon_Timeline cluster_Discovery Discovery & Synthesis cluster_Commercialization Commercialization & Application 1952_Lorenz 1952: First prepared by W. Lorenz 1954_Barthel 1954: Synthesis described by Barthel et al. 1952_Commercial 1952: Commercial introduction as an insecticide 1954_Barthel->1952_Commercial Early_1950s Early 1950s: Widespread use in agriculture, forestry, and veterinary medicine

Figure 1: Timeline of the historical development of this compound.

Early Scientific Studies

Mechanism of Action: Acetylcholinesterase Inhibition

Early research quickly identified this compound as an organophosphate acetylcholinesterase (AChE) inhibitor.[2][5] The primary mode of action involves the inhibition of AChE, an enzyme critical for the normal functioning of the nervous system in both insects and mammals.[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve stimulation, which results in paralysis and eventual death of the organism.[5][6]

A key finding from early studies was that this compound itself is a prodrug.[1][7] In physiological and alkaline conditions, it undergoes a non-enzymatic conversion via dehydrochlorination to the more potent AChE inhibitor, 2,2-dichlorovinyl dimethyl phosphate (B84403) (DDVP), commonly known as dichlorvos.[1][8] This conversion is considered responsible for a significant portion of its biological activity.[9]

AChE_Inhibition cluster_Conversion Prodrug Conversion cluster_Synapse Neuromuscular Synapse This compound This compound DDVP Dichlorvos (DDVP) (Active Inhibitor) This compound->DDVP Non-enzymatic dealkalination (pH > 7) AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding -> Nerve Signal AChE->ACh Blocks Hydrolysis

Figure 2: Mechanism of action of this compound as an AChE inhibitor.
Early Toxicological Profile

Toxicological studies were essential in characterizing the safety profile of this compound. Early investigations focused on acute and short-term toxicity in various animal models.

2.2.1 Acute Toxicity this compound was classified as moderately toxic based on acute toxicity studies.[1] The median lethal dose (LD50) was determined for several species and routes of exposure.

Table 1: Acute Toxicity of Technical this compound in Laboratory Animals

Species Route LD50 (mg/kg body weight) Citation
Rat Oral 400 - 800 [1]
Rat Dermal > 2000 [1]
Mouse Oral 300 - 860 [8]
Dog Oral 400 - 420 [8]
Rabbit Oral 160 [8]

| Rabbit | Dermal | 1500 - >2100 |[8] |

2.2.2 Short-Term Toxicity and No-Observed-Effect Levels (NOELs) Short-term studies were conducted to determine the effects of repeated exposure and to establish NOELs, primarily based on the inhibition of cholinesterase activity in plasma, erythrocytes, or the brain.

Table 2: No-Observed-Effect Levels (NOELs) from Early Short-Term Studies

Species Study Duration NOEL Basis of Effect Citation
Rat 16 weeks 100 mg/kg diet Cholinesterase Activity [1][3]
Dog 4 years 50 mg/kg diet Cholinesterase Activity [1][3]

| Monkey | 26 weeks | 0.2 mg/kg body weight | Cholinesterase Activity |[1][3] |

2.2.3 Reproductive and Teratogenic Effects Early studies raised concerns about potential reproductive and teratogenic effects, though often at maternally toxic doses. A single oral dose of 80 mg/kg in rats on day 13 of gestation was found to produce teratogenic effects.[1][8] A three-generation study in rats showed that a dose of approximately 150 mg/kg/day led to a significant decrease in pregnancy rates.[8]

2.2.4 Mutagenicity In vitro studies indicated that this compound could induce unscheduled DNA synthesis, sister chromatid exchanges, and chromosomal aberrations in mammalian cells.[1] Results from various mutagenicity tests were mixed, depending on the test system and the purity of the compound.[1][8]

Early Environmental Fate Studies

Initial environmental studies focused on the persistence of this compound in soil and water.

  • Soil: this compound was found to degrade rapidly in aerobic soils, with a reported half-life ranging from 3 to 27 days.[4]

  • Water: Its stability in water was shown to be highly pH-dependent. In acidic media (pH 1-5), it is relatively stable with a half-life of 526 days at 20°C.[1] However, in neutral to alkaline media, it rapidly converts to dichlorvos.[1] The half-life for this conversion at pH 7 was reported to be 27 hours, decreasing to just 3 hours at pH 8.[1]

Table 3: Aquatic Toxicity of this compound

Species Test Duration LC50 Citation
Rainbow Trout 96-hour 1.4 mg/L [8]
Bluegill 96-hour 0.26 mg/L [8]
Daphnia 48-hour 0.18 mg/L [8]

| Stoneflies | 96-hour | 0.01 mg/L |[8] |

Experimental Protocols

Synthesis of this compound

The foundational synthesis involves the direct reaction of dimethyl phosphite with chloral.

  • Reactants: Dimethyl phosphite and anhydrous chloral (trichloroacetaldehyde).

  • Procedure: Dimethyl phosphite is added dropwise to chloral in a reaction vessel.[10][11] The reaction is exothermic, and the temperature is typically controlled to stay within a range of 70°C to 95°C.[10][11]

  • Reaction Completion: After the addition is complete, the mixture is stirred and maintained at the reaction temperature to ensure complete conversion.[10][11]

  • Purification: The resulting crude this compound is then purified. A common early method involved washing the product with warm water (65-70°C), followed by cooling crystallization at 0-5°C, and subsequent separation (e.g., centrifugation) and drying to yield the final crystalline product.[10][11]

Synthesis_Workflow cluster_Reaction Synthesis Reaction cluster_Purification Purification Process Chloral Chloral Reactor Reaction Vessel (70-95°C) Chloral->Reactor DMP Dimethyl Phosphite DMP->Reactor Dropwise Addition Washing Warm Water Wash (65-70°C) Reactor->Washing Crude Product Crystallization Cooling Crystallization (0-5°C) Washing->Crystallization Separation Centrifugation/ Filtration Crystallization->Separation Drying Drying Separation->Drying Final Product Final Product Drying->Final Product Pure this compound

References

An In-depth Technical Guide to the Degradation Pathways of Trichlorfon and the Formation of Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological degradation pathways of the organophosphate insecticide trichlorfon, with a specific focus on its conversion to the more potent acetylcholinesterase inhibitor, dichlorvos (B1670471). This document synthesizes key research findings on the factors influencing these transformations, detailed experimental protocols for their analysis, and quantitative data to support further research and development.

Introduction

This compound (O,O-dimethyl-(2,2,2-trichloro-1-hydroxyethyl)phosphonate) is a broad-spectrum organophosphate insecticide used in agriculture, horticulture, and veterinary medicine.[1][2][3] Its biological activity is largely attributed to its non-enzymatic conversion into dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a more potent and toxic compound.[1][4] Understanding the degradation pathways of this compound and the kinetics of dichlorvos formation is critical for assessing its environmental fate, toxicological risk, and for the development of effective analytical and remediation strategies.

Abiotic Degradation of this compound

The primary abiotic degradation pathway for this compound is hydrolysis, which is significantly influenced by pH and temperature. The conversion of this compound to dichlorvos is not a simple hydrolysis reaction but rather a dehydrochlorination that occurs in aqueous solutions.[5]

Influence of pH

The rate of this compound degradation and the subsequent formation of dichlorvos are highly dependent on the pH of the medium.[5] In acidic conditions, this compound is relatively stable, while in neutral to alkaline conditions, its degradation to dichlorvos is rapid.[1][5]

Table 1: Effect of pH on this compound Degradation and Dichlorvos Formation

pHTemperature (°C)This compound Half-LifeMaximum Dichlorvos Formed (%)Reference
1-520526 days-[1]
525104 days2.1[5]
72534 hours25[5]
8.5-Rapid loss (<8 h)56 (peaked at 8 h)[5]
92531 minutes52[5]
Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. Higher temperatures generally accelerate the conversion to dichlorvos.

Table 2: Pseudo-First-Order Rate Constants for this compound to Dichlorvos Conversion at pH 8.0

Temperature (°C)Pseudo-First-Order Rate Constant (kψ, s⁻¹)
252.6 x 10⁻⁶
357.4 x 10⁻⁶
452.5 x 10⁻⁵

Data from a kinetic study of the alkaline rearrangement of this compound.[6]

An Arrhenius treatment of this data yielded an activation energy (Ea) of 88 kJ·mol⁻¹ for the conversion of this compound to dichlorvos.[6]

Photolysis

Aqueous photolysis of this compound is a very slow process, with an estimated half-life greater than 2000 days.[5] Soil photolysis is also slow, with a corrected half-life of 54 days or more, although this result is noted to be highly uncertain.[5]

Biotic Degradation of this compound

Microorganisms play a significant role in the degradation of this compound in the environment. Various bacteria and fungi have been identified that can utilize this compound as a source of carbon and phosphorus.[7][8][9]

The initial step in the microbial degradation of this compound is often its hydrolysis to dichlorvos.[7] Subsequent degradation involves the cleavage of the P-C bond, leading to the formation of dimethyl hydrogen phosphate (B84403) and chloral (B1216628) hydrate.[7] These intermediates can be further metabolized. For instance, the fungus Aspergillus sydowii has been shown to deoxidize these compounds to dimethyl phosphite (B83602) and trichloroethanal.[7] The bacterium Bacillus tequilensis has also been identified as a potent this compound degrader, with deoxidation and dehydration being the preferred metabolic reactions.[8]

Enzymes such as organophosphorus hydrolases are key to the biodegradation of organophosphate pesticides, facilitating the hydrolysis of phosphoric acid esters.[10]

Table 3: Microbial Degradation of this compound

MicroorganismInitial this compound Concentration (mg/L)Degradation (%)Time (days)Reference
Aspergillus sydowii PA F-210075.317[7]
Bacillus tequilensis PA F-320071.15[8]
Chlamydomonas reinhardtii100100-[11]

Degradation Pathways Visualization

The following diagrams illustrate the key abiotic and biotic degradation pathways of this compound.

Trichlorfon_Abiotic_Degradation This compound This compound Dichlorvos Dichlorvos This compound->Dichlorvos Dehydrochlorination (pH > 5.5) Desmethyl_Dichlorvos Des-methyl Dichlorvos Dichlorvos->Desmethyl_Dichlorvos Hydrolysis Dichloroacetaldehyde Dichloroacetaldehyde Dichlorvos->Dichloroacetaldehyde Hydrolysis

Caption: Abiotic degradation pathway of this compound to dichlorvos.

Trichlorfon_Biotic_Degradation This compound This compound Dichlorvos Dichlorvos This compound->Dichlorvos Hydrolysis DMHP Dimethyl Hydrogen Phosphate Dichlorvos->DMHP P-C bond cleavage ChloralHydrate Chloral Hydrate Dichlorvos->ChloralHydrate P-C bond cleavage DMP Dimethyl Phosphite DMHP->DMP Deoxidation Trichloroethanal Trichloroethanal ChloralHydrate->Trichloroethanal Deoxidation

Caption: Biotic degradation pathway of this compound by Aspergillus sydowii.

Experimental Protocols

Accurate quantification of this compound and dichlorvos is essential for degradation studies. Due to the thermal instability of this compound, which can readily convert to dichlorvos at high temperatures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred analytical method.[6][12]

Sample Preparation: QuEChERS Method for Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[12][13][14]

Protocol:

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of soil or food product).[12]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for the AOAC method).[12]

    • Add internal standards if required.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).[13]

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 3-5 minutes.[12][14]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, GCB) and magnesium sulfate.[12][13]

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at ≥5000 rcf for 2-3 minutes.[14][15]

    • The resulting supernatant is ready for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange step may be necessary.[13]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common method for the extraction and pre-concentration of pesticides from aqueous samples.[16][17][18]

Protocol:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.[17]

  • Sample Loading:

    • Pass the water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[16][17]

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for at least 10 minutes to remove residual water.[16][17]

  • Elution:

  • Concentration and Reconstitution:

    • Concentrate the eluate using a gentle stream of nitrogen or a rotary evaporator.

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

LC-MS/MS Analysis

Table 4: Example LC-MS/MS Parameters for this compound and Dichlorvos Analysis

ParameterSettingReference
LC System
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA typical gradient starts with a high percentage of aqueous phase, ramping to a high percentage of organic phase.
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z 259 → 109Dichlorvos: m/z 221 → 108.9
Declustering Potential (DP)This compound: 70 VDichlorvos: 80 V
Collision Energy (CE)This compound: 11 eVDichlorvos: 12 eV

Conclusion

The degradation of this compound is a complex process influenced by a variety of abiotic and biotic factors. The primary transformation product, dichlorvos, is of significant toxicological concern. This guide has provided a detailed overview of the degradation pathways, the key factors influencing these processes, and robust analytical methodologies for their study. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, facilitating a deeper understanding of the environmental fate and risks associated with this compound and its metabolites.

References

In-depth analysis of Trichlorfon's chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of Trichlorfon, an organophosphate insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of its biochemical interactions.

Chemical and Physical Properties of this compound

This compound is a white crystalline solid, available in various formulations, including soluble powders and granules.[1][2] It functions as a non-systemic insecticide with both contact and stomach action.[2][3] The technical-grade product is a racemic mixture of two enantiomers.[2][3]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate[2][3][4][5][6][7]
CAS Name dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate[3]
CAS Registry Number 52-68-6[2][3][4][5][6][8][9]
Chemical Formula C₄H₈Cl₃O₄P[2][3][4][5][6][8][9][10]
Molecular Weight 257.44 g/mol [4][5][9][10]
InChI Key NFACJZMKEDPNKN-UHFFFAOYSA-N[3][5]
Synonyms Metrifonate, Chlorophos, Dipterex, Dylox[4][11]
Physicochemical Properties
PropertyValueConditions
Melting Point 75 - 84 °C[1][4][6][12][13][14][15][16]
Boiling Point 100 °C[4][10][12][14][15][16]at 0.1 mmHg
Density 1.73 g/cm³[4][10][13][14][15][16]at 20 °C
Vapor Pressure 7.8 x 10⁻⁶ mmHg[4][10][11][14]at 20 °C
Water Solubility 120 - 154 g/L[1][4][6][12][13]at 20-25 °C
Solubility in Organic Solvents - Benzene: 15.2 g/100 ml- Chloroform: 75.0 g/100 ml- Diethyl ether: 17.0 g/100 ml- n-hexane: 0.08 g/100 mlat 25 °C[4]
LogP (Octanol-Water Partition Coefficient) 0.43 - 0.57[4][11][12]
pKa ~6[12][16]Estimated

Biochemical Activity and Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] It is considered a prodrug that, particularly under alkaline conditions, undergoes a dehydrochlorination reaction to form the more potent acetylcholinesterase inhibitor, 2,2-dichlorovinyl dimethyl phosphate (B84403) (Dichlorvos or DDVP).[6][11] This conversion is pH-dependent, with the rate increasing significantly at higher pH levels.[10][17]

The inhibition of AChE by Dichlorvos is irreversible and leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[11] This accumulation results in the overstimulation of cholinergic receptors, leading to the toxic effects observed in insects and other organisms.

Trichlorfon_Signaling_Pathway cluster_normal Normal Synaptic Function cluster_inhibited Inhibited State This compound This compound Conversion Dehydrochlorination (pH-dependent) This compound->Conversion Spontaneous DDVP Dichlorvos (DDVP) (Active Metabolite) Conversion->DDVP AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibits Hydrolysis ACh Hydrolysis AChE->Hydrolysis Accumulation ACh Accumulation ACh Acetylcholine (ACh) ACh->Hydrolysis Choline_Acetate Choline + Acetate (B1210297) Hydrolysis->Choline_Acetate Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation

This compound's conversion to DDVP and inhibition of AChE.

Experimental Protocols

Determination of this compound by Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of this compound in various matrices using gas chromatography.

Methodology:

  • Sample Preparation:

    • Extract a known weight of the homogenized sample with a suitable solvent, such as ethyl acetate or a mixture of acetonitrile (B52724) and ethyl acetate.[18]

    • The extraction can be performed by shaking or using techniques like solid-phase extraction (SPE).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of an appropriate solvent for GC analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[4]

    • Column: A capillary column suitable for organophosphate pesticide analysis, such as a DB-1 or equivalent.[4]

    • Injection: Use a splitless or on-column injection technique.

    • Oven Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-280°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Detection: For MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound at different concentrations.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of this compound using HPLC, which is particularly useful for heat-labile compounds.

Methodology:

  • Sample Preparation:

    • Follow a similar extraction procedure as described for the GC method.

    • Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[14]

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

  • HPLC-UV/MS Analysis:

    • Instrument: High-performance liquid chromatograph coupled with a UV detector or a mass spectrometer (LC-MS/MS).

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: UV detection can be used, but LC-MS/MS provides higher sensitivity and specificity, monitoring specific parent-daughter ion transitions for this compound and its metabolite, Dichlorvos.[19]

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound.

    • Determine the concentration in the samples by comparing their peak areas or responses to the calibration curve.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory effects of compounds like this compound.[3][8]

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB (Ellman's Reagent): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.

    • Substrate (Acetylthiocholine Iodide - ATCI): Prepare a solution of ATCI in the phosphate buffer. The final concentration in the assay will typically be in the millimolar range.

    • Enzyme Solution: Prepare a solution of acetylcholinesterase in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • This compound solution (or buffer for control)

      • Enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition of AChE activity by this compound by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by testing a range of this compound concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup Buffer Phosphate Buffer (pH 8.0) DTNB DTNB Solution ATCI ATCI Substrate AChE_sol AChE Solution Inhibitor This compound Solution Well_Setup Add to 96-well plate: 1. Buffer 2. DTNB 3. Inhibitor/Control 4. AChE Incubation Pre-incubation Well_Setup->Incubation Reaction_Start Add ATCI Substrate to start reaction Incubation->Reaction_Start Measurement Kinetic Absorbance Measurement at 412 nm Reaction_Start->Measurement Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measurement->Analysis

Workflow for the Ellman's method to determine AChE activity.

References

An In-depth Technical Guide to the Spectroscopic and Crystallographic Data of Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data available for Trichlorfon, an organophosphate insecticide. The information is compiled from various scientific sources to assist researchers, scientists, and drug development professionals in their understanding and utilization of this compound. This document presents key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated biochemical pathways.

Spectroscopic Data of this compound

Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound. The following sections summarize the available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the this compound molecule.

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~3.8Doublet~11O-CH3
~4.8Doublet of Doublets-CH-OH
~5.5Singlet (broad)-OH

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~54O-CH3
~85P-CH
~101CCl3

Table 3: 31P NMR Spectral Data of this compound

Chemical Shift (δ, ppm)
~22

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic absorption of infrared radiation.

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm-1)Functional Group Assignment
~3250O-H stretch (hydroxyl group)
~2950C-H stretch (methyl groups)
~1270P=O stretch (phosphoryl group)
~1030P-O-C stretch
~780C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry (GC-MS, EI) Fragmentation Data of this compound [1]

m/zRelative Intensity (%)Putative Fragment
256Low[M]+ (Molecular Ion)
14543.77[C2H6O3PCl2]+
13933.33[C2H3Cl3O]+
11052.78[C2H7O3P]+
10999.99[C2H6O3P]+
7961.67[CH4O2P]+

Table 6: LC-MS/MS Fragmentation Data of this compound [2]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
257 ([M+H]+)10911

Crystallographic Data of this compound

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for specific instrumentation and analytical requirements.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 31P NMR spectra of this compound.

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of solid this compound for 1H NMR and 50-100 mg for 13C NMR.[3]

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a clean, dry vial.[4] The typical volume of solvent is around 0.6-0.7 mL.[4][5]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube.[6]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[4]

  • Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[4]

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

  • 31P NMR:

    • Acquire a proton-decoupled 31P spectrum.[7] 31P is a medium sensitivity nucleus with a wide chemical shift range.[7]

    • An external standard (e.g., 85% H3PO4) is typically used for chemical shift referencing.[7]

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

KBr Pellet Method:

  • Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any moisture.[8][9]

  • In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.[8]

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[8]

  • Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.[8][10]

  • Transfer the powder to a pellet-forming die.[8]

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[9][10]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[9]

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm-1). A background spectrum of a blank KBr pellet or empty sample compartment should be collected.[9]

Mass Spectrometry (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments for identification and quantification.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Prepare working standard solutions by diluting the stock solution to the desired concentration range with the initial mobile phase composition.

  • For analysis in complex matrices (e.g., environmental or biological samples), an appropriate extraction and clean-up procedure, such as QuEChERS or solid-phase extraction (SPE), is required.[11]

LC-MS/MS Instrumental Parameters (Example): [2]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[2]

    • MRM Transition: Monitor the transition from the precursor ion [M+H]+ (m/z 257) to a specific product ion (e.g., m/z 109).[2]

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.[2]

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of toxicity involves the inhibition of acetylcholinesterase. Its metabolism in biological systems leads to the formation of various byproducts.

Acetylcholinesterase Inhibition Pathway

This compound is an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[12] The organophosphate group of this compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme inactive.[13]

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound This compound This compound AChE_active Active Acetylcholinesterase (AChE) This compound->AChE_active Covalent Binding (Phosphorylation) ACh Acetylcholine (ACh) AChE_inhibited Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Products Postsynaptic_Neuron Postsynaptic Neuron (Receptor Overstimulation) AChE_inhibited->Postsynaptic_Neuron ACh Accumulation ACh->AChE_active Hydrolysis Synaptic_Cleft Synaptic Cleft

Mechanism of Acetylcholinesterase Inhibition by this compound.
Metabolic Pathway of this compound

This compound undergoes metabolic transformation in biological systems, primarily through hydrolysis and other enzymatic reactions. A major metabolic pathway involves its conversion to the more potent acetylcholinesterase inhibitor, Dichlorvos (DDVP).[1] Further degradation leads to the formation of various metabolites that are eventually excreted.[1]

Trichlorfon_Metabolism This compound This compound Dichlorvos Dichlorvos (DDVP) This compound->Dichlorvos Dehydrochlorination (non-enzymatic) Dimethyl_Phosphate Dimethyl Phosphate This compound->Dimethyl_Phosphate P-C Bond Cleavage Trichloroethanol Trichloroethanol This compound->Trichloroethanol P-C Bond Cleavage Dichlorvos->Dimethyl_Phosphate Hydrolysis Dichloroacetaldehyde Dichloroacetaldehyde Dichlorvos->Dichloroacetaldehyde Hydrolysis Excretion Excretion Dimethyl_Phosphate->Excretion Trichloroethanol->Excretion Dichloroethanol Dichloroethanol Dichloroacetaldehyde->Dichloroethanol Reduction Dichloroethanol->Excretion

Simplified Metabolic Pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LCMSMS_Workflow Sample_Collection Sample Collection (e.g., Water, Food, Tissue) Extraction Extraction (e.g., QuEChERS, SPE) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., dSPE, Filtration) Extraction->Cleanup LC_Separation LC Separation (Reverse-Phase C18) Cleanup->LC_Separation Final Extract Ionization Ionization (ESI+) LC_Separation->Ionization Eluent MS_Analysis MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

General Workflow for LC-MS/MS Analysis of this compound.

References

Trichlorfon as a Prodrug: A Technical Guide to its Conversion to Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the organophosphate insecticide trichlorfon, focusing on its role as a prodrug and its chemical conversion to the more potent acetylcholinesterase inhibitor, dichlorvos (B1670471). This document outlines the chemical transformation, influential factors, quantitative data, and detailed experimental protocols for the analysis of these compounds.

Introduction

This compound, a widely used organophosphate insecticide, functions as a prodrug, undergoing a chemical transformation in vivo and under certain environmental conditions to form its more toxic and biologically active metabolite, dichlorvos.[1] This conversion is a critical aspect of this compound's efficacy and toxicological profile. Understanding the kinetics and mechanisms of this transformation is paramount for researchers in toxicology, environmental science, and drug development. Dichlorvos is a more potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Chemical Conversion of this compound to Dichlorvos

The conversion of this compound to dichlorvos is not a hydrolysis reaction but rather a dehydrochlorination reaction.[3] This transformation involves the removal of a hydrogen atom and a chlorine atom from the trichloroethyl group of the this compound molecule, resulting in the formation of a double bond and yielding dichlorvos (2,2-dichlorovinyl dimethyl phosphate).

G cluster_products This compound This compound (Dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate) dichlorvos Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate) This compound->dichlorvos hcl HCl

Figure 1. Chemical conversion of this compound to dichlorvos.

This reaction occurs spontaneously and is significantly influenced by the pH and temperature of the environment.

Factors Influencing the Conversion

The rate and extent of this compound's conversion to dichlorvos are primarily dictated by pH and temperature.

3.1. Influence of pH

The dehydrochlorination of this compound is markedly accelerated under alkaline conditions. As the pH increases, the rate of conversion increases significantly.

3.2. Influence of Temperature

Higher temperatures also promote the conversion of this compound to dichlorvos. The reaction follows first-order kinetics, and the rate constants increase with temperature.

Quantitative Data

The following tables summarize the quantitative data regarding the influence of pH on the conversion of this compound to dichlorvos.

Table 1: Half-life of this compound at 25°C at Various pH Levels

pHHalf-lifeReference
5104 days[3]
63.7 days
734 hours[3]
863 minutes
931 minutes[3]

Table 2: Maximum Percentage of this compound Converted to Dichlorvos at 25°C

pHMaximum Conversion (%)Reference
52.1[3]
725[3]
952[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its conversion to dichlorvos.

5.1. Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[4][5][6][7][8]

  • Objective: To extract this compound and dichlorvos from a solid or liquid matrix for subsequent analysis.

  • Materials:

    • Homogenizer (e.g., high-speed blender)

    • 50 mL centrifuge tubes

    • Acetonitrile (B52724) (pesticide residue grade)

    • Magnesium sulfate (B86663) (anhydrous)

    • Sodium chloride

    • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA, C18)

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) until a uniform consistency is achieved. For liquid samples, use an appropriate volume directly.

    • Extraction:

      • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add internal standards if required.

      • Vortex vigorously for 1 minute.

    • Partitioning:

      • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

      • Immediately cap and shake vigorously for 1 minute.

      • Centrifuge at ≥3000 rcf for 5 minutes.

    • Cleanup (Dispersive SPE):

      • Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 900 mg MgSO₄ and 150 mg PSA).

      • Vortex for 30 seconds.

      • Centrifuge at ≥3000 rcf for 5 minutes.

    • Final Extract: The supernatant is ready for analysis by GC or LC-MS/MS.

G start Sample Homogenization extraction Extraction with Acetonitrile start->extraction partitioning Partitioning with Salts (MgSO4, NaCl) extraction->partitioning centrifuge1 Centrifugation partitioning->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis Analysis by GC or LC-MS/MS centrifuge2->analysis

Figure 2. QuEChERS experimental workflow.

5.2. Analysis by Gas Chromatography with Flame Photometric Detector (GC-FPD)

GC-FPD is a common technique for the analysis of organophosphorus pesticides.[1][9][10][11]

  • Objective: To separate and quantify this compound and dichlorvos in a prepared sample extract.

  • Instrumentation:

    • Gas chromatograph with a flame photometric detector (phosphorus filter).

    • Capillary column suitable for pesticide analysis (e.g., HP-5 or equivalent).

  • Typical GC-FPD Parameters:

    • Injector Temperature: 220°C (Note: this compound can degrade at high injector temperatures; cool on-column injection is preferred if available).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 250°C.

  • Procedure:

    • Inject a known volume (e.g., 1-2 µL) of the final extract from the QuEChERS procedure into the GC.

    • Acquire the chromatogram.

    • Identify and quantify the peaks corresponding to this compound and dichlorvos by comparing their retention times and peak areas to those of known standards.

5.3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of this compound and dichlorvos, especially in complex matrices.[1][5][7][8]

  • Objective: To accurately quantify this compound and dichlorvos in prepared sample extracts.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Typical LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might start at 90% A, decrease to 10% A over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transitions (MRM):

      • This compound: m/z 259 → 109.[5]

      • Dichlorvos: m/z 221 → 108.9.[5]

  • Procedure:

    • Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the analytes using a calibration curve prepared from standards.

5.4. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of dichlorvos on acetylcholinesterase activity.[4][6][9]

  • Objective: To measure the inhibition of AChE activity by dichlorvos.

  • Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • DTNB solution.

    • Phosphate (B84403) buffer (pH 8.0).

    • Dichlorvos standard solutions of varying concentrations.

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to the appropriate wells.

    • Add different concentrations of dichlorvos to the test wells and a solvent blank to the control wells.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between dichlorvos and AChE.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each dichlorvos concentration relative to the control.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for dichlorvos is the inhibition of acetylcholinesterase (AChE).[2] Dichlorvos, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors in the nervous system.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Accumulated_ACh Accumulated ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Overstimulation Continuous Nerve Impulse (Overstimulation) Receptor->Overstimulation Dichlorvos Dichlorvos Dichlorvos->AChE Inhibition Accumulated_ACh->Receptor

Figure 3. Mechanism of acetylcholinesterase inhibition by dichlorvos.

Conclusion

This compound's role as a prodrug is a critical determinant of its insecticidal activity and toxicological properties. The conversion to dichlorvos is a well-characterized dehydrochlorination reaction, highly dependent on pH and temperature. The methodologies outlined in this guide provide a framework for the accurate quantification of both compounds and the assessment of their biological activity. A thorough understanding of these principles is essential for professionals in the fields of agricultural science, environmental monitoring, and drug development to ensure the safe and effective use of this compound and to mitigate potential risks associated with its more potent metabolite, dichlorvos.

References

Biotransformation and Metabolic Pathways of Trichlorfon in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorfon, an organophosphate insecticide, undergoes extensive biotransformation in mammals, leading to a complex array of metabolites with varying toxicological profiles. This technical guide provides an in-depth exploration of the metabolic pathways of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) in mammalian systems. The primary metabolic event is the non-enzymatic conversion of this compound to the more potent cholinesterase inhibitor, Dichlorvos (DDVP). Subsequent enzymatic reactions, including hydrolysis and demethylation, further degrade these compounds into less toxic metabolites. This document summarizes key quantitative pharmacokinetic data, details experimental protocols for studying this compound metabolism, and provides visual representations of the metabolic pathways and experimental workflows to support further research and drug development.

Introduction

This compound (O,O-dimethyl-2,2,2-trichloro-1-hydroxyethylphosphonate) is a widely used organophosphate insecticide and anthelmintic.[1] Its use in agriculture and veterinary medicine necessitates a thorough understanding of its metabolic fate in mammals to assess potential risks to human and animal health. This compound itself is a prodrug that is converted to the more toxic compound Dichlorvos (DDVP), an irreversible acetylcholinesterase inhibitor.[2] This conversion can occur non-enzymatically under physiological conditions.[2] The subsequent metabolism of this compound and DDVP involves a series of detoxification pathways. This guide aims to provide a comprehensive overview of these processes for researchers and professionals in related fields.

Pharmacokinetics and Excretion

This compound is readily absorbed through oral, dermal, and inhalation routes and is rapidly distributed to various tissues.[1] Peak blood concentrations are typically observed within 1-2 hours of exposure.[1] The elimination of this compound and its metabolites is also rapid, with a significant portion of the administered dose being excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in different mammalian species.

Table 1: Plasma Pharmacokinetic Parameters of ¹⁴C-Trichlorfon Equivalents in Rats [3]

Route of AdministrationDose (mg/kg BW)Cmax (mg/L)Tmax (h)AUC (mg·h/L)t½ (h)
Oral (single dose)1010.40.549428.4
Intravenous10----

Data from a study on male albino rats with [ethyl-¹⁴C]-trichlorfon.[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration) [3][4]

Dose (mg/kg BW)Cmax (mg equiv./L)Tmax (h)t½ (h)Notes
5.06.81~1.2 (initial), ~100 (terminal)Study in female Rhesus monkeys, considered a surrogate for humans.[3]
5.0---LOEL for cholinesterase inhibition in a single oral dose study.[4]

Table 3: Excretion of ¹⁴C-Trichlorfon Equivalents in Rats (Oral Administration, 10 mg/kg BW) [3]

Excretion RouteSingle Dose (% of dose)Repeated Doses (% of dose)
Urine>75% (within 4 hours)39%
Feces2.3%38%
Expired Air6.8%-

Note: Data for mice are less detailed in terms of pharmacokinetic parameters. However, studies show rapid absorption and excretion, with 70-80% of an oral dose excreted within the first 12 hours.[5] Oral LD50 values for mice are reported to be in the range of 300 to 860 mg/kg.[5]

Metabolic Pathways

The biotransformation of this compound is a multi-step process involving both non-enzymatic conversion and enzymatic degradation. The primary and most critical step is the conversion to DDVP.

Primary Transformation: this compound to Dichlorvos

This compound undergoes a dehydrochlorination reaction to form Dichlorvos (DDVP). This conversion is pH-dependent and can occur spontaneously under physiological conditions (pH > 5.5).[1] DDVP is a more potent acetylcholinesterase inhibitor and is considered the active toxic metabolite of this compound.[1][2]

Detoxification Pathways

Following the formation of DDVP, both this compound and DDVP are subject to several enzymatic detoxification reactions. The main routes of degradation include demethylation, cleavage of the P-C bond, and ester hydrolysis.[1]

Key metabolites identified in vivo include:

  • Dichlorvos (DDVP): The primary active metabolite.

  • Demethyl this compound [1]

  • Demethyl dichlorvos [1]

  • Dimethyl hydrogen phosphate [1]

  • Methyl hydrogen phosphate [1]

  • Phosphoric acid [1]

  • Trichloroethanol: This metabolite is often conjugated with glucuronic acid before excretion in the urine.[1]

  • Dichloroacetic acid [3]

The figure below illustrates the major biotransformation pathways of this compound in mammals.

Trichlorfon_Metabolism cluster_excretion Excreted in Urine This compound This compound DDVP Dichlorvos (DDVP) This compound->DDVP Dehydrochlorination (Non-enzymatic, pH > 5.5) Demethyl_this compound Demethyl this compound This compound->Demethyl_this compound Demethylation Trichloroethanol Trichloroethanol This compound->Trichloroethanol P-C Bond Cleavage Dichloroacetic_Acid Dichloroacetic Acid This compound->Dichloroacetic_Acid Hydrolysis Demethyl_DDVP Demethyl Dichlorvos DDVP->Demethyl_DDVP Demethylation Dimethyl_Phosphate Dimethyl Hydrogen Phosphate DDVP->Dimethyl_Phosphate Ester Hydrolysis (Carboxylesterases) Demethyl_this compound->Demethyl_DDVP Dehydrochlorination Methyl_Phosphate Methyl Hydrogen Phosphate Demethyl_DDVP->Methyl_Phosphate Ester Hydrolysis Dimethyl_Phosphate->Methyl_Phosphate Demethylation Phosphoric_Acid Phosphoric Acid Methyl_Phosphate->Phosphoric_Acid Demethylation Trichloroethanol_Glucuronide Trichloroethanol Glucuronide Trichloroethanol->Trichloroethanol_Glucuronide Glucuronidation

Fig. 1: Major biotransformation pathways of this compound in mammals.
Enzymology of this compound Metabolism

While the conversion of this compound to DDVP is primarily non-enzymatic, subsequent degradation steps are catalyzed by various enzymes.

  • Carboxylesterases (CES): These enzymes play a crucial role in the detoxification of organophosphates by hydrolyzing ester bonds.[6] They are involved in the hydrolysis of DDVP to dimethyl hydrogen phosphate.

  • Cytochrome P450 (CYP) Enzymes: While not the primary pathway, some studies suggest the involvement of CYP isoforms, such as CYP2E1, in the metabolism of related chlorinated compounds, which may indicate a potential role in this compound metabolism, particularly in oxidative reactions.[7]

  • Glucuronosyltransferases (UGTs): These phase II enzymes are responsible for the conjugation of trichloroethanol with glucuronic acid, facilitating its excretion.[1]

The following diagram illustrates the logical relationship of the key enzymatic steps in this compound detoxification.

Enzyme_Involvement This compound This compound DDVP Dichlorvos (DDVP) This compound->DDVP Non-enzymatic Dehydrochlorination Hydrolysis_Products Hydrolysis Products (e.g., Dimethyl Phosphate) This compound->Hydrolysis_Products Other Hydrolases DDVP->Hydrolysis_Products Carboxylesterases (Hydrolysis) Conjugated_Metabolites Conjugated Metabolites (e.g., Trichloroethanol Glucuronide) Hydrolysis_Products->Conjugated_Metabolites UGTs (Glucuronidation) Excretion Excretion Hydrolysis_Products->Excretion Conjugated_Metabolites->Excretion InVivo_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dosing Oral Gavage (this compound) Acclimation->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic and Metabolite Analysis Analysis->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Trichlorfon and Dichlorvos in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Trichlorfon and its primary degradation product, Dichlorvos (B1670471), in water samples. This compound is an organophosphate insecticide that can degrade into the more toxic Dichlorvos, making the monitoring of both compounds essential for environmental safety.[1][2] The method utilizes a straightforward sample preparation protocol followed by analysis on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Two distinct sample preparation protocols are presented to accommodate different concentration ranges: a direct aqueous injection for rapid screening and a solid-phase extraction (SPE) method for trace-level quantification. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine environmental monitoring.

Introduction

This compound is a widely used organophosphate insecticide in agriculture and aquaculture.[3] In aqueous environments, particularly under neutral or alkaline conditions, it can readily transform into Dichlorvos (DDVP), a more potent and volatile compound.[1][2] Due to their potential toxicity to non-target organisms and humans, regulatory bodies have established maximum residue limits (MRLs) for these pesticides in various matrices, including drinking and surface water.

Traditional gas chromatography (GC) methods can be problematic for this compound analysis due to its thermal instability, which can lead to its degradation to Dichlorvos in the hot injector port, resulting in inaccurate quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) overcomes this limitation and has become the preferred technique for the analysis of polar and thermally labile pesticides.[4][5] This method offers superior sensitivity, selectivity, and the ability to confirm compound identity in a single run.[6] This application note provides a comprehensive protocol for the reliable determination of this compound and Dichlorvos in water using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference standards of this compound and Dichlorvos (Sigma-Aldrich or equivalent).

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water (Merck or equivalent).

  • Reagents: Formic acid (≥98%) and ammonium (B1175870) formate (B1220265) (LC-MS grade).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, or equivalent).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each certified reference standard in 10 mL of methanol. Store these solutions in amber vials at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate solution by diluting the primary stocks with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by serially diluting the intermediate stock solution in 0.1% formic acid in water. These solutions should be prepared fresh daily.

Sample Preparation

Two protocols are provided based on the expected concentration of the analytes.

Protocol 1: Direct Aqueous Injection (for screening or high concentrations)

  • Collect 50 mL of the water sample.

  • Acidify the sample by adding 10 mL of a solution containing 0.25% acetic acid in acetonitrile.[7] This step helps to preserve this compound.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for injection.

Protocol 2: Solid-Phase Extraction (SPE) (for trace-level analysis)

  • Cartridge Conditioning: Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Pass 200-500 mL of the water sample (pH adjusted to ~7) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]

  • Cartridge Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of methanol or ethyl acetate (B1210297) into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on an Agilent 1290 Infinity LC system coupled to an Agilent 6430 Triple Quadrupole mass spectrometer, or an equivalent system.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 5 min
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[7]
Injection Volume 10 µL

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode[3]
Capillary Voltage 4000 V[3]
Gas Temperature 350°C[3]
Gas Flow (N2) 11 L/min[3]
Nebulizer Pressure 40 psi[3]
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 257.0109.05011-12[7]
This compound (Qualifier) 257.0221.0508
Dichlorvos (Quantifier) 221.0109.05012[7]
Dichlorvos (Qualifier) 221.0127.05010[9][10]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent chromatographic performance, with symmetric peaks and baseline separation for this compound and Dichlorvos. The use of MRM mode ensured high selectivity, eliminating potential interferences from the water matrix.

Method Performance

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 4: Summary of Method Validation and Performance Data

ParameterThis compoundDichlorvos
Linear Range (µg/L) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.999>0.999
LOD (µg/L) (SPE Method) 0.04 - 0.5[1]0.07 - 1.2[1]
LOQ (µg/L) (SPE Method) 1.7 - 5.0[1]4.0 - 5.0[1]
Recovery % (at 3 spike levels) 81.6 - 112%[11]88.2 - 114%[12]
Precision (RSD %) < 10%[1][11]< 13%

The results show excellent linearity across the tested concentration range. The SPE protocol provides low limits of detection, sufficient to meet the requirements for environmental monitoring. Accuracy and precision were well within the acceptable range of 70-120% recovery and ≤20% RSD, respectively, as specified by international guidelines.[8]

Workflow Visualization

The overall analytical workflow, from sample collection to final data reporting, is illustrated below.

G cluster_prep Sample Preparation cluster_direct Protocol 1: Direct Injection cluster_spe Protocol 2: SPE (Trace Analysis) cluster_analysis Analysis & Reporting sample Water Sample Collection p1_acid Acidify Sample sample->p1_acid p2_cond Condition Cartridge sample->p2_cond p1_filt Filter (0.22 µm) p1_acid->p1_filt analysis LC-MS/MS Analysis p1_filt->analysis p2_load Load Sample p2_cond->p2_load p2_wash Wash Cartridge p2_load->p2_wash p2_elute Elute Analytes p2_wash->p2_elute p2_recon Evaporate & Reconstitute p2_elute->p2_recon p2_recon->analysis acquire Data Acquisition (MRM Mode) analysis->acquire quant Quantification & Reporting acquire->quant

Caption: Experimental workflow for LC-MS/MS analysis of pesticides in water.

Conclusion

The LC-MS/MS method described in this application note is a highly effective tool for the simultaneous determination of this compound and Dichlorvos in water samples. The method is sensitive, selective, accurate, and robust. The inclusion of both a direct injection and an SPE protocol provides the flexibility to analyze samples across a wide range of concentrations, from screening levels to ultra-trace amounts. This methodology is well-suited for routine use in environmental testing laboratories for monitoring water quality and ensuring regulatory compliance.

References

Application Notes and Protocols for Studying Acetylcholinesterase Inhibition by Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorfon, an organophosphate insecticide, is a widely used compound in agriculture and aquaculture.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system.[1] The inactivation of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1] Notably, this compound itself is a prodrug that undergoes non-enzymatic conversion to the more potent AChE inhibitor, dichlorvos (B1670471) (DDVP), particularly under alkaline conditions.[2] This document provides detailed protocols for the in vitro assessment of acetylcholinesterase inhibition by this compound, primarily based on the widely accepted Ellman's method.[3][4]

Mechanism of Action

This compound's inhibitory effect on acetylcholinesterase is a two-step process. First, the this compound molecule rearranges to form dichlorvos. Dichlorvos then acts as an irreversible inhibitor of AChE by phosphorylating the serine residue in the enzyme's active site.[1] This covalent modification prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic pathways.

Quantitative Data on this compound Inhibition of Acetylcholinesterase

The inhibitory potency of this compound against acetylcholinesterase can vary depending on the source of the enzyme (species and tissue) and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

Enzyme SourceInhibitorIC50Notes
Zebrafish LarvaeThis compoundNot explicitly calculated, but significant inhibition observed at 0.1, 2, and 5 mg/L.[5]At 144 hours post-fertilization, AChE activity was inhibited by 25.59%, 55.26%, and 85.17% at 0.1, 2, and 5 mg/L of this compound, respectively.[6]
Colossoma macropomum (Tambaqui) BrainThis compoundLower than muscle AChE.The study suggests that brain AChE can be used as a biochemical biomarker for this compound exposure.
Colossoma macropomum (Tambaqui) MuscleThis compoundHigher than brain AChE.Muscle AChE is suggested as an indicator of mortality in toxicological studies.
Human ErythrocyteTolserine (B1244227) (for comparison)8.13 nMThis value is provided for a different, potent AChE inhibitor to offer context.[7]

Experimental Protocols

Preparation of Reagents

1. Phosphate (B84403) Buffer (0.1 M, pH 8.0):

  • Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

  • To prepare the working buffer, start with the 0.1 M NaH₂PO₄ solution and add the 0.1 M Na₂HPO₄ solution while monitoring the pH with a calibrated pH meter until a stable pH of 8.0 is reached.

2. This compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 10 mL of a suitable solvent. For many in vitro assays, HPLC-grade methanol (B129727) or ethanol (B145695) can be used. Ensure the final solvent concentration in the assay does not interfere with the enzyme activity. For cell-based assays, sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium should be used.

  • Store the stock solution at -20°C in a tightly sealed vial. Prepare fresh working dilutions in the assay buffer just before use.

3. Acetylcholinesterase (AChE) Solution:

  • The source and purity of AChE will depend on the specific experimental goals. Commercially available purified AChE from various sources (e.g., electric eel, human erythrocytes) can be used.

  • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the measurement period. A starting concentration of 0.5 U/mL in the final reaction mixture is often a good starting point.[8]

4. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Solution (Ellman's Reagent):

  • Prepare a 10 mM stock solution by dissolving 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0). Store this stock solution in a light-protected container at 4°C.

  • For the assay, a working solution of 0.5 mM DTNB is commonly used. Dilute the stock solution accordingly in the assay buffer (0.1 M, pH 8.0).

5. Acetylthiocholine Iodide (ATCI) Solution (Substrate):

  • Prepare a stock solution of ATCI (e.g., 100 mM) in deionized water. This solution should be prepared fresh daily.

  • The final concentration of ATCI in the assay typically ranges from 0.5 mM to 2.0 mM.[9] The optimal concentration should be determined based on the Michaelis-Menten constant (Km) of the specific AChE being used.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

1. Assay Setup:

  • In each well of a clear, flat-bottom 96-well microplate, add the following components in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of various concentrations of this compound (prepare serial dilutions from the stock solution in phosphate buffer). For control wells (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.

    • 20 µL of AChE solution .

  • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

2. Initiation of the Reaction:

  • To initiate the enzymatic reaction, add 10 µL of DTNB solution to each well.

  • Immediately following the DTNB, add 10 µL of ATCI solution to each well.

3. Measurement:

  • Immediately after adding the substrate, place the microplate in a microplate reader.

  • Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for a period of 10-20 minutes. The rate of change in absorbance is proportional to the AChE activity.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Where V_control is the rate of reaction in the absence of the inhibitor, and V_inhibitor is the rate of reaction in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

G This compound This compound (Prodrug) Dichlorvos Dichlorvos (DDVP) (Active Inhibitor) This compound->Dichlorvos Non-enzymatic conversion AChE Acetylcholinesterase (AChE) Dichlorvos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Cholinergic_Receptor Cholinergic Receptors ACh->Cholinergic_Receptor Binds to Overstimulation Overstimulation of Nervous System Cholinergic_Receptor->Overstimulation G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Prep_Buffer Prepare Phosphate Buffer (0.1 M, pH 8.0) Add_Reagents Add Buffer, this compound, and AChE to wells Prep_Buffer->Add_Reagents Prep_this compound Prepare this compound Stock and Dilutions Prep_this compound->Add_Reagents Prep_AChE Prepare AChE Solution Prep_AChE->Add_Reagents Prep_DTNB Prepare DTNB Solution Add_DTNB_ATCI Add DTNB and ATCI to initiate reaction Prep_DTNB->Add_DTNB_ATCI Prep_ATCI Prepare ATCI Solution Prep_ATCI->Add_DTNB_ATCI Pre_incubation Pre-incubate Add_Reagents->Pre_incubation Pre_incubation->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_DTNB_ATCI->Measure_Absorbance Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

References

Application of Trichlorfon in Aquaculture for Parasite Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorfon is an organophosphate insecticide widely utilized in aquaculture to control a range of ectoparasites.[1][2] Its application is prevalent in various global aquaculture systems, including in Asia, Africa, and Brazil, for managing parasitic infections that can significantly impact fish health, growth, and survival.[3] While effective, its use necessitates a thorough understanding of its mechanism of action, appropriate application protocols, and potential impacts on both the target parasites and the host aquatic organisms.[3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide the use of this compound in a research and development context.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, spastic paralysis, and ultimately the death of the parasite.[1][4] In aquatic environments, this compound can also degrade into dichlorvos (B1670471) (DDVP), a more potent cholinesterase inhibitor.[6]

Signaling Pathway of this compound's Neurotoxicity

Trichlorfon_Mechanism cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Paralysis_Death Spastic Paralysis & Death Nerve_Impulse->Paralysis_Death Leads to This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound's action on the cholinergic synapse.

Application Protocols

The application of this compound in aquaculture is primarily through therapeutic baths, with dosages and durations varying based on the target parasite, fish species, and water temperature.[2][7]

In Vitro Anthelmintic Efficacy Assay

This protocol is designed to determine the direct effect of this compound on parasites isolated from a host.

Methodology:

  • Parasite Collection: Isolate parasites (e.g., monogeneans) from the gills of an infected fish.

  • Exposure Arenas: Prepare a series of petri dishes or multi-well plates with varying concentrations of this compound dissolved in clean, aerated water from the fish's environment. Include a control group with no this compound.

  • Exposure: Place the isolated parasites into the different this compound concentrations.

  • Observation: Monitor parasite motility and survival at regular intervals (e.g., every 30 minutes) under a microscope.

  • Endpoint: Record the time to 100% mortality for each concentration.

In Vivo Therapeutic Bath Treatment

This protocol outlines the steps for treating infected fish with this compound in a controlled environment.

Methodology:

  • Acclimation: Acclimate infected fish to experimental tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Treatment Groups: Prepare separate tanks for a control group (no treatment) and one or more this compound treatment groups at desired concentrations.

  • Bath Administration: Administer this compound as a static bath. Short-term baths involve higher concentrations for a shorter duration (e.g., 30 minutes to a few hours), followed by a return to clean water. Long-term baths (or flushes) use lower concentrations for extended periods (e.g., 24-96 hours).[5][8]

  • Monitoring: Observe fish for any signs of distress, such as lethargy or erratic swimming, during and after treatment.[9]

  • Efficacy Assessment: After the treatment period, euthanize a subset of fish from each group to quantify the remaining parasite load. Efficacy is calculated as the percentage reduction in parasites compared to the control group.

  • Physiological Impact Assessment: Collect tissue samples (e.g., gills, liver, muscle) for histological analysis, and blood samples for hematological and biochemical assays to assess sublethal effects.[8][10]

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Post-Treatment Analysis A Infected Fish Acquisition B Acclimation to Lab Conditions A->B C Random Allocation to Treatment Groups B->C D Control Group (No this compound) C->D E Treatment Group(s) (this compound Bath) C->E F Monitor Fish Behavior & Water Quality D->F E->F G Parasite Quantification F->G H Host Tissue Sampling (Gills, Liver) F->H I Data Analysis & Efficacy Calculation G->I H->I

Caption: A typical workflow for an in vivo this compound efficacy study.

Quantitative Data Summary

The efficacy and lethal concentrations of this compound vary significantly among species and treatment conditions.

Table 1: Efficacy of this compound Against Various Aquaculture Parasites

Fish SpeciesParasiteConcentration (mg/L)DurationEfficacy (%)Reference
Guppy (Poecilia reticulata)Gyrodactylus sp. (Monogenean)0.5 - 1.024-48 hoursEradicated[9]
Pirarucu (Arapaima gigas)Dawestrema cycloancistrium (Monogenean)10 (as 10 g/L)30 minutes42.3[5][8]
Pirarucu (Arapaima gigas)Dawestrema cycloancistrium (Monogenean)103 hours49.7[5][8]
Pirarucu (Arapaima gigas)Dawestrema cycloancistrium (Monogenean)1096 hours96.9[5][8]
Pirarucu (Arapaima gigas)Dawestrema cycloancistrium (Monogenean)54 hours (short bath)~90[11]
Tambaqui (Colossoma macropomum)Neoechinorhynchus buttnerae (Acanthocephalan)1.0 g/kg (in feed)15 days53.4[12]

Table 2: Lethal Concentrations (LC50) and Sublethal Effects

Fish SpeciesParameterConcentration (mg/L)DurationEffectReference
Tambaqui (Colossoma macropomum)LC50-96h (Sublethal Test)0.261 (30% LC50)48-96 hoursUpregulation of stress and apoptosis-related genes[3]
Tambaqui (Colossoma macropomum)LC50-96h (Sublethal Test)0.435 (50% LC50)48-96 hoursUpregulation of stress and apoptosis-related genes[3]
Pirarucu (Arapaima gigas)LD50-96h9.7396 hours-[11]
Otofish (Otocinclus vittatus)Mortality0.548 hoursFish mortality observed[9]
Crucian Carp (B13450389) (Carassius auratus gibelio)Sublethal0.1 - 1.0-Hepatic lipid accumulation[13]

Host Physiological Effects and Environmental Considerations

While an effective parasiticide, this compound is not without side effects on the host organism and the environment.

  • Oxidative Stress: Exposure to this compound can induce oxidative stress in fish, leading to an increase in reactive oxygen species (ROS) and alterations in antioxidant enzyme activities.[3][10]

  • Histopathological Changes: Histological damage to gills, such as edema and blood congestion, has been observed in fish exposed to this compound.[14][15] Chronic exposure can also negatively impact the intestinal barrier.[10]

  • Hematological and Biochemical Alterations: Prolonged exposure can lead to physiological disturbances such as hypochromic anemia, leukopenia, and hyperglycemia.[5][8]

  • Behavioral Changes: Sublethal concentrations of organophosphates like this compound can cause reduced swimming speed and activity in fish, potentially affecting their fitness and survival.[16]

  • Environmental Fate: this compound has a relatively short half-life in water (approximately 57 hours) and can degrade into the more toxic dichlorvos.[6][7] Its repeated and indiscriminate use can lead to environmental contamination.[4][7]

Logical Framework for this compound Application

Trichlorfon_Logic A Parasitic Infection Suspected B Microscopic Diagnosis (Identify Parasite) A->B C Is this compound an Appropriate Treatment? B->C D Review Literature for Effective Dosage & Duration C->D Yes K Consider Alternative Treatments C->K No E Consider Host Species Tolerance & Water Temp. D->E F Perform Therapeutic Bath (Short-term or Long-term) E->F G Monitor for Host Distress F->G H Post-Treatment Efficacy Check F->H I Parasite Load Reduced H->I Successful J Parasite Load Not Reduced H->J Unsuccessful J->K

Caption: Decision-making framework for the use of this compound.

Conclusion

This compound remains a valuable tool for parasite control in aquaculture. However, its application requires careful consideration of dosage, treatment duration, and the specific host-parasite system. The potential for host toxicity and environmental impact underscores the need for responsible use and the exploration of alternative control strategies. The protocols and data presented here provide a framework for the scientific evaluation and application of this compound in aquaculture research and development.

References

Application Notes and Protocols for Establishing Optimal Dosage of Trichlorfon for In-Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichlorfon is an organophosphate pesticide widely used in agriculture and aquaculture. Its potential for neurotoxicity is a significant concern for environmental and human health. Understanding the mechanisms of this compound-induced neurotoxicity and establishing safe exposure levels requires robust in-vitro models. This document provides detailed application notes and protocols for determining the optimal dosage of this compound for in-vitro neurotoxicity studies using neuronal cell lines. The primary objective is to establish a concentration range that elicits measurable neurotoxic effects without causing immediate, overwhelming cytotoxicity, thereby allowing for the investigation of specific cellular and molecular pathways.

Data Presentation: Summary of this compound Dosages in In-Vitro Neurotoxicity Studies

The following table summarizes the concentrations of this compound used in various in-vitro neurotoxicity studies. This data provides a starting point for designing dose-response experiments.

Cell LineConcentration RangeObserved EffectsReference
SH-SY5Y (Human Neuroblastoma)Dose-dependentInduction of apoptosis
SH-SY5Y (Human Neuroblastoma)1 mM (approx. 257 µg/mL)Disruption of axonal cytoskeleton[1]
N2a (Mouse Neuroblastoma)1-2 µg/mL (approx. 3.9-7.8 µM)Inhibition of axon-like process outgrowth[2]

Note: It is crucial to perform a dose-response analysis for each specific cell line and experimental endpoint to determine the optimal concentrations for your studies.

Experimental Protocols

Cell Culture and Treatment

Recommended Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

  • PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • N2a (Neuro-2a): A mouse neuroblastoma cell line commonly used in neurotoxicity studies.

General Culture Conditions:

  • Culture vessels should be coated with an appropriate substrate (e.g., poly-L-lysine, collagen) to promote cell attachment and differentiation.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Use the recommended culture medium and supplements for each cell line.

This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

  • Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Ensure the final solvent concentration in the culture medium is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Replace the existing culture medium with the medium containing the various concentrations of this compound.

  • Include a vehicle control group (medium with solvent only) in all experiments.

  • Incubate the cells for the desired exposure duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired duration.

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for a specified time, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate LDH release as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).

Apoptosis Assays

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

Protocol:

  • Culture and treat cells with this compound in an appropriate plate format.

  • After treatment, lyse the cells to release their contents.

  • Add a specific caspase-3 substrate conjugated to a fluorophore or chromophore to the cell lysate.

  • Incubate the reaction mixture to allow for the cleavage of the substrate by active caspase-3.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control.

Oxidative Stress Assays

Principle: Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Culture and treat cells with this compound.

  • Towards the end of the treatment period, load the cells with DCFH-DA by incubating them with the probe in a serum-free medium.

  • After incubation, wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • The increase in fluorescence is proportional to the level of intracellular ROS.

Acetylcholinesterase (AChE) Activity Assay

Principle: This assay measures the activity of AChE, the primary target of organophosphate pesticides.

Protocol:

  • Prepare cell lysates from this compound-treated and control cells.

  • Add the cell lysate to a reaction mixture containing acetylthiocholine (B1193921) (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Calculate AChE activity and express it as a percentage of the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) trichlorfon_prep This compound Stock Preparation dose_selection Dose Range Selection (Based on literature & pilot studies) cell_treatment Cell Treatment with This compound Concentrations dose_selection->cell_treatment incubation Incubation (24, 48, 72 hours) cell_treatment->incubation cytotoxicity Cytotoxicity Assays (MTT, LDH) incubation->cytotoxicity apoptosis Apoptosis Assays (Caspase-3) incubation->apoptosis oxidative_stress Oxidative Stress Assays (ROS) incubation->oxidative_stress ache_activity AChE Activity Assay incubation->ache_activity dose_response Dose-Response Curve Generation cytotoxicity->dose_response apoptosis->dose_response oxidative_stress->dose_response ache_activity->dose_response ic50 IC50 Determination dose_response->ic50 optimal_dosage Optimal Dosage Establishment ic50->optimal_dosage

Caption: Experimental workflow for determining the optimal dosage of this compound.

trichlorfon_apoptosis_pathway cluster_er Endoplasmic Reticulum cluster_caspase Caspase Cascade This compound This compound er_stress ER Stress This compound->er_stress ca_release Increased Intracellular Ca2+ Release er_stress->ca_release caspase12 Caspase-12 Activation ca_release->caspase12 caspase9 Caspase-9 Activation caspase12->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis trichlorfon_oxidative_stress_pathway cluster_ros Oxidative Stress Induction cluster_damage Cellular Damage This compound This compound ros_generation Increased ROS Production This compound->ros_generation antioxidant_depletion Depletion of Antioxidants (e.g., GSH) This compound->antioxidant_depletion lipid_peroxidation Lipid Peroxidation ros_generation->lipid_peroxidation dna_damage DNA Damage ros_generation->dna_damage protein_damage Protein Damage ros_generation->protein_damage cell_death Cell Death lipid_peroxidation->cell_death dna_damage->cell_death protein_damage->cell_death

References

Application Notes: Gas Chromatography Methods for the Analysis of Trichlorfon Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichlorfon (O,O-dimethyl-2,2,2-trichloro-1-hydroxyethylphosphonate) is a widely used organophosphorus insecticide and acaricide. Due to its potential toxicity, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography (GC) is a powerful and commonly employed analytical technique for the determination of this compound residues.[1][2]

A significant challenge in the GC analysis of this compound is its thermal instability. The compound readily degrades in the hot GC injector port to form Dichlorvos (DDVP), a more volatile and toxic compound.[3][4][5] Consequently, many analytical methods are designed to quantify this compound by converting it to Dichlorvos and measuring the latter.[3][5] This document provides detailed protocols for the analysis of this compound residues using GC, focusing on sample preparation, chromatographic conditions, and detection.

Experimental Protocols

Two primary approaches for the GC analysis of this compound residues are presented:

  • Direct Analysis with Thermal Conversion to Dichlorvos: This is the most common method due to the inherent thermal lability of this compound.

  • Derivatization for Analysis of the Intact Molecule: This approach aims to improve the thermal stability of this compound for direct detection.

Protocol 1: Analysis of this compound as Dichlorvos via GC-MS

This protocol is suitable for the analysis of this compound residues in food matrices such as fruits, vegetables, and milk. The method involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by GC-MS analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of pesticide residues from various food samples.[6][7]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[7] For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate.

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) for removal of organic acids and sugars, C18 for removal of fats, and graphitized carbon black (GCB) for removal of pigments).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the final extract for GC-MS analysis.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][5]

  • Injector: Splitless mode, 250°C.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 260°C.

    • Hold: 5 minutes.[4]

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.[3][5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for Dichlorvos (m/z 109, 185, 79).

Workflow for this compound Analysis via Thermal Conversion

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction Acetonitrile & Salts d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup Supernatant Injection Injection d-SPE Cleanup->Injection Final Extract Thermal Conversion This compound -> Dichlorvos Injection->Thermal Conversion 250°C Injector GC Separation GC Separation Thermal Conversion->GC Separation MS Detection MS Detection GC Separation->MS Detection G Sample_Extract QuEChERS Extract Evaporation Evaporation to Dryness Sample_Extract->Evaporation Derivatization Add BSTFA + TMCS Heat at 70-80°C Evaporation->Derivatization GC_ECD_Analysis GC-ECD Analysis Derivatization->GC_ECD_Analysis

References

Application Note: Quantification of Trichlorfon in Fruit Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of the organophosphate insecticide Trichlorfon in various fruit samples. The protocol employs a QuEChERS-based sample preparation procedure for efficient extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a precise and accurate technique for determining this compound residues in complex fruit matrices. The presented protocol includes detailed experimental procedures, instrument parameters, and a summary of expected performance characteristics based on existing literature.

Introduction

This compound is a widely used organophosphate insecticide and acaricide effective against a broad spectrum of pests on various agricultural crops, including fruits.[1] Due to its potential toxicity to humans and wildlife, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of pesticide residues. When coupled with a UV detector, it offers a cost-effective and accessible method for routine analysis.

This application note provides a comprehensive protocol for the determination of this compound in fruit samples. The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which ensures high recovery rates and effective removal of matrix interferences.[2][3][4] The subsequent HPLC-UV analysis is optimized for the separation and quantification of this compound.

Materials and Methods

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[3]

  • Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender. Homogenize until a uniform puree is obtained.

  • Extraction:

    • Transfer 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg anhydrous magnesium sulfate and 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B), both with 0.1% formic acid, is recommended for good peak shape and separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: this compound does not possess a strong chromophore, leading to low UV absorbance. In the absence of a distinct absorption maximum in the typical HPLC-UV range, a wavelength of 210 nm is recommended. While not ideal, this wavelength provides a reasonable response for quantification, although it may be subject to higher background noise and potential interferences. It is crucial to use high-purity solvents and a well-maintained HPLC system to minimize baseline disturbances.

Table 1: HPLC Gradient Program

Time (min)% Acetonitrile (A)% Water (B)
0.02080
10.08020
12.08020
12.12080
15.02080

Results and Discussion

The combination of QuEChERS sample preparation and HPLC-UV analysis provides a reliable method for the quantification of this compound in fruit samples. The following tables summarize typical method validation parameters reported in the literature for this compound analysis in various fruit matrices.

Table 2: Method Performance Data for this compound Quantification in Fruit Samples

Fruit MatrixLinearity (Concentration Range, mg/L)Correlation Coefficient (r²)Recovery (%)RSD (%)Reference
Guava0.1 - 25>0.9992.4 - 117.80.35 - 4.36[5]
Kaki Fruit0.02 - 0.50.99483 - 101<10[1]
GrapesNot Specified>0.99Not SpecifiedNot Specified
ApplesNot Specified>0.9988.9 - 93.33.6 - 15.1

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Fruit MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Guava0.005Not Specified[5]
Kaki Fruit0.006 - 0.0130.05[1]
Various0.002Not Specified[2]

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in fruit samples.

Trichlorfon_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Fruit Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (Supernatant + d-SPE Salts) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography C18 Reversed-Phase Separation HPLC_Injection->Chromatography UV_Detection UV Detection (210 nm) Chromatography->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification (External Standard Calibration) Peak_Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for this compound quantification in fruit samples.

Conclusion

The described method, combining QuEChERS sample preparation with HPLC-UV analysis, offers a reliable and accessible approach for the routine quantification of this compound residues in fruit samples. The protocol is characterized by good recovery, precision, and sensitivity, making it a valuable tool for ensuring food safety and regulatory compliance. While the low UV absorbance of this compound presents a challenge, the use of a low detection wavelength, coupled with high-purity solvents and a well-maintained instrument, allows for dependable analysis. For laboratories requiring higher sensitivity and selectivity, coupling the HPLC system with a mass spectrometer (LC-MS/MS) is recommended.

References

Application Notes and Protocols for the Spectrophotometric Determination of Trichlorfon in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorfon (dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate) is an organophosphate insecticide widely used in agriculture and aquaculture to control a variety of pests.[1] Its extensive use, however, raises concerns about its potential contamination of environmental matrices such as water and soil. Monitoring this compound levels in the environment is crucial for assessing potential ecological risks and ensuring human safety. While chromatographic methods like HPLC and LC-MS/MS offer high sensitivity and selectivity, spectrophotometry provides a simpler, more cost-effective, and accessible alternative for the quantitative determination of this compound, particularly in resource-limited settings.[2][3]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in environmental samples based on a modification of the Fujiwara reaction.[2][4]

Principle of the Method

The spectrophotometric determination of this compound is based on a chemical derivatization reaction that produces a colored compound, the absorbance of which is proportional to the concentration of this compound. The method involves the following key steps:

  • Alkaline Hydrolysis: In an alkaline medium, this compound is hydrolyzed to yield chloroform (B151607).[2][4]

  • Fujiwara Reaction: The resulting chloroform reacts with pyridine (B92270) in an alkaline medium to form a pink-colored product.[2][4]

  • Color Modification and Stabilization: The pink color is then discharged with acetic acid. Subsequently, the addition of p-nitroaniline results in the formation of a stable yellow-colored dye.[2][4]

  • Spectrophotometric Measurement: The absorbance of the yellow dye is measured at its maximum absorption wavelength (λmax) of 430 nm.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the spectrophotometric method for this compound determination based on the modified Fujiwara reaction.

ParameterValueReference
Linearity Range 2.0 - 5.0 µg/10 mL[2][4]
Maximum Wavelength (λmax) 430 nm[2][4]
Molar Absorptivity 4 x 10⁵ L mol⁻¹ cm⁻¹[2][4]
Sandell's Sensitivity 0.20 x 10⁻⁷ µg cm⁻²[2][4]
Recovery in Water Samples 90.85% - 109.4%[4]
Recovery in Soil Samples 90.85% - 109.4%[4]

Experimental Protocols

Reagents and Solutions
  • This compound Standard Stock Solution (1 mg/mL): Dissolve 100 mg of analytical grade this compound in 100 mL of distilled water. Store at 4°C.

  • Working Standard Solutions: Prepare fresh daily by appropriate dilution of the stock solution with distilled water to obtain concentrations within the linear range (e.g., 2, 3, 4, and 5 µg/mL).

  • Sodium Hydroxide (B78521) (NaOH) Solution (5.0 M): Dissolve 20 g of NaOH pellets in distilled water and dilute to 100 mL.

  • Pyridine (Analytical Grade)

  • Acetic Acid (Glacial)

  • p-Nitroaniline Reagent (0.001 M): Dissolve 13.8 mg of p-nitroaniline in 100 mL of ethanol.

  • Hexane (B92381) (Analytical Grade)

  • Anhydrous Sodium Sulfate

Sample Preparation
  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm filter to remove any suspended particulate matter.

  • Take a 100 mL aliquot of the filtered water sample in a separatory funnel.

  • Add 20 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper organic (hexane) layer.

  • Repeat the extraction twice more with fresh 20 mL portions of hexane.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the hexane extract to near dryness in a rotary evaporator or under a gentle stream of nitrogen.

  • Dissolve the residue in a known volume of distilled water (e.g., 5 mL) for analysis.

  • Collect soil samples and air-dry them at room temperature.

  • Grind the dried soil sample using a mortar and pestle and sieve through a 2 mm mesh.

  • Weigh 10 g of the sieved soil into a conical flask.

  • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane, 1:1 v/v).

  • Shake the flask on a mechanical shaker for 1 hour.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate the extract to a small volume using a rotary evaporator.

  • The concentrated extract may require a clean-up step to remove interfering co-extractives. This can be achieved using a small column packed with Florisil or silica (B1680970) gel, eluting with a suitable solvent mixture. The selection of the clean-up procedure may need optimization based on the soil type.

  • Evaporate the cleaned extract to dryness and reconstitute the residue in a known volume of distilled water for analysis.

Analytical Procedure
  • Take an aliquot of the prepared sample solution (or a standard solution) containing 2.0 to 5.0 µg of this compound in a 25 mL calibrated test tube.

  • Add 1 mL of pyridine followed by 2 mL of 5 M sodium hydroxide solution.

  • Heat the test tube in a boiling water bath for 2-5 minutes. A pink color will develop.[2][4]

  • Cool the test tube in an ice bath.

  • Add a few drops of glacial acetic acid to discharge the pink color.

  • Add 1 mL of 0.001 M p-nitroaniline solution. A yellow color will develop.

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance of the yellow solution at 430 nm against a reagent blank prepared in the same manner but without the this compound standard or sample.[2][4]

Calibration Curve
  • Pipette aliquots of the working standard solutions containing 2.0, 3.0, 4.0, and 5.0 µg of this compound into a series of 25 mL test tubes.

  • Follow the analytical procedure described in section 4.3 for each standard.

  • Plot a graph of absorbance versus the concentration of this compound (µg/10 mL).

  • Determine the concentration of this compound in the sample solutions by interpolating their absorbance values on the calibration curve.

Visualizations

Chemical Reaction Pathway

G A This compound B Chloroform A->B Alkaline Hydrolysis (NaOH) C Pink Colored Product B->C + Pyridine D Colorless Intermediate C->D + Acetic Acid E Yellow Colored Dye (Abs at 430 nm) D->E + p-Nitroaniline

Caption: Chemical reaction pathway for the spectrophotometric determination of this compound.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Colorimetric Analysis Water Water Sample Filtration Filtration Water->Filtration Soil Soil Sample Drying_S Air Drying & Sieving Soil->Drying_S Extraction_W Liquid-Liquid Extraction (Hexane) Filtration->Extraction_W Drying_W Drying (Na2SO4) Extraction_W->Drying_W Evaporation_W Evaporation Drying_W->Evaporation_W Reconstitution_W Reconstitution in Water Evaporation_W->Reconstitution_W Reaction Add Pyridine & NaOH, Heat (Boiling Water Bath) Reconstitution_W->Reaction Extraction_S Solvent Extraction (Acetone:Hexane) Drying_S->Extraction_S Cleanup_S Column Cleanup (Florisil/Silica) Extraction_S->Cleanup_S Evaporation_S Evaporation Cleanup_S->Evaporation_S Reconstitution_S Reconstitution in Water Evaporation_S->Reconstitution_S Reconstitution_S->Reaction Cooling Cooling (Ice Bath) Reaction->Cooling Decolorize Add Acetic Acid Cooling->Decolorize Color_Dev Add p-Nitroaniline Decolorize->Color_Dev Dilution Dilute to 10 mL Color_Dev->Dilution Measurement Measure Absorbance at 430 nm Dilution->Measurement

Caption: Experimental workflow for this compound analysis in environmental samples.

References

Application Notes and Protocols: Utilizing Trichlorfon to Induce Neurotoxic Effects in Zebrafish Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for using the organophosphate pesticide Trichlorfon to induce neurotoxic effects in zebrafish (Danio rerio) developmental studies. The zebrafish model offers a powerful in vivo system for investigating developmental neurotoxicity due to its genetic tractability, rapid external development, and optical transparency. These protocols are designed to be a valuable resource for researchers in toxicology, neurobiology, and pharmacology.

Introduction

This compound is an irreversible acetylcholinesterase (AChE) inhibitor widely used in agriculture and aquaculture.[1][2] Its potential for neurotoxicity, particularly during development, is a significant concern. Zebrafish larvae are an excellent model for studying the developmental neurotoxicity of compounds like this compound.[3] Exposure to this compound during early life stages of zebrafish has been shown to cause a range of neurotoxic effects, including altered locomotor activity, inhibition of AChE, and changes in neurotransmitter systems.[1][2] These application notes detail the methodologies to replicate and investigate these effects.

Overview of this compound-Induced Neurotoxicity in Zebrafish

This compound exposure in developing zebrafish larvae leads to a cascade of adverse outcomes, beginning with the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][4] This inhibition results in the accumulation of the neurotransmitter acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects.[5]

Key neurotoxic endpoints that can be assessed in zebrafish larvae exposed to this compound include:

  • Developmental Toxicity: Effects on survival, hatching rates, and morphology.[1][2]

  • Behavioral Abnormalities: Alterations in locomotor activity.[1][2][6]

  • Biochemical Disruptions: Inhibition of AChE activity and changes in neurotransmitter levels.[1][2][7][8]

  • Gene Expression Changes: Alterations in the expression of genes related to neurodevelopment and neurotransmitter signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various developmental and neurotoxic endpoints in zebrafish larvae following exposure from 2 to 144 hours post-fertilization (hpf).

Table 1: Developmental Toxicity of this compound in Zebrafish Larvae [1][2]

This compound (mg/L)Survival Rate (%)Hatching Rate (%)Malformation Rate (%)Heart Rate (beats/min)Body Length (mm)
0 (Control)96.5 ± 1.595.8 ± 1.24.2 ± 0.8145 ± 53.8 ± 0.1
0.195.2 ± 1.894.5 ± 1.55.1 ± 1.0142 ± 63.7 ± 0.1
292.1 ± 2.190.3 ± 2.528.6 ± 3.2135 ± 73.5 ± 0.2
589.5 ± 2.588.8 ± 2.8*65.4 ± 4.5 128 ± 83.2 ± 0.2***

*p < 0.05, ***p < 0.001 compared to the control group. Data are presented as mean ± SEM.

Table 2: Neurotoxic Effects of this compound in Zebrafish Larvae [1][2][7][8]

This compound (mg/L)AChE Activity (U/mg protein)Acetylcholine (ng/mg protein)Dopamine (ng/mg protein)Serotonin (B10506) (ng/mg protein)
0 (Control)2.5 ± 0.21.2 ± 0.10.8 ± 0.050.5 ± 0.04
0.12.1 ± 0.11.5 ± 0.10.9 ± 0.060.6 ± 0.05
21.5 ± 0.1 1.9 ± 0.2**1.1 ± 0.08**0.7 ± 0.06*
50.8 ± 0.052.5 ± 0.3 1.4 ± 0.10.9 ± 0.08***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SEM.

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Zebrafish Husbandry: Maintain adult zebrafish (e.g., AB strain) in a recirculating system with standard conditions (28.5°C, 14:10 h light:dark cycle, pH 7.0-7.5, conductivity 500-600 µS/cm).

  • Breeding and Embryo Collection: Set up breeding tanks with a 2:1 male-to-female ratio. Collect freshly fertilized eggs within 30 minutes of spawning.

  • Embryo Selection: Select healthy, fertilized embryos under a stereomicroscope and rinse them with embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

This compound Exposure Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound (analytical grade) in embryo medium.

  • Exposure Concentrations: Prepare serial dilutions of this compound in embryo medium to achieve the desired final concentrations (e.g., 0, 0.1, 2, and 5 mg/L).

  • Exposure: At 2 hours post-fertilization (hpf), randomly distribute 30-50 embryos per petri dish containing 20 mL of the respective this compound solution or control medium.

  • Incubation: Incubate the embryos at 28.5°C under a 14:10 h light:dark cycle until 144 hpf.

  • Medium Renewal: Renew 80% of the exposure solution daily to maintain the chemical concentration and water quality.

  • Observation: Monitor and record developmental endpoints such as survival, hatching, and malformations daily.

G cluster_setup Experimental Setup cluster_exposure Exposure (2 - 144 hpf) cluster_analysis Endpoint Analysis (144 hpf) Zebrafish Breeding Zebrafish Breeding Embryo Collection (2 hpf) Embryo Collection (2 hpf) Zebrafish Breeding->Embryo Collection (2 hpf) Exposure Groups Control (0 mg/L) 0.1 mg/L 2 mg/L 5 mg/L Embryo Collection (2 hpf)->Exposure Groups This compound Solutions This compound Solutions This compound Solutions->Exposure Groups Daily Monitoring Daily Monitoring Exposure Groups->Daily Monitoring Developmental Toxicity Developmental Toxicity Exposure Groups->Developmental Toxicity Locomotor Assay Locomotor Assay Exposure Groups->Locomotor Assay AChE Assay AChE Assay Exposure Groups->AChE Assay Neurotransmitter Analysis Neurotransmitter Analysis Exposure Groups->Neurotransmitter Analysis Gene Expression Gene Expression Exposure Groups->Gene Expression Solution Renewal Solution Renewal Daily Monitoring->Solution Renewal

Experimental workflow for this compound exposure in zebrafish.
Locomotor Activity Assay

  • Acclimation: At 144 hpf, transfer individual larvae into separate wells of a 96-well plate containing 200 µL of the corresponding exposure solution. Acclimate the larvae for 30 minutes in the dark.

  • Behavioral Recording: Use an automated video tracking system (e.g., ZebraLab, ViewPoint) to record the locomotor activity of the larvae.

  • Testing Paradigm: A common paradigm involves alternating periods of light and dark to assess both baseline activity and photomotor response. For example, 10 minutes of light, followed by three cycles of 5 minutes of dark and 5 minutes of light.[1][6]

  • Data Analysis: Analyze the recorded data to determine parameters such as total distance moved, velocity, and time spent active during light and dark phases.

Acetylcholinesterase (AChE) Activity Assay
  • Sample Preparation: At 144 hpf, pool 20-30 larvae per replicate for each treatment group. Homogenize the larvae in ice-cold phosphate (B84403) buffer (pH 7.4) and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay).

  • AChE Assay: Measure AChE activity using a commercial kit or a modified Ellman method.[9] The assay is based on the reaction of acetylthiocholine (B1193921) with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product measured spectrophotometrically at 412 nm.

  • Data Normalization: Express AChE activity as units per milligram of protein (U/mg protein).

Neurotransmitter Analysis
  • Sample Preparation: Pool approximately 50 larvae per replicate at 144 hpf. Homogenize the larvae in a suitable buffer and process for neurotransmitter extraction.

  • Quantification: Analyze the levels of acetylcholine, dopamine, and serotonin using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

  • Data Normalization: Normalize neurotransmitter levels to the total protein content of the sample.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: At 144 hpf, pool 30 larvae per replicate and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for target genes involved in neurodevelopment (e.g., mbp, syn2a, shha) and neurotransmitter systems (e.g., ache, dat, sert). Use a housekeeping gene (e.g., β-actin, ef1α) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Neurotoxicity

This compound-induced neurotoxicity in zebrafish involves the disruption of several key signaling pathways. The primary mechanism is the inhibition of AChE, leading to cholinergic system dysfunction. However, downstream effects impact dopaminergic and serotonergic signaling as well as the expression of genes crucial for central nervous system (CNS) development.[1][2]

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition CNS_Dev Impaired CNS Development This compound->CNS_Dev Downregulates key genes (e.g., mbp, syn2a, shha) ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Cholinergic Cholinergic System Dysfunction ACh->Cholinergic Dopaminergic Dopaminergic System Disruption Cholinergic->Dopaminergic Crosstalk Serotonergic Serotonergic System Disruption Cholinergic->Serotonergic Crosstalk Behavior Altered Locomotor Behavior Cholinergic->Behavior Dopaminergic->Behavior Serotonergic->Behavior CNS_Dev->Behavior

Signaling pathways affected by this compound in zebrafish.

Conclusion

The protocols and data presented in these application notes provide a robust framework for utilizing the zebrafish model to study this compound-induced developmental neurotoxicity. By employing these standardized methods, researchers can obtain reliable and reproducible data on the behavioral, biochemical, and molecular effects of this widely used organophosphate pesticide. This information is critical for assessing its environmental risk and for the development of potential therapeutic interventions.

References

Application Note & Protocol: Preparation of Trichlorfon Standard Solutions for Analytical Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

AN-TRC-001

Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis who require accurate and reproducible methods for quantifying Trichlorfon.

Abstract: This application note provides a detailed protocol for the preparation of this compound standard solutions for the generation of analytical calibration curves. This compound is an organophosphate insecticide that requires precise quantification for residue analysis, environmental monitoring, and toxicological studies.[1][2][3] The stability of this compound is highly pH-dependent; it is relatively stable in acidic conditions but rapidly degrades to the more toxic dichlorvos (B1670471) at a pH above 5.5.[4] Therefore, careful handling and preparation of standard solutions are critical for accurate analytical results. This protocol covers safety precautions, reagent and material requirements, and step-by-step procedures for preparing primary stock, intermediate, and working standard solutions.

Safety Precautions and Handling

This compound is a hazardous substance and must be handled with appropriate safety measures to prevent exposure.

  • Hazard Profile: Harmful if swallowed, inhaled, or in contact with skin.[5] It may cause skin sensitization and is very toxic to aquatic life with long-lasting effects.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

  • Disposal: Dispose of all this compound waste, including contaminated solvents and materials, as hazardous chemical waste according to local, state, and federal regulations.[5][6]

Materials and Reagents

Reagents
  • This compound analytical standard (≥97% purity)[5]

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Formic acid (optional, for stabilizing acidic pH in aqueous solutions)[8]

Equipment
  • Analytical balance (4-decimal place, 0.1 mg readability)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Glass vials with PTFE-lined caps

  • Beakers and graduated cylinders

  • Spatula

  • Ultrasonic bath

Experimental Protocol: Standard Solution Preparation

This protocol outlines the preparation of a 1000 mg/L primary stock solution, a 10 mg/L intermediate solution, and a series of working standards suitable for analytical techniques like HPLC or LC-MS/MS, with a calibration range from 1 µg/L to 100 µg/L.

Preparation of Primary Stock Solution (1000 mg/L)
  • Accurately weigh approximately 25 mg of this compound analytical standard onto weighing paper using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.

  • Rinse the weighing paper with a small amount of methanol and transfer the rinsing into the volumetric flask to ensure a complete transfer of the standard.

  • Add approximately 15 mL of methanol to the flask.

  • Sonicate the flask for 5-10 minutes or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Carefully add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the primary stock solution based on the actual weight of the standard used.

    • Formula: Exact Concentration (mg/L) = (Weight of this compound (mg) / Volume of flask (L)) x Purity

  • Transfer the solution to a labeled amber glass vial and store it under the recommended conditions (see Section 4.0).

Preparation of Intermediate Stock Solution (10 mg/L)
  • Pipette 1.0 mL of the 1000 mg/L primary stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the calibration mark with the chosen solvent (e.g., methanol or a solution similar to the initial mobile phase, such as 10:90 acetonitrile:water with 0.1% formic acid).

  • Cap the flask and invert it 15-20 times to ensure thorough mixing.

  • This creates an intermediate stock solution of 10 mg/L (or 10,000 µg/L).

Preparation of Working Calibration Standards

Prepare a series of working standards by serially diluting the 10 mg/L intermediate stock solution. The final diluent should be matched to the initial mobile phase of the analytical method (e.g., 10:90 acetonitrile:water with 0.1% formic acid) to avoid solvent mismatch effects during analysis.[8]

The following table provides an example for preparing a set of calibration standards.

Data Presentation: Preparation of Working Standards

Standard IDFinal Concentration (µg/L)Volume of 10 mg/L Intermediate Stock (µL)Final Volume (mL)Diluent
CS11.01010Mobile Phase A
CS25.05010Mobile Phase A
CS310.010010Mobile Phase A
CS425.025010Mobile Phase A
CS550.050010Mobile Phase A
CS6100.0100010Mobile Phase A
*Mobile Phase A is representative of the initial chromatographic conditions, for example, 10:90 Acetonitrile:Water with 0.1% Formic Acid.

Visualization of Experimental Workflow

G Workflow for this compound Standard Solution Preparation cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Stock Preparation cluster_2 Step 3: Working Standard Preparation weigh Weigh ~25 mg this compound Analytical Standard dissolve Dissolve in Methanol in 25 mL Volumetric Flask weigh->dissolve Complete Transfer stock_1000 Primary Stock Solution (1000 mg/L) dissolve->stock_1000 Dilute to Volume dilute_intermediate Pipette 1.0 mL of Primary Stock into 100 mL Volumetric Flask stock_1000->dilute_intermediate stock_10 Intermediate Stock Solution (10 mg/L) dilute_intermediate->stock_10 Dilute with Solvent serial_dilution Perform Serial Dilutions (Refer to Table) stock_10->serial_dilution working_standards Working Calibration Standards (1-100 µg/L) serial_dilution->working_standards Dilute with Mobile Phase analysis Inject into LC-MS/MS or HPLC working_standards->analysis

References

Application Notes and Protocols for Solid-Phase Extraction of Trichlorfon from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Trichlorfon, an organophosphate insecticide, from various complex matrices using solid-phase extraction (SPE) and related techniques. The information is intended to guide researchers in developing and implementing robust analytical methods for the detection and quantification of this compound.

Overview of this compound and Analytical Challenges

This compound (O,O-dimethyl-2,2,2-trichloro-1-hydroxyethyl phosphonate) is a widely used insecticide for crop protection and in aquaculture. Its presence in environmental and food samples is a significant concern due to potential adverse health effects.[1][2] The analysis of this compound in complex matrices such as vegetables, fruits, soil, and water is challenging due to the presence of interfering compounds.[1][2] Solid-phase extraction (SPE) offers a powerful technique for sample cleanup and concentration of this compound prior to chromatographic analysis.

Comparative Data of SPE Techniques for this compound

The selection of an appropriate SPE method depends on the sample matrix, the required limit of detection, and the available analytical instrumentation. The following table summarizes the performance of various SPE and sample preparation methods for the determination of this compound.

MatrixExtraction/Cleanup MethodSorbent/Column TypeAnalytical TechniqueRecovery (%)RSD (%)LODLOQReference
Spicy Vegetables (ginger, onion, garlic, chili)Molecularly Imprinted Solid-Phase Extraction (MISPE)Molecularly Imprinted Polymer (30 mg)HPLC80.2 - 89.32.5 - 3.50.05 µg/mL-[1]
Mango and PapayaMatrix Solid-Phase Dispersion (MSPD)Silica (B1680970) Gel (3.0 g)GC-MS80 - 1461.0 - 280.01 - 0.03 mg/kg0.05 - 0.10 mg/kg[3][4]
Fruits and VegetablesQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)PSA (Primary Secondary Amine)GC-QqQ/MS/MS & LC-QqQ/MS/MS75 - 1216 - 19--[5]
Cucumber, Lettuce, RadishMolecularly Imprinted Solid-Phase Extraction (MISPE)Molecularly Imprinted PolymerCapillary Electrophoresis (CE)77.6 - 93.24.54.9 µg/kg16.2 µg/kg[6]
MilkLiquid-Liquid Extraction followed by SPE cleanup (not fully detailed)-GC-µECD92.4 - 103.63.5 - 6.7-25 µg/L (fortification level)[7]
GuavaSolid-Phase ExtractionFlorisil columnHPLC----[8]
WaterDirect injection (acidified)Imtakt Unison UK-C18 column (for LC)LC/MS/MS82 - 10613-5.0 µg/L[9]
Drinking WaterAutomated Solid-Phase ExtractionHyperSep Retain PEPGC-NPD-2.4 - 8.70.02–0.1 µg/L-[10]

Experimental Protocols

Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) for this compound in Spicy Vegetables

This protocol is based on the method described for the extraction of this compound from complex vegetable matrices like ginger, onion, garlic, and chili.[1]

A. Sample Preparation

  • Homogenize 10 g of the vegetable sample with 20 mL of acetonitrile (B52724) in a blender for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., the initial mobile phase for HPLC).

B. MISPE Procedure

  • Conditioning: Condition the molecularly imprinted polymer SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of a solution of methanol/water (e.g., 10:90, v/v) to remove interferences.

  • Elution: Elute the retained this compound with 1 mL of a solution of methanol/acetic acid (e.g., 90:10, v/v).

  • Final Step: The eluate can be directly injected into the HPLC system for analysis or evaporated and reconstituted in a suitable solvent.

C. Workflow Diagram

MISPE_Workflow cluster_sample_prep Sample Preparation cluster_spe MISPE Cleanup cluster_analysis Analysis Homogenize Homogenize 10g sample with 20mL Acetonitrile Centrifuge Centrifuge (4000 rpm, 5 min) Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in 1mL Mobile Phase Evaporate->Reconstitute Load Load Sample Extract Reconstitute->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Methanol/Water) Load->Wash Elute Elute this compound (Methanol/Acetic Acid) Wash->Elute HPLC HPLC Analysis Elute->HPLC

Caption: Workflow for MISPE of this compound from Vegetables.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for this compound in Fruits

This protocol is adapted from a method for the analysis of pesticides in mango and papaya.[3][4]

A. Sample Preparation and MSPD Procedure

  • Weigh 2.0 g of the homogenized fruit sample into a glass mortar.

  • Add 3.0 g of silica gel as the dispersant sorbent.

  • Blend the sample and silica gel with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture into an empty 10 mL SPE cartridge with a frit at the bottom.

  • Compact the material by gently tapping the cartridge.

  • Place another frit on top of the packed material.

  • Elution: Elute the analytes by passing 10 mL of ethyl acetate-dichloromethane (1:1, v/v) through the cartridge.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

B. Analysis

  • The concentrated extract is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

C. Workflow Diagram

MSPD_Workflow cluster_prep_disperse Sample Preparation and Dispersion cluster_extraction MSPD Extraction cluster_analysis Analysis Blend Blend 2g fruit sample with 3g Silica Gel Pack Pack mixture into SPE cartridge Blend->Pack Elute Elute with 10mL Ethyl Acetate:Dichloromethane (1:1) Pack->Elute Concentrate Concentrate eluate to 1mL Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for MSPD of this compound from Fruits.

Protocol 3: QuEChERS-based Extraction for this compound in Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become popular for pesticide residue analysis.[5]

A. Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >3000 g) for 5 minutes to separate the layers.

B. Dispersive SPE (d-SPE) Cleanup

  • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube contains a sorbent mixture, typically anhydrous magnesium sulfate and Primary Secondary Amine (PSA), to remove interferences.

  • Vortex the tube for 30 seconds.

  • Centrifuge for 2-5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

C. Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 10-15g homogenized sample in 50mL tube AddSolvent Add 10mL Acetonitrile Homogenize->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Shake vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer Transfer 1mL supernatant to d-SPE tube (PSA + MgSO4) Centrifuge1->Transfer Vortex Vortex (30 sec) Transfer->Vortex Centrifuge2 Centrifuge (2-5 min) Vortex->Centrifuge2 Analysis LC-MS/MS or GC-MS Centrifuge2->Analysis

Caption: Workflow for QuEChERS extraction of this compound.

Concluding Remarks

The choice of the solid-phase extraction technique for this compound analysis is dictated by the complexity of the sample matrix and the analytical objectives.

  • MISPE offers high selectivity for this compound, which is particularly advantageous in highly complex matrices, leading to very clean extracts.[1][2]

  • MSPD is a simple and effective technique for solid and semi-solid samples like fruits, combining extraction and cleanup into a single step.[3][4]

  • QuEChERS provides a rapid, high-throughput sample preparation method suitable for a wide range of fruit and vegetable matrices.[5]

  • For aqueous samples, conventional SPE with polymeric or C18 sorbents , or even direct injection for cleaner water samples, can be employed effectively.[9][10]

It is crucial to validate the chosen method for the specific matrix of interest to ensure accuracy, precision, and an appropriate limit of quantification for the intended application.

References

Troubleshooting & Optimization

Addressing thermal degradation of Trichlorfon during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of Trichlorfon during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak absent or significantly smaller than expected during GC analysis?

A1: this compound is a thermally labile compound, meaning it is prone to decomposition at the high temperatures typically used in GC injector ports.[1][2] Instead of the intact this compound molecule, you are likely observing its degradation products. At an injector temperature of 300°C, it's possible for nearly all of the this compound to undergo pyrolysis.[3][4][5]

Q2: I injected a pure this compound standard, but I see a large peak for Dichlorvos (B1670471). Why is this happening?

A2: The conversion of this compound to Dichlorvos is a well-documented thermal degradation pathway that occurs in the heated GC injector.[1][2] This dehydrochlorination reaction is a common issue and often leads chromatographers to mistakenly identify the Dichlorvos peak as this compound.[1]

Q3: What are the main thermal degradation products of this compound in a GC system?

A3: The primary degradation products of this compound during GC analysis are Dichlorvos (DDVP), 2,2,2-trichloroacetaldehyde (chloral), and dimethyl phosphite.[1][3][4] Theoretical and experimental data show two main pyrolytic pathways: one leading to Dichlorvos and another, more kinetically favorable path, leading to the direct decomposition into 2,2,2-trichloroacetaldehyde and dimethyl phosphite.[3][4]

Q4: Can I analyze this compound using GC, or should I use an alternative method?

A4: While challenging, GC analysis of intact this compound is possible with careful method optimization, such as using cold on-column injection or very low injector temperatures.[1][6] However, due to its thermal instability, alternative methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often recommended to avoid thermal degradation and achieve higher sensitivity.[3][7][8]

Q5: How does the GC injector temperature affect this compound degradation?

A5: The GC injector temperature has a direct and significant impact on the extent of this compound degradation. Studies have shown that as the injector temperature is reduced from 300°C down to 200°C, the peak area for intact this compound increases, while the peak areas for its degradation products decrease.[4][5]

Troubleshooting Guide

Problem: No detectable peak for this compound, but a significant peak for Dichlorvos is present.

  • Possible Cause: The GC injector temperature is too high, causing complete thermal conversion of this compound to Dichlorvos.[1][2]

  • Solution: Systematically decrease the injector port temperature. Start at a lower temperature, such as 200°C, and evaluate the chromatogram.[5] Be aware that lowering the temperature too much may cause poor volatilization and peak broadening. A temperature range of 200°C to 240°C is a reasonable starting point for optimization.[5]

Problem: Poor peak shape (tailing, broadening) and inconsistent peak area for this compound.

  • Possible Cause 1: Active sites in the GC inlet (liner, seal) or the column itself are causing analyte interaction and degradation.

  • Solution 1: Use a deactivated inlet liner and septum. Ensure the column is properly installed and conditioned. For particularly active compounds, using an inert flow path can significantly improve peak shape.[9]

  • Possible Cause 2: The injection technique is not suitable for a thermally labile compound.

  • Solution 2: Employ a gentler injection technique. A cold on-column injection introduces the sample directly onto the column without passing through a heated zone, which can prevent decomposition.[1][6] Note that this technique may require specific hardware and optimization to achieve good reproducibility.[1]

Problem: I have lowered the injector temperature, but I still see multiple degradation peaks and a small this compound peak.

  • Possible Cause: Even at lower temperatures, some degradation is occurring. The chosen GC conditions are not optimal for preserving the intact molecule.

  • Solution: Consider derivatization of this compound to a more thermally stable compound. Methods such as silylation, acylation, or methylation have been successfully used to analyze this compound by GC without degradation.[1] Alternatively, switching to an analytical method that does not require high temperatures, such as LC-MS/MS, is a robust solution.[7]

Quantitative Data Summary

The following table summarizes the observed effect of GC injector temperature on the pyrolysis of this compound, as demonstrated in studies. Lower temperatures result in less degradation and a more prominent peak for the intact this compound.

Injector Temperature (°C)ObservationReference
300Almost no chromatographic peak for this compound was observed; primarily degradation products were detected.[4][5]
280A small this compound peak is visible, with significant degradation product peaks.[5]
260The this compound peak area increases, and degradation product peaks decrease.[5]
240A more significant this compound peak is present.[5]
220The this compound peak is prominent, with further reduced degradation peaks.[5]
200The peak area for this compound is maximized relative to its degradation products under the tested conditions.[5]

Visual Guides and Pathways

Thermal Degradation Pathways of this compound in GC Inlet cluster_path_b Pathway B TCF This compound Intermediate Intermediate TCF->Intermediate H atom migration & O-P bond formation TCA 2,2,2-Trichloro- acetaldehyde (Chloral) TCF->TCA Direct Decomposition (Kinetically Favored) DMP Dimethyl Phosphite (DMP) TCF->DMP DDVP Dichlorvos (DDVP) Intermediate->DDVP HCl Elimination HCl HCl Intermediate->HCl

Caption: Thermal degradation pathways of this compound.

Troubleshooting Logic for this compound GC Analysis start Start: Poor or No This compound Peak check_ddvp Is a large Dichlorvos peak present? start->check_ddvp lower_temp Action: Lower GC injector temperature (e.g., to 200-220°C) check_ddvp->lower_temp  Yes check_other_peaks Are other unexpected peaks present (e.g., Chloral, DMP)? check_ddvp->check_other_peaks No   check_again Problem Resolved? lower_temp->check_again success Success: Quantify Intact This compound check_again->success  Yes use_coc Action: Use Cold On-Column Injection or Inert Flow Path check_again->use_coc No   check_other_peaks->lower_temp  Yes check_system Action: Check for system contamination or sample integrity check_other_peaks->check_system No   consider_alt Consider Alternative: Switch to LC-MS/MS for direct analysis use_coc->consider_alt check_system->consider_alt

Caption: Troubleshooting decision tree for this compound GC analysis.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Minimizing this compound Degradation

This protocol is adapted from methodologies designed to investigate the thermal decomposition of this compound and aims to detect the intact molecule.[3][10]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[6][10]

  • GC Conditions:

    • Injector Temperature: 200°C to 220°C (Optimization is critical).[5]

    • Injection Mode: Splitless (or cold on-column if available).

    • Injection Volume: 0.5 - 1.0 µL.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 260°C.

      • Hold: 5 minutes at 260°C.[3]

    • Transfer Line Temperature: 250°C.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230°C.

  • Sample Preparation:

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify this compound and its degradation products (Dichlorvos, etc.) by their retention times and mass spectra.

    • To confirm success, the peak area for this compound should be significantly larger than the areas for its degradation products.

Protocol 2: Alternative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust alternative for the direct quantification of this compound without the risk of thermal degradation.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 257 -> m/z 109) and Dichlorvos (e.g., m/z 221 -> m/z 109) for unambiguous identification and quantification.

  • Sample Preparation:

    • Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid extraction with a solvent like acetonitrile to extract this compound from the sample matrix.[7]

    • Ensure all extraction and handling steps are performed at low temperatures (e.g., 4°C) to prevent any potential degradation before analysis.[7]

    • Reconstitute the final extract in the initial mobile phase composition.

  • Procedure:

    • Inject the prepared sample into the LC-MS/MS system.

    • Quantify this compound using the area of its specific MRM transition peak against a calibration curve prepared from pure standards.

References

Technical Support Center: Optimizing Trichlorfon Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Trichlorfon in aqueous solutions for experimental assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting this compound stability in aqueous solutions?

A1: The pH of the aqueous solution is the most critical factor influencing this compound's stability. This compound is significantly more stable in acidic conditions (pH below 5.5) and degrades rapidly in neutral and alkaline environments.[1][2][3][4]

Q2: What does this compound degrade into in an aqueous solution?

A2: In aqueous solutions, especially at pH levels above 5.5, this compound undergoes dehydrochlorination to form Dichlorvos (DDVP).[1][2][4] Dichlorvos is a more potent acetylcholinesterase inhibitor, so this transformation can significantly impact experimental results.[4][5]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperature accelerates the degradation of this compound in aqueous solutions.[1] For example, at a pH of 7, the half-life of this compound is 19 hours at 40°C, which will be shorter at higher temperatures.[1] It is crucial to control the temperature during your experiments to maintain a consistent concentration of this compound.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: For long-term stability, it is recommended to prepare stock solutions of this compound in an organic solvent such as methanol (B129727) or acetone (B3395972).[6] These stock solutions should be stored at low temperatures (e.g., -20°C) in sealed vials to prevent evaporation and degradation.

Q5: How can I prevent the degradation of this compound in my aqueous experimental media?

A5: To minimize degradation, the aqueous medium should be buffered to a pH below 5.5.[1][2] Acidifying the solution, for instance with formic or acetic acid, can help maintain its stability.[7] It is also advisable to prepare fresh working solutions from your stock solution immediately before each experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent assay results This compound degradation during the experiment.1. Verify pH: Regularly check the pH of your aqueous solution. Ensure it remains below 5.5. 2. Control Temperature: Maintain a constant and low temperature throughout the assay. 3. Fresh Solutions: Prepare fresh dilutions of this compound from a stable stock solution right before use. 4. Analyze for Dichlorvos: If possible, use an analytical method like LC-MS/MS to check for the presence of Dichlorvos, which would indicate this compound degradation.[7]
Loss of this compound concentration over a short period Rapid hydrolysis due to inappropriate pH or high temperature.1. Acidify Solution: Immediately lower the pH of your solution to the acidic range (pH 4-5) using a suitable buffer (e.g., acetate (B1210297) buffer). 2. Reduce Temperature: Conduct the experiment at a lower temperature, if the protocol allows. Store all solutions on ice when not in immediate use.
Precipitate formation in the stock solution Low solubility or instability in the chosen solvent.1. Use Appropriate Solvent: Ensure you are using a recommended solvent like methanol or acetone for the stock solution.[6] 2. Check Purity: Use high-purity this compound. Impurities in the technical product can affect solubility and stability.[1] 3. Store Properly: Store the stock solution at -20°C in a tightly sealed, amber vial to protect from light and moisture.[8]

Quantitative Data Summary

Table 1: Half-life of this compound at Different pH Values (at 40°C)

pHHalf-life
246.4 days
516 days
63.75 days
719 hours
88.8 hours
1075 minutes

Source: Inchem.org[1]

Table 2: Half-life of this compound at Different pH Values (at 25°C)

pHHalf-life
5104 days
734 hours
931 minutes

Source: Regulations.gov[2]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound in methanol.

  • Materials:

    • This compound (analytical grade)

    • Methanol (HPLC grade)

    • Analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Amber glass vial with a screw cap

  • Procedure:

    • Accurately weigh 100 mg of this compound using an analytical balance.

    • Transfer the weighed this compound into a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the this compound.

    • Once dissolved, add methanol to the flask up to the 10 mL mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass vial.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of an Acid-Stabilized Aqueous Working Solution
  • Objective: To prepare a 100 µg/mL aqueous working solution of this compound at pH 5.0.

  • Materials:

    • This compound stock solution (10 mg/mL in methanol)

    • Deionized water

    • Acetate buffer (0.1 M, pH 5.0)

    • Volumetric flask (e.g., 10 mL)

    • Micropipettes

  • Procedure:

    • Pipette 9 mL of 0.1 M acetate buffer (pH 5.0) into a 10 mL volumetric flask.

    • Using a micropipette, add 100 µL of the 10 mg/mL this compound stock solution to the volumetric flask.

    • Add acetate buffer to the flask up to the 10 mL mark.

    • Cap the flask and invert it several times to mix thoroughly.

    • This working solution should be prepared fresh before each experiment.

Visualizations

Trichlorfon_Degradation_Pathway This compound This compound dichlorvos Dichlorvos (DDVP) This compound->dichlorvos Dehydrochlorination (pH > 5.5) hydrolysis_products Hydrolysis Products (e.g., Dimethyl hydrogen phosphate) dichlorvos->hydrolysis_products Hydrolysis

Caption: Degradation pathway of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (in Methanol) working_solution Prepare Fresh Aqueous Working Solution (pH < 5.5) stock_solution->working_solution run_experiment Conduct Experiment working_solution->run_experiment control_conditions Maintain Constant pH and Temperature run_experiment->control_conditions data_collection Collect Data run_experiment->data_collection quantification Quantify this compound/Dichlorvos (e.g., LC-MS/MS) data_collection->quantification

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Flowchart node_action node_action node_check node_check start Inconsistent Results? check_ph Is pH < 5.5? start->check_ph check_temp Is Temperature Controlled? check_ph->check_temp Yes action_adjust_ph Adjust pH to < 5.5 with a suitable buffer check_ph->action_adjust_ph No check_solution_age Using Freshly Prepared Solution? check_temp->check_solution_age Yes action_control_temp Implement strict temperature control check_temp->action_control_temp No problem_solved Problem Likely Resolved check_solution_age->problem_solved Yes action_prepare_fresh Prepare a new working solution check_solution_age->action_prepare_fresh No action_adjust_ph->check_ph action_control_temp->check_temp action_prepare_fresh->problem_solved

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trichlorfon.

Troubleshooting Guides

Problem: Poor recovery of this compound during sample preparation.

Possible Causes & Solutions:

  • Inadequate Extraction Solvent: this compound is a polar organophosphate pesticide. Ensure the extraction solvent has appropriate polarity. Dichloromethane and acetonitrile (B52724) are commonly used for animal tissues and aquatic products respectively.[1][2] For fruits and vegetables, acetonitrile is frequently employed in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[3]

  • Analyte Degradation: this compound is unstable and can degrade to dichlorvos (B1670471) (DDVP), especially at high temperatures.[2] Avoid excessive heat during sample processing. Some methods suggest acidifying the sample to improve stability.

  • Inefficient Phase Separation: In liquid-liquid extraction (LLE), ensure complete separation of the organic and aqueous layers. Centrifugation can aid in this process.

  • Suboptimal SPE Sorbent or Elution Solvent: For solid-phase extraction (SPE), the choice of sorbent and elution solvent is critical. C18 cartridges are commonly used for water samples.[4] Ensure the elution solvent is strong enough to desorb this compound from the sorbent. A mixture of methylene (B1212753) chloride and methanol (B129727) has been shown to be effective.[5]

Problem: Significant ion suppression or enhancement observed for this compound.

Possible Causes & Solutions:

  • Co-elution of Matrix Components: Endogenous components from the sample matrix (e.g., salts, lipids, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.

    • Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components. Using a C18 analytical column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • Enhance Sample Cleanup: Implement more rigorous sample cleanup procedures.

      • Dispersive SPE (dSPE) in QuEChERS: For complex matrices like fruits and vegetables, a dSPE cleanup step using primary secondary amine (PSA) and C18 sorbents can remove interfering compounds.[3]

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate this compound and remove matrix components. Graphitized carbon-based SPE has been used for water samples.[5]

  • High Matrix Concentration: Injecting a sample with a high concentration of matrix components can overwhelm the ionization source.

    • Sample Dilution: Diluting the final sample extract can effectively reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.

  • Inappropriate Ionization Source Parameters: The settings of the electrospray ionization (ESI) source can influence the extent of matrix effects. Optimize parameters such as capillary voltage, gas flow, and temperature for the specific analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound. These effects can compromise the accuracy, precision, and sensitivity of the LC-MS/MS method, leading to unreliable quantitative results.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is to compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of this compound spiked into a blank sample extract (post-extraction). The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A study on olive flounder tissues showed minimal matrix effects on this compound, with recovery values between 88.4% and 108.3%.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the matrix.

  • QuEChERS: This method is widely used for fruits and vegetables and involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][6]

  • Solid-Phase Extraction (SPE): SPE is effective for cleaning up complex samples like water and animal tissues. C18 and graphitized carbon are common sorbents.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving many matrix components behind in the aqueous phase. Dichloromethane is a common solvent for this purpose.[1][2]

Q4: Can I use matrix-matched calibration to compensate for matrix effects?

A4: Yes, matrix-matched calibration is a widely accepted approach to compensate for matrix effects. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

Q5: Are there any specific LC-MS/MS parameters that are important for this compound analysis?

A5: Yes, several parameters are critical:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for this compound.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions should be monitored. A common transition for this compound is m/z 259 → 109.

  • Collision Energy: The collision energy should be optimized to achieve the most abundant and stable fragment ion for quantification.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis from various studies, highlighting recovery and matrix effect percentages in different matrices.

Table 1: Recovery of this compound in Olive Flounder Tissues

TissueSpiked Concentration (µg/L)Average Recovery (%)RSD (%)
Plasma5105.05.4
1098.86.1
100101.53.8
Muscle598.88.2
1088.47.5
10095.64.9
Liver5108.39.3
1098.16.8
100102.75.1

Table 2: Recovery of this compound in Animal Tissues [2]

TissueSpiked Concentration (µg/kg)Average Recovery (%)RSD (%)
Animal Tissue1085-106<10.6
2085-106<10.6
4085-106<10.6

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables (General Protocol) [3][6]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge.

  • Analysis: The resulting supernatant can be diluted and injected into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples [4][5]

  • Sample Preparation: Filter the water sample.

  • SPE Cartridge Conditioning: Condition a C18 or graphitized carbon SPE cartridge with methanol followed by water.

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Drying: Dry the cartridge, for example, with a stream of nitrogen.

  • Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., a mixture of methylene chloride and methanol).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting & Mitigation sample Sample (e.g., Tissue, Fruit, Water) homogenization Homogenization (if solid) sample->homogenization extraction Extraction (QuEChERS, LLE, SPE) homogenization->extraction cleanup Cleanup (dSPE, SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis matrix_effects Identify & Quantify Matrix Effects data_analysis->matrix_effects optimize_prep Optimize Sample Prep matrix_effects->optimize_prep optimize_lc Optimize LC Method matrix_effects->optimize_lc matrix_matched Use Matrix-Matched Standards matrix_effects->matrix_matched

Caption: General workflow for LC-MS/MS analysis of this compound and overcoming matrix effects.

troubleshooting_logic start Problem Detected: Inaccurate/Imprecise Results check_recovery Evaluate Analyte Recovery start->check_recovery check_matrix_effect Assess Matrix Effects (Post-Extraction Spike) check_recovery->check_matrix_effect 70-120% low_recovery Low Recovery check_recovery->low_recovery < 70% high_me Significant Matrix Effect (Suppression/Enhancement) check_matrix_effect->high_me Significant Deviation from 100% good_recovery_me Acceptable Recovery & ME check_matrix_effect->good_recovery_me Acceptable solution_extraction Optimize Extraction: - Solvent Choice - pH Adjustment - Extraction Time low_recovery->solution_extraction solution_cleanup Improve Cleanup: - dSPE/SPE Sorbents - Elution Solvents low_recovery->solution_cleanup high_me->solution_cleanup solution_lc Optimize LC Separation: - Gradient Profile - Column Chemistry high_me->solution_lc solution_dilution Dilute Sample Extract high_me->solution_dilution solution_calibration Implement Matrix-Matched Calibration or Internal Standard high_me->solution_calibration other_issues Investigate Other Issues: - Instrument Performance - Standard Stability good_recovery_me->other_issues

Caption: A logical troubleshooting guide for this compound LC-MS/MS analysis.

References

Improving the extraction efficiency of Trichlorfon from soil and tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Trichlorfon from soil and tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during your extraction experiments.

Why am I experiencing low recovery of this compound from my soil samples?

Low recovery from soil can be attributed to several factors:

  • Strong Adsorption to Soil Matrix: Soil, particularly clay and soils with high organic matter, has numerous active sites that can strongly bind this compound.[1][2]

  • Inadequate Extraction Solvent: The chosen solvent may not be effective at disrupting the interactions between this compound and the soil particles.

  • Insufficient Homogenization/Agitation: Inadequate mixing may prevent the solvent from sufficiently penetrating the soil matrix to extract the analyte.

  • pH of the Extraction Solvent: this compound is unstable in neutral to alkaline conditions (pH > 6), rapidly degrading to Dichlorvos (B1670471) (DDVP), which is more toxic.[3][4] This degradation can lead to apparent low recovery of the parent compound.

  • Covalent Bonding: In some cases, this compound or its metabolites may be covalently bound to soil particles, requiring more rigorous extraction methods like acid or base hydrolysis.[5][6]

How can I improve this compound recovery from clay or high-organic matter soil?

To improve recovery from challenging soil matrices:

  • Adjust the pH: Use a buffered extraction method, such as a buffered QuEChERS protocol, to maintain a slightly acidic pH (pH 5-6) during extraction.[3] This will minimize the degradation of this compound to DDVP.

  • Optimize the Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from soil.[5][6] For particularly challenging soils, consider solvent mixtures or the addition of a small amount of acid (e.g., 0.1% formic acid or 0.5% aqueous HCl) to the extraction solvent to aid in desorption.[7]

  • Enhance Mechanical Disruption: Increase the shaking or vortexing time to ensure thorough mixing. Using a high-speed homogenizer can also help break up soil aggregates and improve solvent penetration.

  • Sample Hydration: For dry soil samples, adding a small amount of water and allowing the sample to hydrate (B1144303) before adding the extraction solvent can improve extraction efficiency.[5][6]

I'm observing significant matrix effects in my LC-MS/MS analysis of tissue extracts. How can I reduce them?

Matrix effects, such as ion suppression or enhancement, are common in tissue analysis. To mitigate these:

  • Incorporate a Cleanup Step: A dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction is crucial. Sorbents like primary secondary amine (PSA) can remove organic acids, while C18 can remove nonpolar interferences.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure. This helps to compensate for any remaining matrix effects.

  • Dilute the Extract: If matrix effects are still significant, diluting the final extract can help reduce their impact, provided the concentration of this compound remains above the limit of quantification.

My this compound recoveries are inconsistent between replicate tissue samples. What could be the cause?

Inconsistent recoveries in tissue samples can be due to:

  • Incomplete Homogenization: Fatty tissues can be particularly difficult to homogenize completely. Ensure the tissue is thoroughly broken down to allow for consistent solvent access.

  • Analyte Instability: this compound is thermally unstable.[8] Ensure that any solvent evaporation steps are performed at a low temperature (e.g., under a gentle stream of nitrogen at 40°C) to prevent degradation.[9]

  • pH variations: The pH of the tissue homogenate can influence the stability of this compound.[10] Controlling the pH during extraction is important.

Quantitative Data Summary

The following tables summarize the recovery data for this compound from various soil and tissue samples using different extraction methods.

Table 1: this compound Extraction Efficiency from Soil Samples

Extraction MethodSoil TypeExtraction SolventCleanup Sorbent(s)Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSLoamy-clayed soilAcetonitrileGCB/PSA0.05 - 0.170 - 110< 25[11]
MSPDNot specifiedEthyl acetate-dichloromethane (1:1, v/v)Silica0.05 - 1.072.4 - 120< 20[12]
LLENot specifiedNot specifiedNot specified0.05 - 2.570.6 - 120< 20[12]
SpectrophotometricVariousHexaneNot specifiedNot specified90.85 - 109.4Not specified[13]

Table 2: this compound Extraction Efficiency from Tissue Samples

Extraction MethodTissue TypeExtraction SolventCleanup Sorbent(s)Fortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSAnimal TissuesDichloromethaneNot specified10, 20, 4085 - 106< 10.6[8]
Solvent Extraction & SPEHepatocyte tissuesEthyl acetate (B1210297)Alumina (B75360) SPENot specifiedNot specifiedNot specified[9]
MISPESpicy VegetablesNot specifiedMolecularly Imprinted PolymerNot specified80.2 - 89.32.5 - 3.5[14]
HPLCGuavaEthyl acetateFlorisilNot specifiedNot specifiedNot specified[12]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil

This protocol is adapted from standard QuEChERS procedures and optimized for the extraction of pH-sensitive this compound.[5][6]

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add a buffered QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) to maintain a slightly acidic pH.
  • Immediately cap the tube and shake vigorously for 5 minutes.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortex for 1 minute.
  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

4. Analysis:

  • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze by LC-MS/MS or another suitable instrument.

Protocol 2: Solvent Extraction with SPE Cleanup for this compound from Animal Tissue

This protocol is based on methods developed for the extraction of this compound and its metabolites from animal tissues.[8][9]

1. Sample Preparation:

  • Weigh 2 g of homogenized tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of ethyl acetate (or dichloromethane).
  • Vortex for 1 minute.
  • Centrifuge at approximately 2,300 x g for 5 minutes.
  • Collect the clear supernatant and transfer it to a new 50 mL centrifuge tube.
  • Repeat the extraction twice more with 10 mL of the same solvent.

3. Concentration:

  • Combine the supernatants and concentrate to approximately 5 mL under a gentle stream of nitrogen at 40°C.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an alumina SPE cartridge according to the manufacturer's instructions.
  • Load the concentrated extract onto the SPE cartridge.
  • Wash the cartridge to remove interferences (the wash solvent will depend on the specific SPE cartridge and should be optimized).
  • Elute the this compound with a suitable solvent (e.g., ethyl acetate).

5. Final Preparation and Analysis:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable mobile phase for analysis (e.g., a mixture of water, methanol, and 0.1% formic acid).[9]
  • Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Trichlorfon_Degradation_Pathway This compound This compound dichlorvos Dichlorvos (DDVP) (More Toxic) This compound->dichlorvos Dehydrochlorination (pH > 5.5, Higher Temp) degradation_products Less Toxic Degradation Products dichlorvos->degradation_products Hydrolysis

Caption: Degradation pathway of this compound to Dichlorvos.

Trichlorfon_Extraction_Workflow cluster_soil Soil Sample Extraction cluster_tissue Tissue Sample Extraction cluster_cleanup Cleanup and Analysis soil_sample Homogenized Soil Sample add_solvent Add Acetonitrile & Buffered QuEChERS Salts soil_sample->add_solvent shake Vortex/Shake Vigorously add_solvent->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dspe dSPE Cleanup (PSA, C18, MgSO4) supernatant1->dspe tissue_sample Homogenized Tissue Sample add_solvent2 Add Ethyl Acetate or Dichloromethane tissue_sample->add_solvent2 vortex2 Vortex add_solvent2->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 repeat_extraction Repeat Extraction & Combine Supernatants centrifuge2->repeat_extraction concentrate Concentrate Under N2 repeat_extraction->concentrate spe SPE Cleanup (e.g., Alumina) concentrate->spe centrifuge3 Centrifuge dspe->centrifuge3 final_extract Final Extract spe->final_extract centrifuge3->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: General workflow for this compound extraction from soil and tissue.

References

Troubleshooting low sensitivity of Trichlorfon detection with HPLC-UV methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity when detecting Trichlorfon using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Troubleshooting Guide: Low Sensitivity of this compound Detection

Low sensitivity in this compound analysis is a common issue due to its poor UV absorption.[1] This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My this compound peak is very small or not detectable. What should I do?

Answer:

Follow this troubleshooting workflow to diagnose and address the low sensitivity issue.

G start Start: Low/No this compound Peak check_instrument 1. Verify Instrument Performance - Is the UV lamp on? - Is the detector wavelength set correctly? - Is there sufficient mobile phase? start->check_instrument check_std 2. Check Standard Preparation - Is the standard concentration correct? - Has the standard degraded? check_instrument->check_std Yes fix_instrument Action: Rectify instrument settings. Consult instrument manual. check_instrument->fix_instrument No check_method 3. Evaluate HPLC Method - Is the mobile phase composition optimal? - Is the column appropriate and in good condition? check_std->check_method Yes remake_std Action: Prepare fresh standards. Store properly. check_std->remake_std No consider_alternatives 4. Sensitivity Enhancement Needed? This compound has inherently poor UV absorptivity. check_method->consider_alternatives Yes optimize_method Action: Optimize mobile phase and/or replace column. check_method->optimize_method No indirect_detection Option A: Indirect UV Detection (Pre-column Derivatization) consider_alternatives->indirect_detection Yes lcms Option B: Use a More Sensitive Detector (e.g., LC-MS/MS) consider_alternatives->lcms Yes end_bad Problem Persists fix_instrument->end_bad remake_std->end_bad optimize_method->end_bad end_good Problem Solved indirect_detection->end_good lcms->end_good end_bad->consider_alternatives

Caption: Troubleshooting workflow for low this compound sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC-UV method not sensitive enough for this compound?

A1: this compound has weak chromophores, which means it does not absorb UV light well. This "incomplete absorptivity" is an inherent property of the molecule, leading to low sensitivity with UV detection.[1] For trace-level analysis, direct HPLC-UV methods are often insufficient.

Q2: What is the typical limit of detection (LOD) for this compound with HPLC-UV?

A2: The LOD for direct HPLC-UV analysis of this compound can be relatively high and may not be suitable for all applications. However, methods that use chemical reactions to create a more easily detectable product can significantly improve sensitivity. For example, an indirect method has achieved an LOD of 2.0 µg/L.[2] In contrast, LC-MS/MS methods offer much lower LODs, often in the range of 0.5 µg/kg.[1]

Q3: Can I improve sensitivity by changing my mobile phase or column?

A3: Optimizing your chromatographic conditions can help improve peak shape and resolution, which can slightly enhance sensitivity. A common setup involves a C18 column with a mobile phase of acetonitrile (B52724) and water, often with a formic acid additive to improve peak symmetry. However, these optimizations will not overcome the fundamental issue of this compound's poor UV absorbance. Significant sensitivity gains typically require a change in detection strategy.

Q4: What are the alternatives if I cannot achieve the required sensitivity with my current HPLC-UV method?

A4: There are two primary strategies to overcome low sensitivity:

  • Indirect Detection: This involves a chemical reaction that converts this compound into a compound with strong UV absorbance. This is a form of pre-column derivatization. An example is using the catalytic effect of this compound to oxidize a reagent into a colored product that can be easily detected.[2]

  • Use a More Sensitive Detector: Liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) is a highly sensitive and specific alternative for analyzing this compound.[1] This is often the preferred method for detecting low-level residues in complex matrices.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for this compound detection, highlighting the significant improvement in sensitivity offered by indirect UV and LC-MS/MS methods.

Table 1: Comparison of Detection Limits (LOD & LOQ)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
Indirect HPLC-UV2.0 µg/LNot Reported[2]
LC-MS/MS0.5 µg/kg1.7 µg/kg[1]

Table 2: Recovery Rates for Different Analytical Methods

MethodSpiked LevelsRecovery RangeSource(s)
Indirect HPLC-UV with SPE0.5, 1.0, 1.5 mg/kg67.5% - 82.1%[2]
LC-MS/MS5, 10, 100 µg/L88.2% - 114%

Experimental Protocols

Protocol 1: Indirect this compound Determination by HPLC-UV

This protocol is based on the catalytic effect of this compound on the oxidation of benzidine (B372746).[2]

Objective: To enhance the UV detection of this compound by converting it to a highly absorbent product.

G cluster_prep Sample Preparation cluster_reaction Catalytic Reaction cluster_analysis HPLC-UV Analysis extract 1. Extract this compound from sample using 0.01 mol/L SDS solution. spe 2. Isolate & Concentrate via Solid-Phase Extraction (SPE). extract->spe mix 3. Mix sample extract with benzidine and sodium perborate (B1237305). spe->mix react 4. This compound catalyzes oxidation of benzidine to 4-amino-4'-nitro biphenyl (B1667301). mix->react inject 5. Inject reaction product into HPLC. react->inject detect 6. Detect 4-amino-4'-nitro biphenyl at 365 nm. inject->detect quantify 7. Quantify product peak area. Correlate to this compound concentration. detect->quantify

Caption: Workflow for indirect this compound detection via catalytic reaction.

Methodology:

  • Sample Extraction:

    • Extract this compound from the sample matrix using a 0.01 mol/L sodium dodecyl sulphate (SDS) solution.[2]

    • Isolate and concentrate the this compound from the SDS solution using Solid-Phase Extraction (SPE).[2]

  • Catalytic Reaction:

    • In a suitable reaction vessel, combine the extracted sample with a solution of benzidine and sodium perborate.[2]

    • This compound in the sample will catalyze the oxidation of benzidine to 4-amino-4'-nitro biphenyl, a product with strong UV absorbance.[2]

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Optimized mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/water).

    • Injection: Inject the resulting solution from the catalytic reaction step.

    • Detection: Set the UV detector to 365 nm to measure the 4-amino-4'-nitro biphenyl product.[2]

    • Quantification: Create a calibration curve by reacting known concentrations of this compound standards and plotting the resulting product peak area. Use this curve to determine the concentration of this compound in the original sample. A linear relationship has been demonstrated in the concentration range of 0.02-0.5 mg/L.[2]

References

Minimizing the conversion of Trichlorfon to dichlorvos during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the conversion of Trichlorfon to its more toxic degradant, Dichlorvos (B1670471), during analytical sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound conversion to Dichlorvos during sample preparation?

A1: The primary cause is a chemical reaction known as dehydrochlorination, which is highly sensitive to the pH of the solution.[1] this compound is unstable in neutral to alkaline conditions and rapidly converts to Dichlorvos. This is not a hydrolysis reaction, but a loss of a hydrogen and a chlorine atom.

Q2: How does pH affect the stability of this compound?

A2: pH is the most critical factor influencing the stability of this compound. The rate of its conversion to Dichlorvos increases significantly as the pH rises. In acidic conditions (pH below 5.5), this compound is relatively stable.[2][3]

Q3: What is the effect of temperature on the stability of this compound?

A3: Higher temperatures accelerate the degradation of this compound to Dichlorvos.[4] It is crucial to maintain low temperatures during sample preparation and storage to minimize this conversion.

Q4: Can the choice of solvent impact this compound stability?

A4: Yes, the solvent system can influence the stability of this compound. While pH and temperature are the primary drivers of degradation, the polarity and nature of the solvent can also play a role.[5] Using acidified organic solvents for extraction can help maintain a low pH environment and improve stability.

Q5: Are there analytical techniques that are less prone to causing this compound degradation?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often preferred for the analysis of this compound as it is a less harsh technique compared to Gas Chromatography (GC).[6] If GC is used, derivatization of this compound to a more thermally stable compound is often necessary to prevent its breakdown in the hot injector port.[7]

Troubleshooting Guides

Issue 1: High levels of Dichlorvos detected in a this compound standard solution.
Possible Cause Troubleshooting Step Expected Outcome
Alkaline or neutral pH of the solvent. Prepare standard solutions in a slightly acidic solvent. A common practice is to use a solvent acidified with a small amount of an acid like formic acid or acetic acid to maintain a pH below 5.5.[8][9]A significant reduction in the Dichlorvos peak and a corresponding increase in the this compound peak in subsequent analyses.
High storage or preparation temperature. Prepare and store standard solutions at refrigerated temperatures (e.g., 4°C). Avoid leaving solutions at room temperature for extended periods.Minimal conversion to Dichlorvos will be observed over time, ensuring the integrity of the standard.
Use of water as a solvent without pH adjustment. If using water, ensure it is acidified. Tap water or even purified water can have a neutral or slightly alkaline pH, promoting degradation.[10][11]Stabilized this compound in the aqueous standard solution.
Issue 2: Inconsistent and decreasing this compound concentrations in extracted samples over a sequence of analyses.
Possible Cause Troubleshooting Step Expected Outcome
Sample matrix is buffering the extraction solvent to a higher pH. Acidify the sample matrix itself prior to or during extraction. This can be done by adding a small amount of a suitable acid.Consistent this compound concentrations across multiple injections, indicating that degradation in the prepared sample has been arrested.
Autosampler temperature is too high. If the autosampler has cooling capabilities, set it to a low temperature (e.g., 4°C) to maintain the stability of the samples in the vials during the analytical run.Reduced degradation of this compound in the vials while awaiting injection, leading to more reproducible results.
Prolonged time between sample preparation and analysis. Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, store the extracts at low temperatures and in an acidic medium.Minimized conversion of this compound to Dichlorvos, leading to more accurate quantification.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation half-life and the percentage of conversion to Dichlorvos under different conditions.

Table 1: Effect of pH on this compound Half-Life at 25°C

pHHalf-LifeReference
5104 days[1]
63.7 days[10]
734 hours[1]
863 minutes[10]
931 minutes[1]

Table 2: Maximum Conversion of this compound to Dichlorvos at 25°C

pHMaximum Conversion (%)Reference
52.1[1]
725[1]
952[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Standard Solution

This protocol describes the preparation of a this compound standard solution with minimized risk of degradation to Dichlorvos.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (or Acetic acid)

  • Volumetric flasks

  • Pipettes

  • Amber glass vials for storage

Procedure:

  • Prepare the acidic solvent: Add a small, precise amount of formic acid to acetonitrile or an acetonitrile/water mixture to achieve a final concentration of 0.1% (v/v) formic acid. For example, add 100 µL of formic acid to 100 mL of solvent.

  • Prepare a stock solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the acidic solvent in a volumetric flask to achieve a desired concentration (e.g., 1000 µg/mL).

  • Prepare working standards: Perform serial dilutions of the stock solution with the acidic solvent to prepare a range of working standard concentrations.

  • Storage: Store the stock and working standard solutions in amber glass vials at 4°C.

  • Verification: Immediately after preparation, analyze the highest and lowest concentration standards by a suitable method (e.g., LC-MS/MS) to confirm the absence or minimal presence of Dichlorvos.

Protocol 2: Extraction of this compound from a Biological Matrix

This protocol provides a general workflow for extracting this compound from a biological matrix while minimizing its conversion.

Materials:

  • Homogenized biological sample (e.g., tissue, plasma)

  • Acidified extraction solvent (e.g., acetonitrile with 0.1% formic acid)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (if necessary)

  • LC-MS/MS vials

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

  • Acidification (optional but recommended): If the sample has a high buffering capacity, add a small amount of acid (e.g., formic acid) directly to the sample and vortex briefly.

  • Extraction: Add a measured volume of the cold (4°C) acidified extraction solvent to the sample.

  • Homogenization: Vortex the sample vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid matrix components.

  • Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.

  • Filtration (optional): If the supernatant contains fine particles, filter it through a 0.22 µm syringe filter into an LC-MS/MS vial.

  • Analysis: Analyze the extract as soon as possible using a validated analytical method. If storage is necessary, keep the vials at 4°C.

Visualizations

Trichlorfon_Degradation_Pathway This compound This compound Dichlorvos Dichlorvos This compound->Dichlorvos Dehydrochlorination (promoted by high pH and temperature) Degradation_Products Further Degradation Products Dichlorvos->Degradation_Products Hydrolysis

Caption: Chemical conversion pathway of this compound to Dichlorvos.

Sample_Preparation_Workflow cluster_0 Sample Preparation Steps cluster_1 Key Control Points Start Start: Sample Collection Acidify Acidify Sample (pH < 5.5) Start->Acidify Extract Extract with Cold, Acidified Solvent Acidify->Extract Control_pH Control pH Acidify->Control_pH Centrifuge Centrifuge at Low Temperature Extract->Centrifuge Control_Temp Control Temperature Extract->Control_Temp Analyze Analyze Immediately or Store at 4°C Centrifuge->Analyze Centrifuge->Control_Temp Control_Time Minimize Time Analyze->Control_Time

Caption: Workflow for minimizing this compound degradation during sample prep.

References

Technical Support Center: Enhancing Trichlorfon Efficacy in Agricultural Pest Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Trichlorfon application in agricultural pest control studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. It interferes with the nervous system of insects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2] this compound primarily acts as a stomach poison but also exhibits contact toxicity.[1]

Q2: What are the primary factors that influence the efficacy of a this compound application?

A2: The efficacy of this compound is significantly influenced by several factors:

  • pH of the spray solution: this compound is unstable in neutral and alkaline conditions, degrading more rapidly as the pH increases.

  • Temperature: Higher temperatures can accelerate the degradation of this compound.

  • Water Hardness: The presence of certain cations in hard water can potentially reduce the effectiveness of some pesticides.

  • Pest Resistance: Repeated use of this compound can lead to the development of resistance in target pest populations.

  • Application Method and Coverage: Proper application techniques are crucial to ensure adequate coverage and contact with the target pest.

  • Use of Adjuvants: Adjuvants can enhance the spreading, sticking, and penetration of the this compound solution.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic conditions (pH < 5.5). As the pH increases, its degradation rate accelerates significantly. In alkaline solutions, it rapidly converts to the more volatile and potent insecticide Dichlorvos (DDVP). This rapid degradation can lead to a loss of efficacy if the spray solution is not applied promptly after mixing.

Q4: Can this compound be tank-mixed with other pesticides or adjuvants?

A4: Yes, this compound can be tank-mixed with other compatible pesticides and adjuvants to enhance its efficacy or broaden its pest control spectrum. However, it is crucial to follow the proper mixing order to avoid physical or chemical incompatibility, which can lead to clogged equipment or reduced effectiveness. Always perform a jar test to check for compatibility before mixing a large batch. A general guideline for tank mixing is to follow the "WAMLEGS" principle (Wettable powders, Agitate, Microcapsules, Liquids, Emulsifiable concentrates, high-load Glyphosates, Surfactants).

Q5: What are the signs of phytotoxicity in plants treated with this compound?

A5: Phytotoxicity symptoms from this compound application can include leaf burn, necrosis (tissue death), chlorosis (yellowing of leaves), and stunted growth. These symptoms can be more severe if the product is applied at higher-than-recommended concentrations, during periods of high temperature and humidity, or on sensitive plant species.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low pest mortality after application. 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Pest Resistance: The target pest population may have developed resistance. 3. Poor Application Coverage: The spray did not adequately reach the target pests. 4. Rapid Degradation: The active ingredient degraded before it could be effective due to high pH or temperature. 5. Incorrect Timing: Application was not timed with the most susceptible life stage of the pest.1. Verify Calculations: Double-check all calculations for the preparation of the spray solution. 2. Resistance Monitoring: Conduct a resistance bioassay. If resistance is confirmed, rotate to an insecticide with a different mode of action. 3. Improve Application Technique: Ensure thorough coverage of all plant surfaces where the pest resides. Consider using adjuvants like spreaders or stickers. 4. Check Water Quality: Test the pH of your water source and adjust to a slightly acidic pH (5.5-6.5) using a buffering agent if necessary. Apply the solution immediately after mixing. Avoid spraying during the hottest part of the day. 5. Scout and Time Application: Monitor the pest population and apply this compound when the most vulnerable life stage (e.g., early instars) is present.
Inconsistent results between experimental replicates. 1. Variable Application Volume: Inconsistent amounts of spray solution applied to each replicate. 2. Non-uniform Pest Distribution: Uneven infestation levels across experimental units. 3. Inconsistent Environmental Conditions: Variations in temperature, humidity, or light exposure between replicates. 4. Improper Mixing: The spray solution was not uniformly mixed, leading to variations in concentration.1. Calibrate Equipment: Ensure spray equipment is properly calibrated to deliver a consistent volume. 2. Randomize and Replicate: Properly randomize the experimental design and use a sufficient number of replicates to account for natural variation. 3. Control Environment: Conduct experiments in a controlled environment (e.g., greenhouse, growth chamber) whenever possible. 4. Ensure Thorough Agitation: Agitate the spray tank continuously during application.
Phytotoxicity symptoms observed on treated plants. 1. Concentration Too High: The applied concentration of this compound exceeded the plant's tolerance. 2. Sensitive Crop: The plant species or variety is particularly sensitive to this compound. 3. Adverse Environmental Conditions: Application during high heat or humidity. 4. Incompatible Tank Mix: A tank-mix partner or adjuvant caused a phytotoxic reaction.1. Adhere to Recommended Rates: Use the lowest effective concentration as determined by preliminary dose-response studies. 2. Conduct a Spot Test: Before treating a large area, test the spray solution on a small number of plants to check for sensitivity. 3. Optimal Application Timing: Apply during cooler parts of the day (early morning or late evening). 4. Check Compatibility: Always perform a jar test for any new tank mix combination.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Water

pHHalf-life at 25°C
5104 days
734 hours
931 minutes

This data illustrates the rapid degradation of this compound in neutral to alkaline conditions.

Table 2: Influence of Temperature on this compound Degradation

TemperatureConditionHalf-life
20°CAcidic Media (pH 1-5)526 days
40°CBuffer Solution (pH 6)3.75 days
40°CBuffer Solution (pH 7)19 hours

Higher temperatures accelerate the degradation of this compound, especially at a higher pH.

Table 3: General Application Rates of this compound for Common Pests

FormulationTarget CropTarget PestDosage
80% Soluble PowderVegetablesCabbage worm30 liters/mu
90% Soluble PowderFruit TreesUnderground pests30 liters/mu
30% Emulsifiable ConcentrateRice, VegetablesChewing pests, Leafrollers30 liters/mu

Dosage may vary based on pest pressure, crop stage, and environmental conditions. Always refer to the product label for specific recommendations.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura)

This protocol is adapted for determining the efficacy of this compound against chewing insects.

Materials:

  • This compound of known purity

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., castor, cabbage)

  • Petri dishes (90 mm diameter)

  • Filter paper

  • Second or third instar larvae of the target pest

  • Beakers, graduated cylinders, and pipettes

  • Camel hair brush

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in distilled water. A small amount of a suitable solvent may be used for initial dissolution if necessary, followed by dilution with water.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 ppm). Add a non-ionic surfactant at a low concentration (e.g., 0.01%) to each dilution and the control to ensure even spreading. The control solution will contain only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise fresh, untreated host plant leaves.

    • Dip each leaf into a test solution for 10-30 seconds with gentle agitation.

    • Allow the leaves to air dry on a clean, non-absorbent surface.

  • Bioassay Setup:

    • Line the bottom of each petri dish with a piece of filter paper.

    • Place one treated leaf in each petri dish.

    • Introduce a known number of larvae (e.g., 10) into each petri dish using a camel hair brush.

    • Each concentration should have at least three replicates.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 L:D photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol 2: Topical Application Bioassay for Beetles (e.g., Tribolium castaneum)

This protocol is suitable for determining the contact toxicity of this compound.

Materials:

  • This compound of known purity

  • Acetone or another suitable volatile solvent

  • Microsyringe or micro-applicator

  • Adult beetles of a uniform age and size

  • Petri dishes or small ventilated containers

  • Food source for the beetles

  • CO2 for anesthetization

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this, create a series of serial dilutions to achieve the desired doses.

  • Insect Handling:

    • Anesthetize a group of adult beetles with CO2.

    • Place the anesthetized insects on a chilled petri dish to maintain sedation.

  • Topical Application:

    • Using a microsyringe, apply a small, precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each beetle.

    • The control group should be treated with the solvent only.

    • Treat a sufficient number of insects (e.g., 20) for each concentration, with at least three replicates.

  • Post-Treatment:

    • Place the treated insects in clean containers with a food source.

    • Maintain the containers in a controlled environment.

  • Data Collection: Record mortality at 24, 48, and 72 hours after application.

  • Data Analysis: Calculate the LD50 (lethal dose to kill 50% of the population) using probit analysis, correcting for control mortality as needed.

Visualizations

Trichlorfon_Mechanism_of_Action cluster_normal Normal Nerve Function cluster_this compound With this compound This compound This compound (Applied) AChE Acetylcholinesterase (AChE) (Enzyme) This compound->AChE Inhibits ACh Acetylcholine (ACh) (Neurotransmitter) AChE->ACh Inactivates ACh NerveSynapse Nerve Synapse ACh->NerveSynapse Transmits Signal ACh->NerveSynapse Continuous Signal NerveSynapse->AChE Muscle Muscle NerveSynapse->Muscle Stimulation NerveSynapse->Muscle Overstimulation -> Paralysis Breakdown Breaks down Experimental_Workflow_Leaf_Dip_Bioassay start Start prep_solutions Prepare this compound Dilutions start->prep_solutions treat_leaves Dip Host Plant Leaves prep_solutions->treat_leaves setup_bioassay Place Leaves and Larvae in Petri Dishes treat_leaves->setup_bioassay incubate Incubate under Controlled Conditions setup_bioassay->incubate collect_data Record Mortality (24, 48, 72h) incubate->collect_data analyze_data Analyze Data (Probit Analysis, LC50) collect_data->analyze_data end End analyze_data->end Trichlorfon_Troubleshooting_Logic low_mortality Low Pest Mortality check_dosage Dosage Correct? low_mortality->check_dosage check_resistance Pest Resistance? check_dosage->check_resistance Yes adjust_dosage Adjust Dosage check_dosage->adjust_dosage No check_application Application OK? check_resistance->check_application No rotate_moa Rotate Mode of Action check_resistance->rotate_moa Yes check_degradation Degradation Likely? check_application->check_degradation Yes improve_application Improve Coverage (e.g., use adjuvants) check_application->improve_application No adjust_spray_solution Adjust pH, Apply Promptly check_degradation->adjust_spray_solution Yes

References

Resolving peak tailing and broadening issues in Trichlorfon chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the analysis of Trichlorfon. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems with peak tailing and broadening in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, an organophosphorus pesticide, in reverse-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are often the residual silanol (B1196071) groups on the silica-based packing material of the column.[3] These acidic silanols can interact strongly with polar compounds like this compound, leading to a portion of the analyte being retained longer and causing the peak to tail.[3] Other significant causes include column contamination, improper mobile phase pH, column overload, and issues with the HPLC system such as dead volume.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][6] Adjusting the mobile phase to a lower pH (e.g., around 3.0 or lower) can suppress the ionization of the acidic silanol groups on the stationary phase by keeping them protonated.[1][3] This minimizes the undesirable secondary ionic interactions that cause peak tailing, resulting in more symmetrical peaks.[3][6] The use of an acidic modifier, such as formic acid or acetic acid, is common in methods for organophosphorus pesticides to achieve this effect.[7]

Q3: Can column contamination lead to peak broadening and tailing?

Yes, column contamination can significantly degrade peak shape.[2] Contaminants from the sample matrix can accumulate on the column, leading to active sites that can cause secondary interactions and result in peak tailing.[2][8] A contaminated or worn-out guard column can also be a source of these issues.[2] If you observe that all peaks in your chromatogram are tailing or broadening, it may indicate a physical issue like a blocked column frit or a void in the column packing, which can be caused by the buildup of particulate matter from unfiltered samples.[1]

Q4: I'm observing peak broadening in my this compound analysis. What are the likely instrumental causes?

Peak broadening can often be attributed to issues within the HPLC system itself, collectively known as extra-column band broadening.[9][10] This occurs when the analyte band disperses in the tubing and connections between the injector, column, and detector.[4] Specific causes include using tubing with a large internal diameter or excessive length, poorly made connections, or a large detector cell volume.[1][4] In gas chromatography, peak broadening can be caused by factors like low carrier gas flow rate (longitudinal diffusion), non-uniform packing in the column (eddy diffusion), and slow mass transfer between the mobile and stationary phases.[11]

Q5: For GC analysis of this compound, are there specific issues to be aware of?

Yes, the GC analysis of this compound presents unique challenges. This compound is thermally labile and can degrade in a hot GC injector port, which can lead to poor peak shapes and inaccurate quantification.[12][13] This degradation can create active sites within the GC inlet, causing further peak tailing and poor reproducibility.[14] To mitigate this, using a deactivated inlet liner and a column with a highly inert surface is crucial for minimizing these effects and achieving symmetrical peaks.[14][15]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing in HPLC

If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Differentiate Between Chemical and Physical Problems

  • Observe all peaks: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely physical and related to the instrument setup.[1]

  • Observe only the this compound peak: If only the this compound peak (or other polar analytes) is tailing, the cause is more likely chemical in nature.[16]

Step 2: Address Chemical Causes

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an additive like 0.1% formic acid or acetic acid to suppress silanol interactions.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol activity.[1][17]

  • Use a Modern, High-Purity Column: Employ a column with high-purity silica (B1680970) (Type B) and effective end-capping to reduce the number of accessible silanol groups.[1][18]

Step 3: Address Physical Causes

  • Check for Column Voids: A void at the column inlet can cause peak tailing.[1] Consider replacing the column or, if possible, backflushing it with a strong solvent as recommended by the manufacturer.[1][8]

  • Inspect Tubing and Connections: Ensure all connections are secure and that the tubing length and diameter are minimized to reduce dead volume.[4][10]

  • Replace Frits and Guard Column: A blocked column inlet frit or a contaminated guard column can disrupt the flow path.[1][2] Replace these components as part of routine maintenance.

Guide 2: Mitigating Peak Broadening

Peak broadening can reduce resolution and affect quantification. Use this guide to address common causes.

Step 1: Optimize Method Parameters

  • Flow Rate: Excessively high flow rates can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.[17]

  • Gradient Steepness: If using a gradient, a very steep gradient may not allow for proper partitioning and can cause peaks to broaden.[17]

  • Column Temperature: In some cases, temperature gradients within the column can cause broadening. Ensure the mobile phase is adequately pre-heated before entering the column.[19]

Step 2: Evaluate the Column

  • Particle Size: Columns with smaller particle sizes generally provide better efficiency and narrower peaks.[17]

  • Column Packing: A poorly packed column can lead to significant broadening. If you suspect this is the issue, the column will likely need to be replaced.

Step 3: Check the Sample and Injection

  • Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[4][20] Whenever possible, dissolve the sample in the mobile phase.[1]

  • Injection Volume and Concentration: Overloading the column with too much sample can lead to both peak broadening and tailing.[1][4] Try reducing the injection volume or diluting the sample.[4][21]

Data Summary

The following tables summarize how different chromatographic parameters can affect the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (As) for Polar/Basic AnalytesRationale
> 7.0High (> 1.5)Silanol groups are deprotonated and negatively charged, leading to strong secondary interactions.[16]
4.0 - 7.0Moderate (1.2 - 1.5)Partial ionization of silanol groups still allows for secondary interactions.[3]
2.5 - 3.5Low (< 1.2)Silanol groups are protonated, minimizing secondary ionic interactions and improving peak shape.[1][18]

Table 2: Troubleshooting Summary for Peak Tailing and Broadening

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH (2.5-3.5); use a column with high-purity, end-capped silica.[1][18]
Column contaminationFlush the column with a strong solvent; replace the guard column.[2]
Column void/packing deformationReplace the column.[1][21]
Peak Broadening Extra-column volumeMinimize tubing length and diameter; ensure proper connections.[4]
Column overloadReduce sample concentration or injection volume.[4][21]
Mismatch between sample solvent and mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[4][20]
Thermal degradation (GC)Use a deactivated inlet liner and an inert GC column.[14][15]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound with Improved Peak Shape

This protocol provides a general method for the HPLC analysis of this compound, optimized to reduce peak tailing.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) with high-purity silica.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 25:75 (v/v) ratio.[22] The pH of the aqueous portion should be verified to be in the range of 2.5-3.5.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.[1]

  • Detection: UV detection at 210 nm.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the mobile phase.[1]

    • If the sample is in a complex matrix, perform a suitable cleanup such as Solid-Phase Extraction (SPE).[1]

    • Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent column blockage.[1]

Protocol 2: GC-MS Analysis of this compound Minimizing Thermal Degradation

This protocol is designed for the GC-MS analysis of this compound, with measures to prevent peak distortion due to thermal degradation.

  • Chromatographic System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A low-bleed, inert 5% phenyl polysiloxane phase column (e.g., DB-5ms Ultra Inert), 30 m x 0.25 mm x 0.25 µm.[15][23]

  • Injector: Splitless mode with a deactivated glass liner.[14]

  • Injector Temperature: Keep the temperature as low as possible while ensuring efficient volatilization, for example, 200-220 °C.[12]

  • Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent like ethyl acetate.[24]

    • Concentrate the extract if necessary.

    • Ensure the final solvent is compatible with the GC analysis.

Visual Troubleshooting Workflows

PeakTailingTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issues Likely Physical Issue all_peaks->physical_issues Yes chemical_issues Likely Chemical Issue all_peaks->chemical_issues No check_connections Check Tubing & Connections for Dead Volume physical_issues->check_connections replace_frit Replace Column Frit & Guard Column check_connections->replace_frit check_void Inspect for Column Void replace_frit->check_void replace_column_physical Replace Column check_void->replace_column_physical resolved Issue Resolved replace_column_physical->resolved adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5) chemical_issues->adjust_ph check_column_chem Use High-Purity, End-Capped Column adjust_ph->check_column_chem check_overload Check for Column Overload check_column_chem->check_overload reduce_sample Reduce Sample Concentration/Volume check_overload->reduce_sample reduce_sample->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

PeakBroadeningTroubleshooting start Peak Broadening Observed check_system Check for Extra-Column Broadening start->check_system system_issues Optimize System check_system->system_issues Yes method_issues Optimize Method & Sample check_system->method_issues No minimize_tubing Minimize Tubing Length & Diameter system_issues->minimize_tubing check_fittings Ensure Proper Fittings minimize_tubing->check_fittings resolved Issue Resolved check_fittings->resolved check_solvent Match Sample Solvent to Mobile Phase method_issues->check_solvent check_load Reduce Sample Load check_solvent->check_load optimize_flow Optimize Flow Rate check_load->optimize_flow check_gc_temp Check GC Injector Temp (if applicable) optimize_flow->check_gc_temp check_gc_temp->resolved

Caption: A logical workflow for resolving peak broadening issues.

References

Strategies to mitigate pH-dependent degradation of Trichlorfon in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichlorfon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the pH-dependent degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency over time?

A1: this compound is highly susceptible to pH-dependent degradation. In neutral to alkaline solutions (pH ≥ 7), it rapidly transforms into Dichlorvos (DDVP), a more potent and toxic compound.[1][2] This degradation is significantly slower in acidic conditions (pH < 5.5).[1][2] Therefore, if your experimental medium is not adequately pH-controlled, you will likely observe a rapid loss of this compound.

Q2: What is the primary degradation product of this compound?

A2: The main degradation product of this compound in aqueous solutions is Dichlorvos (DDVP), formed through dehydrochlorination.[1][2] Dichlorvos itself can further degrade into other compounds, including des-methyldichlorvos and dichloroacetaldehyde.[1]

Q3: How does temperature affect this compound stability?

A3: Temperature accelerates the degradation of this compound. The rate of hydrolysis increases with higher temperatures. Therefore, it is crucial to control both pH and temperature to maintain the stability of your this compound solutions. For optimal stability, solutions should be kept cool.

Q4: At what pH is this compound most stable?

A4: this compound is most stable in acidic conditions. Below pH 5.5, its degradation is significantly reduced.[2] For experimental purposes, maintaining a pH between 4 and 5 is recommended to ensure the integrity of the compound.

Quantitative Data: pH-Dependent Degradation of this compound

The stability of this compound is highly dependent on the pH of the aqueous solution. The following tables summarize the degradation half-life at different pH values and temperatures.

Table 1: Half-life of this compound at 25°C

pHHalf-lifeReference
5104 days[1]
734 hours[1]
931 minutes[1]

Table 2: Half-life of this compound at Various pH Values and Temperatures

pHTemperature (°C)Half-lifeReference
4.525>1000 weeks[2]
6.0253.5 weeks[2]
7.0250.4 weeks[2]
8.0250.13 weeks[2]
24046.4 days
54016 days
6403.75 days
74019 hours
8408.8 hours
104075 minutes

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized this compound Stock Solution (10 mM in 50 mM Acetate (B1210297) Buffer, pH 4.5)

This protocol describes the preparation of a 10 mM this compound stock solution in a pH 4.5 acetate buffer to mitigate degradation.

Materials:

  • This compound (solid, high purity)

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Volumetric flasks (various sizes)

  • Pipettes

  • pH meter

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare 0.2 M Acetic Acid Solution:

    • Add 1.15 mL of glacial acetic acid to a 100 mL volumetric flask.

    • Bring the volume to 100 mL with high-purity water.

  • Prepare 0.2 M Sodium Acetate Solution:

    • Dissolve 2.72 g of sodium acetate trihydrate in high-purity water in a 100 mL volumetric flask.

    • Bring the volume to 100 mL with high-purity water.

  • Prepare 50 mM Acetate Buffer (pH 4.5):

    • To prepare 100 mL of 50 mM acetate buffer, mix approximately 74 mL of 0.2 M acetic acid solution with 26 mL of 0.2 M sodium acetate solution in a beaker with a stir bar.

    • Calibrate the pH meter using standard buffers.

    • Measure the pH of the buffer solution while stirring.

    • Adjust the pH to 4.5 by adding small volumes of the 0.2 M acetic acid or 0.2 M sodium acetate solution as needed.

    • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and bring it to volume with high-purity water.

    • Sterilize the buffer by filtering through a 0.22 µm filter if necessary for your experiment.

  • Prepare 10 mM this compound Stock Solution:

    • Calculate the required mass of this compound for your desired volume of stock solution (Molar mass of this compound: 257.44 g/mol ). For 10 mL of a 10 mM solution, you will need 25.74 mg.

    • Accurately weigh the calculated amount of solid this compound.

    • Transfer the this compound to a volumetric flask of the desired volume (e.g., 10 mL).

    • Add a small amount of the prepared 50 mM acetate buffer (pH 4.5) to dissolve the solid.

    • Once dissolved, bring the flask to the final volume with the acetate buffer.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage:

    • Store the stock solution in a tightly sealed, amber glass vial at 2-8°C to protect from light and maintain a low temperature.

    • For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid loss of this compound potency despite using a buffered solution.

  • Possible Cause 1: Incorrect pH of the final experimental medium.

    • Troubleshooting: The addition of your buffered this compound stock solution to a larger volume of unbuffered or weakly buffered medium can shift the final pH to a less stable range. Always measure the pH of your final experimental solution after all components have been added. If necessary, adjust the pH of the medium itself before adding the this compound stock.

  • Possible Cause 2: High experimental temperature.

    • Troubleshooting: Degradation is accelerated at higher temperatures. If your experiment requires incubation at elevated temperatures, prepare fresh dilutions of this compound immediately before use and minimize the incubation time as much as possible. Consider running control experiments to quantify the degradation rate under your specific conditions.

  • Possible Cause 3: Buffer capacity is too low.

    • Troubleshooting: If your experimental system generates acidic or basic byproducts, a low-capacity buffer may be overwhelmed, leading to a pH shift. Consider increasing the buffer concentration in your stock solution or experimental medium.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inhomogeneous stock solution.

    • Troubleshooting: Ensure the this compound is completely dissolved in the buffer before making aliquots or dilutions. Vortex or stir the stock solution gently before each use.

  • Possible Cause 2: Variable degradation due to timing differences.

    • Troubleshooting: Prepare working solutions from the stock immediately before they are needed for each experiment. Standardize the time between solution preparation and application to your experimental system across all replicates.

  • Possible Cause 3: Contamination of the stock solution.

    • Troubleshooting: Microbial contamination can alter the pH of your stock solution over time. Prepare stock solutions under sterile conditions and filter-sterilize if appropriate for your application. Store aliquots to avoid repeated introduction of potential contaminants into the main stock.

Visualizations

Trichlorfon_Degradation_Pathway This compound This compound Dichlorvos Dichlorvos (DDVP) This compound->Dichlorvos Dehydrochlorination (pH > 5.5) Degradation_Products Further Degradation Products (e.g., des-methyldichlorvos, dichloroacetaldehyde) Dichlorvos->Degradation_Products Hydrolysis

Caption: pH-dependent degradation pathway of this compound.

Experimental_Workflow cluster_0 Buffer Preparation cluster_1 This compound Stock Solution Preparation cluster_2 Storage prep_acid Prepare 0.2 M Acetic Acid mix_buffer Mix Acid and Base prep_acid->mix_buffer prep_base Prepare 0.2 M Sodium Acetate prep_base->mix_buffer adjust_ph Adjust pH to 4.5 mix_buffer->adjust_ph dissolve Dissolve in pH 4.5 Buffer adjust_ph->dissolve weigh_this compound Weigh this compound weigh_this compound->dissolve final_volume Bring to Final Volume dissolve->final_volume store Store at 2-8°C (or frozen for long-term) in amber vials final_volume->store

Caption: Workflow for preparing a pH-stabilized this compound stock solution.

Troubleshooting_Guide start Problem: Inconsistent or low this compound activity check_ph Is the pH of the final experimental medium between 4 and 5.5? start->check_ph check_temp Is the experiment conducted at an elevated temperature? check_ph->check_temp Yes adjust_medium_ph Solution: Adjust the pH of the experimental medium. check_ph->adjust_medium_ph No check_prep_time Are working solutions prepared fresh before each experiment? check_temp->check_prep_time No use_fresh_solution Solution: Prepare fresh solutions immediately before use and minimize incubation time. check_temp->use_fresh_solution Yes standardize_timing Solution: Standardize the time between preparation and use. check_prep_time->standardize_timing No investigate_other Consider other factors: - Buffer capacity - Stock solution homogeneity - Contamination check_prep_time->investigate_other Yes

Caption: Troubleshooting decision tree for this compound degradation issues.

References

Selecting appropriate internal standards for Trichlorfon quantification in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Trichlorfon using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting an internal standard for this compound quantification?

A1: The selection of an appropriate internal standard (IS) is crucial for accurate and precise quantification of this compound. Key factors to consider include:

  • Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable behavior during sample extraction, cleanup, and ionization.

  • Co-elution: Ideally, the IS should elute close to this compound without co-eluting with any matrix interferences.

  • Mass-to-Charge Ratio (m/z): The IS should have a different m/z from this compound to be distinguishable by the mass spectrometer.

  • Ionization Efficiency: The IS should have a similar ionization response to this compound in the chosen ionization mode (typically positive electrospray ionization, ESI+).

  • Stability: The IS must be stable throughout the entire analytical process. A critical consideration for this compound is its instability, as it can degrade to Dichlorvos (B1670471) (DDVP), especially under neutral to alkaline pH conditions. An ideal IS should either mimic this degradation or be stable enough not to interfere with the analysis of both this compound and its primary degradant.

Q2: Which internal standards are recommended for this compound analysis by LC-MS/MS?

A2: Several internal standards can be employed for this compound quantification. The choice depends on availability, cost, and the specific requirements of the assay.

  • Isotopically Labeled this compound (e.g., this compound-d6): This is the "gold standard" and most recommended option. Since it has the same physicochemical properties as this compound, it co-elutes and experiences identical matrix effects and extraction recovery, providing the most accurate correction. It will also account for any degradation of this compound to Dichlorvos that may occur during sample processing and analysis.

  • Other Organophosphate Pesticides: Compounds like Triphenyl phosphate (B84403) (TPP) or Ethoprophos are sometimes used as alternative internal standards. They are structurally different but share the organophosphate functional group. While more cost-effective than isotopically labeled standards, they may not perfectly mimic the behavior of this compound, potentially leading to less accurate quantification, especially in complex matrices.

  • Deuterated Organophosphates (e.g., Triethyl-D15-phosphate): This is a suitable option for multi-residue analysis of organophosphates. Its deuterated nature provides good mass separation, and it can effectively compensate for matrix effects for a range of organophosphate pesticides.

Q3: How does the instability of this compound affect the choice of an internal standard and the analytical method?

A3: this compound is known to be unstable and can degrade to Dichlorvos (DDVP), particularly at pH values above 5. This degradation can occur during sample storage, preparation, and even within the LC system.

  • Simultaneous Analysis: It is highly recommended to develop an LC-MS/MS method that can simultaneously quantify both this compound and Dichlorvos.

  • pH Control: Maintaining a slightly acidic pH (e.g., by adding formic acid to solvents) throughout the sample preparation and analysis is crucial to minimize the degradation of this compound.

  • Internal Standard Choice: An isotopically labeled this compound (this compound-d6) is the best choice as it will degrade at the same rate as the native this compound, allowing for accurate quantification of the parent compound even if some degradation occurs. If an alternative IS is used, it is essential to validate that it can provide reliable quantification in the presence of potential this compound degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column OverloadDilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pHAdjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to improve peak shape and stability.
Column Contamination or DegradationFlush the column with a strong solvent, or replace the column if necessary. Use a guard column to protect the analytical column.
Low Signal Intensity or No Peak Analyte DegradationEnsure all solutions (samples, standards, mobile phases) are acidified to prevent this compound degradation. Prepare fresh standards and samples.
Ion Suppression/Enhancement (Matrix Effects)Use a suitable internal standard, preferably an isotopically labeled one. Optimize sample cleanup procedures to remove interfering matrix components. Consider using matrix-matched calibration standards.
Incorrect MS/MS ParametersOptimize the precursor and product ions, collision energy, and other MS/MS parameters for both this compound and the internal standard.
Inconsistent Results/Poor Reproducibility Inconsistent Sample PreparationEnsure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls.
Internal Standard Instability or Incorrect ConcentrationVerify the stability and concentration of the internal standard stock and working solutions.
CarryoverInject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Shift in Retention Time Change in Mobile Phase CompositionPrepare fresh mobile phase and ensure proper mixing.
Column Temperature FluctuationUse a column oven to maintain a constant temperature.
Column AgingMonitor column performance and replace it when retention times shift significantly or peak shape deteriorates.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of this compound. Note that these values can vary depending on the specific matrix, instrumentation, and method conditions.

Internal Standard Matrix Linearity (r²) Recovery (%) Precision (RSD %) LOD (µg/kg) LOQ (µg/kg) Reference
Not SpecifiedOlive Flounder>0.99988.2 - 114< 13.80.51.7
Not SpecifiedAnimal Tissues>0.9985 - 106< 10.60.045[1]
Not SpecifiedKaki Fruit & Cauliflower>0.9983 - 101< 100.006 - 0.0130.05[2]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fruits and Vegetables
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (ACN).

    • Add an appropriate amount of the chosen internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the ACN supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • LC System: Agilent 1290 Infinity or equivalent.

  • Column: Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient starts with a high aqueous percentage and ramps up the organic phase to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6430 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 257 -> 109 (quantifier), other transitions for confirmation.[3]

    • Dichlorvos: m/z 221 -> 109 (quantifier), other transitions for confirmation.[3]

    • Internal Standard: Optimize based on the selected IS.

Visualizations

internal_standard_selection_workflow cluster_start Start cluster_evaluation Internal Standard Evaluation cluster_validation Method Validation cluster_end End start Define Analytical Needs (this compound Quantification) IS_options Potential Internal Standards - Isotopically Labeled (this compound-d6) - Other Organophosphates (TPP) - Deuterated OPs (Triethyl-D15-phosphate) start->IS_options Consider criteria Selection Criteria - Structural Similarity - Co-elution - m/z Difference - Ionization Efficiency - Stability (Degradation to DDVP) IS_options->criteria Evaluate Against validation Validate Performance - Linearity - Accuracy & Precision - Matrix Effects - LOD/LOQ criteria->validation Select & Validate troubleshooting Troubleshooting - Peak Shape - Signal Intensity - Reproducibility validation->troubleshooting Address Issues end Routine Analysis validation->end Implement troubleshooting->validation Re-validate

Caption: Workflow for selecting and validating an internal standard for this compound analysis.

trichlorfon_degradation_pathway This compound This compound (m/z 257) Dichlorvos Dichlorvos (DDVP) (m/z 221) This compound->Dichlorvos Degradation (pH > 5)

Caption: Degradation pathway of this compound to Dichlorvos.

References

Validation & Comparative

Validating the Neurotoxic Effects of Trichlorfon in Amphibian Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Trichlorfon in amphibian models, juxtaposed with other organophosphate pesticides, Diazinon and Chlorpyrifos (B1668852). The information presented is supported by experimental data to aid in the validation and assessment of neurotoxicity in amphibians.

Comparative Analysis of Neurotoxicity

The following tables summarize the quantitative data on the neurotoxic effects of this compound, Diazinon, and Chlorpyrifos in various amphibian models. While a definitive 96-hour LC50 for this compound in amphibians was not identified in the reviewed literature, extensive data on its sublethal effects are presented.

Table 1: Acute Toxicity Data for Organophosphate Pesticides in Amphibian Models

CompoundSpeciesLife StageExposure DurationLC50 / EC50Reference
This compoundRana chensinensisTadpole4 weeks> 1.0 mg/L (Significant mortality at 1.0 mg/L)[1]
DiazinonXenopus laevisLarvae8 daysNot specified, but AChE inhibition observed
ChlorpyrifosXenopus laevisPremetamorph96 hoursLC50: 14.6 mg/L
ChlorpyrifosXenopus laevisMetamorph96 hoursLC50: 0.56 mg/L
ChlorpyrifosXenopus laevisMetamorph96 hoursEC50 (malformations): 0.24 mg/L

Table 2: Sublethal Neurotoxic Effects of Organophosphate Pesticides in Amphibian Models

CompoundSpeciesLife StageConcentrationObserved EffectsReference
This compoundRana chensinensisTadpole0.01 - 1.0 mg/LDecreased survival, reduced growth, developmental disruptions, morphological abnormalities (axial flexures, skeletal malformations)[1]
This compoundRana chensinensisTadpole0.01 - 1.0 mg/LIncreased frequency of micronucleus formation, genetic damage in hepatic tissues, apoptosis[1]
DiazinonXenopus laevisLarvae0.896 mg/LSignificant inhibition of acetylcholinesterase (AChE) activity
ChlorpyrifosXenopus laevisMetamorph0.01 mg/LSignificant decrease in cholinesterase (ChE) activity
ChlorpyrifosLithobates pipiensMetamorph1 µg/LWider optic tectum, medulla, and diencephalon[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summarized protocols for key experiments cited in this guide.

Acute Toxicity Testing (Static Renewal)

This protocol is a generalized procedure based on standard methods for assessing the acute toxicity of waterborne contaminants to amphibian larvae.

  • Test Organisms: Laboratory-reared tadpoles of a suitable amphibian species (e.g., Xenopus laevis, Rana pipiens) at a specific developmental stage (e.g., Gosner stage 25).

  • Test Solutions: Prepare a series of nominal concentrations of the test compound (e.g., this compound, Diazinon, Chlorpyrifos) in reconstituted, moderately hard water. A negative control (reconstituted water only) and a solvent control (if a solvent is used to dissolve the test compound) must be included.

  • Experimental Setup:

    • Use glass beakers or tanks as test chambers.

    • Randomly assign a specific number of tadpoles (e.g., 10-20) to each test chamber, with multiple replicates (e.g., 3-4) per concentration.

    • Maintain a constant temperature (e.g., 22 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).

  • Exposure and Observation:

    • Expose the tadpoles for a fixed duration, typically 96 hours.

    • Renew the test solutions every 24 hours to maintain nominal concentrations.

    • Observe the tadpoles at regular intervals (e.g., 24, 48, 72, and 96 hours) for mortality and any sublethal effects such as abnormal behavior (e.g., lethargy, erratic swimming).

  • Data Analysis:

    • Calculate the LC50 (median lethal concentration) and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

    • Record and analyze the incidence of sublethal effects.

Acetylcholinesterase (AChE) Activity Assay

This protocol outlines the measurement of AChE activity in the brain tissue of amphibians, a key biomarker for organophosphate exposure.

  • Sample Preparation:

    • Following exposure to the test compound, euthanize the tadpoles or adult frogs.

    • Dissect the brain tissue on ice and homogenize it in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant containing the enzyme.

  • Assay Procedure (based on the Ellman method):

    • In a 96-well microplate, add the brain supernatant, phosphate buffer, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).

    • Measure the change in absorbance at 412 nm over a specific time period using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the AChE activity, typically expressed as nmol of substrate hydrolyzed per minute per mg of protein.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization.

    • Compare the AChE activity in exposed animals to that of the control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by organophosphates and a general experimental workflow for assessing neurotoxicity in amphibian models.

G cluster_exposure Exposure cluster_assessment Neurotoxicity Assessment cluster_data Data Analysis & Interpretation Amphibian_Model Amphibian Model (e.g., Xenopus laevis, Rana pipiens) Behavioral Behavioral Endpoints - Locomotor activity - Feeding behavior - Predator avoidance Amphibian_Model->Behavioral Biochemical Biochemical Endpoints - AChE activity - Oxidative stress markers Amphibian_Model->Biochemical Molecular Molecular Endpoints - Gene expression - Protein levels Amphibian_Model->Molecular Organophosphate Organophosphate (this compound, Diazinon, Chlorpyrifos) Organophosphate->Amphibian_Model Exposure LC50_EC50 LC50 / EC50 Calculation Behavioral->LC50_EC50 Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Biochemical->Statistical_Analysis Pathway_Analysis Signaling Pathway Analysis Molecular->Pathway_Analysis G cluster_OP Organophosphate Exposure cluster_cholinergic Cholinergic System Disruption cluster_downstream Downstream Neurotoxic Effects OP Organophosphate (this compound, Diazinon, Chlorpyrifos) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) Cholinergic_Receptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Cholinergic_Receptors Binds to Cholinergic_Crisis Cholinergic Crisis (Hyperstimulation) Cholinergic_Receptors->Cholinergic_Crisis Leads to Oxidative_Stress Oxidative Stress (Increased ROS) Cholinergic_Crisis->Oxidative_Stress Dopaminergic_Dysregulation Dopaminergic System Dysregulation Cholinergic_Crisis->Dopaminergic_Dysregulation Serotonergic_Dysregulation Serotonergic System Dysregulation Cholinergic_Crisis->Serotonergic_Dysregulation MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation Neuronal_Damage Neuronal Damage & Apoptosis MAPK_Activation->Neuronal_Damage

References

A Comparative Analysis of Trichlorfon and Other Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Trichlorfon with other widely used organophosphate insecticides, including Malathion, Chlorpyrifos, and Diazinon. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Executive Summary

This compound is a broad-spectrum organophosphate insecticide effective against a range of pests through contact and stomach action.[1] Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect.[2][3] This guide will delve into a comparative analysis of its toxicity, efficacy, and the experimental protocols used to evaluate these parameters.

Comparative Toxicity

The acute toxicity of organophosphate insecticides is commonly expressed as the LD50 value, the dose required to be lethal to 50% of a test population. The following table summarizes the oral LD50 values in rats for this compound and other selected organophosphates. Lower LD50 values indicate higher toxicity.

InsecticideOral LD50 (mg/kg) in RatsReference
This compound 450 - 800[2]
Malathion 1375 - 2800[4]
Chlorpyrifos 96 - 270[4]
Diazinon 300 - 850[4]

Note: LD50 values can vary depending on the specific study, purity of the compound, and the strain and sex of the test animal.

Another critical measure of toxicity for organophosphates is their ability to inhibit the acetylcholinesterase (AChE) enzyme, quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate a greater potency of the insecticide as an AChE inhibitor.

InsecticideIC50 for AChE Inhibition (Source)Reference
This compound Varies; acts as a pro-drug for dichlorvos[2]
Malathion 71.2 µM (Human Erythrocyte AChE)[5]
Chlorpyrifos 0.12 µM (Human Erythrocyte AChE)[2]
Diazinon 24.45 µM (Human RBC AChE)[3]

Note: IC50 values are highly dependent on the enzyme source (species and tissue) and experimental conditions. This compound itself is a weak AChE inhibitor but is converted to the more potent inhibitor, dichlorvos, in vivo.[2]

Comparative Efficacy

The efficacy of an insecticide is determined by its ability to control a target pest population. This is often evaluated through laboratory bioassays and field trials.

Efficacy Against White Grubs (Coleoptera: Scarabaeidae)

A study on the efficacy of various insecticides for the control of white grubs in turfgrass provides a comparative perspective on this compound's performance.

InsecticideAverage % ControlReference
This compound (Dylox®) Consistently high for curative control
Chlorpyrifos (Dursban®) Less effective due to binding in thatch

Note: This table provides a qualitative summary of the findings. The original study should be consulted for detailed quantitative data.

Efficacy Against Thrips on Onions

A field study on the control of thrips on different onion varieties demonstrated the efficacy of Chlorpyrifos.

InsecticideEfficacyReference
Chlorpyrifos High significant control of thrips infestation[6]

Note: This study did not include a direct comparison with this compound.

Efficacy Against Stored Product Pests

A comparative study of organophosphates for the protection of stored wheat against malathion-resistant insects provides insights into relative effectiveness.

InsecticideDescending Order of EffectivenessReference
Chlorpyrifos-methyl Most effective
Pirimiphos-methyl
Malathion Least effective

Note: This study highlights the issue of insecticide resistance, a critical factor in pest management.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine AChE activity and the inhibitory effects of compounds like organophosphates.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Test compounds (organophosphate insecticides) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure for IC50 Determination:

  • Prepare Reagent Solutions: Prepare stock solutions of the test compounds, DTNB, and ATCI in the appropriate buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add a defined volume of phosphate buffer.

    • Add various concentrations of the organophosphate inhibitor to the sample wells. Control wells should receive the solvent vehicle (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of AChE inhibition for each concentration of the test compound relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

organophosphate_moa cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Binding Binding & Hydrolysis ACh->Binding Stimulation Stimulation ACh->Stimulation AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Accumulation ACh Accumulation AChE->Accumulation Receptor Postsynaptic Receptor OP Organophosphate Insecticide Inhibition Inhibition OP->Inhibition Inhibition->AChE Binding->AChE Stimulation->Receptor Overstimulation Continuous Receptor Stimulation Accumulation->Overstimulation Overstimulation->Receptor Effect Paralysis & Death of Insect Overstimulation->Effect

Caption: Mechanism of action of organophosphate insecticides.

experimental_workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of Organophosphate start->prepare_inhibitor plate_setup Set up 96-well Plate: Buffer, Inhibitor, AChE prepare_inhibitor->plate_setup pre_incubation Pre-incubation (e.g., 15-30 min) plate_setup->pre_incubation add_reagents Add DTNB and ATCI (Substrate) pre_incubation->add_reagents measure_absorbance Kinetic Measurement (Absorbance at 412 nm) add_reagents->measure_absorbance data_analysis Calculate Reaction Rates and % Inhibition measure_absorbance->data_analysis plot_curve Plot % Inhibition vs. log[Inhibitor] data_analysis->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of an organophosphate inhibitor on AChE.

insecticide_selection cluster_factors Influencing Factors selection Selection of an Organophosphate Insecticide target_pest Target Pest Species & Life Stage selection->target_pest resistance Insecticide Resistance Status of Pest Population selection->resistance crop_type Crop Type and Application Site selection->crop_type environmental Environmental Conditions (Temp, Humidity, Sunlight) selection->environmental toxicity Toxicity to Non-Target Organisms & Environment selection->toxicity formulation Formulation and Application Method selection->formulation

Caption: Key factors influencing the selection of an organophosphate insecticide.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various analytical methods for the quantification of Trichlorfon across different laboratories and matrices. The aim is to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs and to provide the necessary information for inter-laboratory validation. The data presented is compiled from various validation studies, offering insights into the robustness and reliability of these techniques.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques. The following tables summarize their performance characteristics as reported in various studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a popular method for pesticide analysis due to its high sensitivity and selectivity, especially for polar compounds like this compound which can be challenging to analyze by GC-based methods.

Performance ParameterMatrixValueReference
Linearity (r²) Olive Flounder Tissue0.999
Accuracy (Recovery) Animal Tissues85-106%[1][2]
Aquatic Products81.6-90.4%[3]
Olive Flounder (plasma, muscle, liver)88.2-114%
Surface WaterMean 70-120%[4]
Precision (%RSD) Animal Tissues< 10.6%[1][2]
Olive Flounder (plasma, muscle, liver)< 13.8%
Surface Water≤ 20%[4]
LOD Animal Tissues0.04 µg/kg[1][2]
Olive Flounder0.5 µg/kg
LOQ Animal Tissues5 µg/kg[1][2]
Olive Flounder1.7 µg/kg
Aquatic Products2.5 µg/kg[3]
Surface Water5.0 µg/L[4]
Gas Chromatography (GC) Methods

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound is thermally labile and can degrade to dichlorvos (B1670471) (DDVP) in the hot GC injector, which can lead to inaccurate quantification.[5] Derivatization can be employed to create a more thermally stable compound for analysis.[6]

Performance ParameterMatrixValueReference
Accuracy (Recovery) Agricultural Products (as DDVP and DEP derivative)72.6-117.7% (DDVP), 86.2-106.6% (DEP)[6]
Milk (as DDVP)92.4-103.6%[7]
Precision (%RSD) Agricultural Products (Repeatability)3.4-8.3% (DEP)[6]
Agricultural Products (Reproducibility)7.9-21.8% (DEP)[6]
Milk (Intra-day)2.6-3.3%[7]
Milk (Inter-day)3.4-7.1%[7]
LOD Agricultural Products≤ 0.01 µg/g[6]
LOQ Milk25 µg/L[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more direct method for this compound analysis without the issue of thermal degradation. However, its sensitivity can be lower compared to mass spectrometry-based methods due to the incomplete absorptivity of this compound. An indirect determination method has been developed based on the catalytic effect of this compound, which enhances sensitivity.[8]

Performance ParameterMatrixValueReference
Linearity (r) Spiked Samples (Indirect Method)0.9988[8]
Accuracy (Recovery) Spiked Samples (Indirect Method)67.5-82.1%[8]
Precision (%RSD) Spiked Samples (Indirect Method)4.5-7.3%[8]
LOD Spiked Samples (Indirect Method)2.0 µg/L[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods across different laboratories.

LC-MS/MS Method for this compound in Animal Tissues

This method is suitable for the simultaneous determination of this compound and its metabolite, Dichlorvos.

  • Sample Preparation:

    • Homogenize animal tissue samples.

    • Extract this compound and Dichlorvos with dichloromethane.[1][2]

    • Concentrate the extract.[1][2]

    • The concentrated liquid is dissolved in an acetonitrile (B52724) solution and defatted with n-hexane for aquatic products.[3]

  • Chromatographic Conditions:

    • Column: Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For this compound, m/z 257→109 or m/z 259→109; for Dichlorvos, m/z 221→109 or m/z 221→108.9.[4]

GC-FPD Method for this compound in Agricultural Products

This method involves derivatization to improve the thermal stability of this compound.

  • Sample Preparation:

    • Extract samples with acetone (B3395972), followed by re-extraction with ethyl acetate.[6]

    • Clean up the extract using a silica (B1680970) gel column with n-hexane-acetone (1:1) as the eluent.[6]

    • Derivatize this compound by acylation with N-methylbis(trifluoroacetamide) and pyridine (B92270) in acetone at 60°C for 2 hours.[6]

  • GC-FPD Conditions:

    • The specific column and temperature program would be optimized for the separation of the derivatized this compound and Dichlorvos.

    • Detector: Flame Photometric Detector (FPD).[6]

Indirect HPLC-UV Method for this compound

This method is based on the catalytic effect of this compound on the oxidation of benzidine (B372746).

  • Sample Preparation:

    • Extract this compound from samples using a 0.01 mol/L sodium dodecyl sulphate (SDS) solution.[8]

    • Isolate and concentrate this compound using solid-phase extraction (SPE).[8]

  • Catalytic Reaction and HPLC Analysis:

    • This compound catalyzes the oxidation of benzidine to 4-amino-4'-nitro biphenyl (B1667301) in the presence of sodium perborate (B1237305).[8]

    • The product, 4-amino-4'-nitro biphenyl, is separated and quantified by reversed-phase HPLC with UV detection at 365 nm.[8]

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow for the cross-validation of analytical methods and provide a logical comparison of the techniques discussed.

cross_validation_workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting p1 Define Study Objectives (e.g., method comparison, proficiency testing) p2 Select Analytical Methods for Comparison p1->p2 p3 Develop and Standardize Detailed Experimental Protocols p2->p3 p4 Select Participating Laboratories p3->p4 e1 Prepare and Distribute Homogeneous Test Samples p4->e1 e2 Laboratories Analyze Samples Using Standardized Protocols e1->e2 e3 Data Submission to Coordinating Body e2->e3 a1 Statistical Analysis of Results (e.g., precision, accuracy, bias) e3->a1 a2 Comparison of Method Performance a1->a2 a3 Final Report Generation and Dissemination a2->a3

Caption: Workflow for an inter-laboratory cross-validation study.

method_comparison cluster_methods Analytical Methods for this compound cluster_attributes Key Performance Attributes lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity High selectivity Selectivity lcms->selectivity High thermal_stability Analyte Thermal Stability lcms->thermal_stability Not an issue cost Cost & Complexity lcms->cost High gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->thermal_stability Potential for degradation (derivatization may be needed) gcms->cost Medium hplcuv HPLC-UV hplcuv->sensitivity Lower hplcuv->selectivity Lower hplcuv->thermal_stability Not an issue hplcuv->cost Low

Caption: Comparison of key attributes of analytical methods for this compound.

References

Comparative assessment of Trichlorfon's impact on various fish species' gill histopathology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals the significant and varied histopathological impact of Trichlorfon, an organophosphate pesticide, on the gill tissues of a range of fish species. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative assessment of this compound-induced gill damage, detailing experimental protocols and underlying molecular mechanisms.

The gills, vital for respiration and osmoregulation, are a primary target for waterborne toxicants like this compound. Exposure leads to a cascade of histopathological alterations that can severely compromise fish health. This guide presents a consolidated overview of these effects, with a focus on quantitative data, to aid in the understanding of this compound's aquatic toxicity.

Quantitative Assessment of Gill Histopathology

The severity of gill damage induced by this compound is dependent on the fish species, the concentration of the pesticide, and the duration of exposure. The following table summarizes key histopathological findings from various studies.

Fish SpeciesThis compound ConcentrationExposure DurationMajor Histopathological Alterations Observed in GillsReference(s)
Nile Tilapia (Oreochromis niloticus)0.25 ppm4 - 96 hoursEdema, blood congestion, cell proliferation, lamellar fusion, hypertrophy.[1][2][1][3]
Pintado (Pseudoplatystoma corruscans)0.25, 0.5, 1.0 mg/L96 hoursCongestion, aneurysm, lamellar hyperplasia, capillary dilation, epithelial detachment, edema.
Carp (Cyprinus carprio)11 and 22 mg/L14 daysNegative alterations in antioxidant parameters.[4][4]
Tambaqui (Colossoma macropomum)0.261 and 0.435 mg/L48 - 96 hoursPronounced apoptotic effects and oxidative damage.[5][5]
Arapaima (Arapaima gigas)250 - 1250 mg/LUp to 180 minutesLamellar hyperplasia, cell hypertrophy, total lamellar fusion, vascular congestion, leukocyte infiltrate, hemorrhage, necrosis (at ≥ 500 mg/L).[6][6]
Guppy (Poecilia reticulata)11 ppm (LC50)24 hoursEdema, hyperplasia of the gill lamellae.[7][7]
Grass Carp (Ctenopharyngodon idella)0.25 mg/L5 weeks (weekly)No significant histopathological differences from control.[8][8]

Experimental Protocols

The following is a generalized protocol for the histopathological examination of fish gills following toxicant exposure, based on methodologies cited in the reviewed literature.

1. Sample Collection and Fixation:

  • Fish are euthanized according to ethical guidelines.

  • The second gill arch is carefully excised.

  • The gill tissue is immediately fixed in a 10% neutral buffered formalin solution for at least 24 hours to prevent autolysis and preserve tissue structure.

2. Tissue Processing:

  • Dehydration: The fixed tissues are dehydrated through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 90%, 100%) to remove water.

  • Clearing: The dehydrated tissues are cleared using an agent like xylene to make the tissue transparent and miscible with the embedding medium.

  • Infiltration and Embedding: Tissues are infiltrated with molten paraffin (B1166041) wax, which replaces the clearing agent. The infiltrated tissues are then embedded in paraffin blocks.

3. Sectioning and Staining:

  • The paraffin blocks are sectioned into thin slices (typically 4-5 µm) using a microtome.

  • The sections are mounted on glass slides.

  • The paraffin is removed from the sections, and they are rehydrated.

  • The sections are stained with Hematoxylin and Eosin (B541160) (H&E), a standard staining method that reveals cellular details. Hematoxylin stains cell nuclei blue-purple, while eosin stains the cytoplasm and extracellular matrix pink.

4. Microscopic Examination:

  • The stained sections are examined under a light microscope.

  • Histopathological alterations are identified, and the severity can be scored based on a semi-quantitative scale.

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in assessing and bringing about this compound-induced gill damage, the following diagrams have been generated.

Experimental_Workflow cluster_exposure Exposure Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Fish_Acclimation Fish Acclimation Trichlorfon_Exposure This compound Exposure (Varying Concentrations & Durations) Fish_Acclimation->Trichlorfon_Exposure Control_Group Control Group (No this compound) Fish_Acclimation->Control_Group Euthanasia Euthanasia Trichlorfon_Exposure->Euthanasia Control_Group->Euthanasia Gill_Excision Gill Tissue Excision Euthanasia->Gill_Excision Fixation Fixation (10% Buffered Formalin) Gill_Excision->Fixation Tissue_Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Tissue_Processing Sectioning Microtome Sectioning Tissue_Processing->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Light Microscopy Staining->Microscopy Data_Analysis Histopathological Analysis & Scoring Microscopy->Data_Analysis Signaling_Pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway cluster_histopathology Gill Histopathology This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Upregulation This compound->p53 Antioxidant_Depletion Decreased Antioxidant Enzymes (SOD, CAT, GST) ROS->Antioxidant_Depletion Lipid_Peroxidation Increased Lipid Peroxidation (MDA levels) ROS->Lipid_Peroxidation Hyperplasia Hyperplasia ROS->Hyperplasia Lamellar_Fusion Lamellar Fusion ROS->Lamellar_Fusion Edema Edema Lipid_Peroxidation->Edema Epithelial_Lifting Epithelial Lifting Lipid_Peroxidation->Epithelial_Lifting Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necrosis Necrosis Apoptosis->Necrosis

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Trichlorfon and Dichlorvos in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of Trichlorfon and its metabolite, Dichlorvos (B1670471), in various animal tissues. This compound, an organophosphate insecticide, is known to be thermally unstable and can readily convert to the more toxic Dichlorvos, necessitating reliable and robust analytical methods for residue monitoring in food safety and toxicology studies.[1][2] This document presents a detailed overview of experimental protocols and performance data for the predominant analytical techniques, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC)-based methods.

Methodology Comparison: LC-MS/MS vs. GC-based Methods

The simultaneous analysis of this compound and Dichlorvos presents a challenge due to the thermal lability of this compound, which can lead to inaccurate quantification if heated during analysis, as is common in GC injectors. Consequently, LC-MS/MS has emerged as the preferred method for its ability to analyze these compounds at ambient temperatures, offering high sensitivity and specificity.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that separates compounds based on their polarity and then detects them based on their mass-to-charge ratio.[3] This method avoids the high temperatures that cause this compound degradation.[1]

Gas Chromatography (GC) , often coupled with detectors like a Flame Photometric Detector (FPD) or Mass Spectrometry (MS), has also been used.[4] However, to prevent the thermal degradation of this compound, a derivatization step is often required to convert it into a more heat-stable compound before analysis.[4]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters of validated methods for the simultaneous determination of this compound and Dichlorvos in animal tissues.

Table 1: Comparison of LC-MS/MS Method Performance in Different Animal Tissues

ParameterPork Muscle & Liver[1]Olive Flounder Plasma, Muscle & Liver
Limit of Detection (LOD) (µg/kg) This compound: 0.04, Dichlorvos: 0.07This compound: 0.5, Dichlorvos: 1.2
Limit of Quantification (LOQ) (µg/kg) This compound: 5, Dichlorvos: 5This compound: 1.7, Dichlorvos: 4.0
Recovery (%) 85 - 10688.2 - 114
Precision (RSD %) < 10.6< 13.8
**Linearity (R²) **Not explicitly stated, but method validatedGood correlation coefficients reported

Table 2: Performance of a GC-FPD Method in Agricultural Products (for comparison) [4]

ParameterAgricultural Products
Limit of Detection (µg/g) ≤ 0.01 (0.03 for powdered tea)
Recovery (%) Dichlorvos: 72.6 - 117.7, this compound: 86.2 - 106.6
Repeatability (RSDr %) Dichlorvos: 3.1 - 7.8, this compound: 3.4 - 8.3
Reproducibility (RSDR %) Dichlorvos: 6.9 - 15.5, this compound: 7.9 - 21.8

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a step-by-step guide for researchers.

LC-MS/MS Method for Animal Tissues[1]

This method is suitable for the analysis of this compound and Dichlorvos in tissues such as pork muscle and liver.

1. Sample Preparation:

  • Weigh 5g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane.

  • Homogenize for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction step twice more.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent.[5]

  • Column: Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or similar.[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • MS System: Agilent 6430 Triple Quadrupole LC/MS or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound transition: m/z 259 → 109.

    • Dichlorvos transition: m/z 221 → 108.9.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices and can be adapted for animal tissues.[7]

1. Extraction:

  • Homogenize the tissue sample.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge to separate the layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences).

  • Vortex and then centrifuge.

  • The resulting supernatant can be directly analyzed by LC-MS/MS or GC-MS.

GC-FPD Method with Derivatization for Agricultural Products[5]

This method, while developed for agricultural products, illustrates the derivatization approach necessary for GC analysis of this compound.

1. Sample Preparation:

  • Extract the sample with acetone.

  • Re-extract with ethyl acetate.

  • Clean up the extract using a silica (B1680970) gel column.

2. Derivatization:

  • Evaporate the cleaned extract.

  • Add N-methylbis(trifluoroacetamide) (MBTFA) and pyridine (B92270) in acetone.

  • Heat at 60°C for 2 hours to form a more thermally stable derivative of this compound.

3. GC-FPD Conditions:

  • The derivatized this compound and Dichlorvos are then analyzed by GC with a Flame Photometric Detector (FPD).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 LC-MS/MS Workflow for Animal Tissues A Homogenized Animal Tissue B Extraction with Dichloromethane A->B C Centrifugation B->C D Collect Supernatant C->D E Evaporation to Dryness D->E F Reconstitution E->F G Filtration F->G H LC-MS/MS Analysis G->H

Caption: Workflow for LC-MS/MS analysis of this compound and Dichlorvos.

cluster_1 QuEChERS Sample Preparation Workflow I Homogenized Tissue Sample J Addition of Acetonitrile & Salts I->J K Shaking & Centrifugation J->K L Supernatant Collection K->L M Dispersive SPE Cleanup L->M N Vortex & Centrifugation M->N O Analysis by LC-MS/MS or GC-MS N->O cluster_2 GC-FPD Workflow with Derivatization P Sample Extraction Q Silica Gel Cleanup P->Q R Derivatization of this compound Q->R S GC-FPD Analysis R->S

References

A Comparative Guide to the Genotoxicity of Trichlorfon and Other Common Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the genotoxic potential of Trichlorfon, an organophosphate insecticide, with other widely used pesticides. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on experimental data. The guide details the methodologies of key genotoxicity assays, presents comparative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to Pesticide Genotoxicity

Pesticides are essential for modern agriculture and disease vector control, but their widespread use raises concerns about their potential adverse effects on non-target organisms, including humans.[1] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in toxicological assessment. Genotoxic damage can lead to mutations, chromosomal aberrations, and has been linked to carcinogenesis.[2][3]

This compound (TCF) is a broad-spectrum organophosphate insecticide used in agriculture, aquaculture, and veterinary medicine.[4][5] It functions as an acetylcholinesterase inhibitor.[6] However, evidence suggests that this compound and its primary metabolite, dichlorvos (B1670471) (DDVP)—which is significantly more toxic—can induce genotoxic effects.[7][8] This guide compares the genotoxic profile of this compound with other common pesticides like Malathion (B1675926), Chlorpyrifos, Diazinon, and Glyphosate.

Common Assays for Genotoxicity Assessment

Several standardized assays are employed to evaluate the genotoxic potential of chemical compounds. These tests measure different endpoints, from gene mutations to chromosomal damage.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by utilizing bacteria.[2][9] It tests a chemical's ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium or tryptophan-requiring (trp-) strains of Escherichia coli, allowing them to grow on a histidine- or tryptophan-free medium.[2][10] A positive result indicates the chemical is a mutagen and may therefore act as a carcinogen.[2]

Experimental Protocol:

  • Strain Preparation: Several mutant bacterial strains (e.g., S. typhimurium TA98, TA100, TA102) are grown overnight in a nutrient broth.[10] These strains are specifically designed to detect different types of mutations (e.g., frameshift or point mutations).[2]

  • Metabolic Activation (Optional): Since bacteria lack the metabolic enzymes found in mammals, a rat liver extract (S9 mix) can be added to simulate metabolic activation, as some compounds only become mutagenic after being metabolized.[2][10]

  • Exposure: The bacterial culture (approximately 100 µL) is mixed with the test compound at various concentrations, 500 µL of the S9 mix (or a buffer as a control), and heated top agar (B569324).[10][11]

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[10] A small amount of histidine is included in the top agar to allow the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[2]

  • Incubation: Plates are incubated at 37°C for 48 hours.[10]

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[12]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis A Grow Salmonella (his-) Strains Overnight D Mix Bacteria, Test Compound, S9 Mix, and Top Agar A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Liver Extract (Optional) C->D E Pour Mixture onto Minimal Glucose (his-free) Agar Plate D->E F Incubate at 37°C for 48 hours E->F G Count Revertant (his+) Colonies F->G H Compare to Control to Determine Mutagenicity G->H

Ames Test Experimental Workflow
The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a simple, sensitive, and rapid technique for detecting DNA damage (such as single and double-strand breaks and alkali-labile sites) in individual eukaryotic cells.[13][14][15] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a shape resembling a "comet."[13] The intensity and length of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol:

  • Cell Preparation: A suspension of single cells (e.g., from peripheral blood lymphocytes or cultured cells) is prepared.[13]

  • Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[13]

  • Lysis: The slides are immersed in a high-salt, detergent-based lysing solution. This step removes cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid."[13][16]

  • DNA Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.[15]

  • Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA fragments migrate from the nucleoid towards the anode.[17]

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye, such as ethidium (B1194527) bromide or SYBR Green.[13]

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage (e.g., tail length, % DNA in tail).[17]

Comet_Assay_Workflow A Prepare Single Cell Suspension B Embed Cells in Low-Melt Agarose on a Slide A->B C Lyse Cells to Remove Membranes and Proteins B->C D Immerse in Alkaline Buffer (pH > 13) to Unwind DNA C->D E Perform Electrophoresis (Fragmented DNA Migrates) D->E F Neutralize and Stain with Fluorescent Dye E->F G Visualize Under Microscope and Score Comets F->G H Quantify DNA Damage (e.g., Tail Length, % DNA in Tail) G->H

Comet Assay Experimental Workflow
The Micronucleus Test

The micronucleus (MN) test is a cytogenetic assay used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[18][19] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[20] The assay can be performed in vivo (e.g., using rodent bone marrow erythrocytes) or in vitro (e.g., using cultured human lymphocytes).[20][21]

Experimental Protocol (in vitro):

  • Cell Culture: Human peripheral blood lymphocytes or other suitable cell lines are cultured.[20]

  • Exposure: The test substance is added at various concentrations to the cell cultures for a defined period (e.g., 24 or 48 hours).[18]

  • Cytokinesis Block: Cytochalasin-B is added to the culture. This agent blocks cytokinesis (the final stage of cell division) but not nuclear division, resulting in the accumulation of binucleated cells that have completed one mitosis.[20] This step makes it easier to identify cells that have divided once after exposure.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

  • Scoring: The frequency of micronuclei is scored in a large number of binucleated cells (typically 1000-2000) under a microscope.[20] An increase in the frequency of micronucleated cells indicates genotoxic activity. The Cytokinesis-Block Proliferation Index (CBPI) can also be calculated to assess cytotoxicity.[18][20]

Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_process Processing cluster_analysis Analysis A Culture Human Lymphocytes or other Cell Lines B Add Test Compound at Various Concentrations A->B C Add Cytochalasin-B to Block Cytokinesis B->C D Harvest, Fix, and Stain Cells on Slides C->D E Score Frequency of Micronuclei in Binucleated Cells D->E F Calculate Proliferation Index (CBPI) for Cytotoxicity Assessment E->F G Statistically Compare with Control E->G

In Vitro Micronucleus Test Workflow

Comparative Genotoxicity of this compound and Other Pesticides

Studies have demonstrated that this compound possesses genotoxic potential across various test systems. Its effects are often compared to other organophosphates and pesticides from different chemical classes.

PesticideChemical ClassTest SystemAssayKey Genotoxic FindingsReference(s)
This compound OrganophosphateHuman Lymphocytes (in vitro)Comet, MN, CA, SCESignificantly increased DNA damage, micronuclei, chromosomal aberrations, and sister chromatid exchanges.[22]
Rana chensinensis Tadpoles (in vivo)MN, DNA fragmentationIncreased micronucleus frequency in erythrocytes and enhanced genetic damage index in hepatic tissues.[23]
Colossoma macropomum (Fish) (in vivo)qPCR (Gene Expression)Upregulated the pro-apoptotic gene p53, indicating a genotoxic stress response.[4]
Chlorpyrifos OrganophosphateRat Lymphocytes (in vitro)Comet, DPCCaused a significant, time-dependent increase in DNA damage and DNA-protein cross-links.[24]
Human Lymphocytes (in vitro)CometIncreased DNA damage in a dose- and time-dependent manner.[17]
Malathion OrganophosphateRat Lymphocytes (in vitro)Comet, DPCInduced a significant increase in DNA damage and DNA-protein cross-links.[24]
Daphnia magna (in vivo)CometShown to cause DNA damage in exposed organisms.[25]
Diazinon OrganophosphateVariousMultipleIdentified as having cytotoxic and genotoxic properties.[3]
Glyphosate OrganophosphonateMouse Bone Marrow (in vivo)MNStatistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes.[26]

Abbreviations: MN (Micronucleus Test), CA (Chromosomal Aberration Assay), SCE (Sister Chromatid Exchange Assay), DPC (DNA-Protein Cross-links)

The data indicate that this compound is demonstrably genotoxic, causing direct DNA damage and chromosomal abnormalities.[22] Its profile is comparable to other organophosphates like Chlorpyrifos and Malathion, which also induce DNA strand breaks and other lesions.[17][24]

Signaling Pathways in Pesticide-Induced Genotoxicity

When pesticides induce DNA damage, cells activate complex signaling pathways to initiate repair, halt the cell cycle, or trigger programmed cell death (apoptosis). The p53 tumor suppressor protein is a central regulator in this response.

Upon detection of DNA damage, kinases such as ATM (Ataxia-Telangiectasia Mutated) are activated. ATM phosphorylates and activates p53, preventing its degradation. Activated p53 then acts as a transcription factor, upregulating genes involved in cellular response. For instance, p21 is induced to cause cell cycle arrest, providing time for DNA repair. If the damage is too severe to be repaired, p53 can induce the expression of pro-apoptotic proteins like Bax, leading to the elimination of the damaged cell. Studies have shown that this compound exposure can strongly induce p53 expression, indicating the activation of this genotoxic stress pathway.[4]

p53_Pathway cluster_outcomes Cellular Outcomes Pesticide Pesticide Exposure (e.g., this compound) DNA_Damage DNA Damage (Strand Breaks) Pesticide->DNA_Damage ATM ATM/ATR Kinase Activation DNA_Damage->ATM p53 p53 Activation & Stabilization ATM->p53 Phosphorylation Arrest p21 Upregulation -> Cell Cycle Arrest (G1/S Phase) p53->Arrest Repair Activation of DNA Repair Machinery p53->Repair Apoptosis Bax Upregulation -> Apoptosis (Cell Death) p53->Apoptosis Arrest->Repair Allows time for

References

Independent Laboratory Validation of Analytical Methods for Trichlorfon Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the determination of Trichlorfon residues in various matrices. The information presented is collated from multiple studies to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. This document summarizes key performance data, details experimental protocols, and illustrates a typical validation workflow.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data from various independent laboratory validations of analytical methods for this compound residue analysis. This allows for a direct comparison of key validation parameters across different techniques and sample matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-μECD & GC-MS Milk3.7 μg/L11.1 μg/L92.4 - 103.63.6 - 6.7
LC-MS/MS Animal Tissues0.04 μg/kg (this compound), 0.07 μg/kg (Dichlorvos)5 μg/kg (both)85 - 106< 10.6
LC-MS/MS Soil/Thatch0.083 mg/kg0.25 mg/kgNot explicitly stated, but met guideline requirementsNot explicitly stated, but met guideline requirements
LC-MS/MS WaterNot Reported5.0 μg/L70 - 120≤ 20
LC-MS/MS Olive Flounder (Plasma, Muscle, Liver)0.5 μg/kg (this compound), 1.2 μg/kg (Dichlorvos)1.7 μg/kg (this compound), 4.0 μg/kg (Dichlorvos)88.2 - 114< 13.8
LC-MS/MS Kaki Fruit & Cauliflower0.006 - 0.013 mg/kg0.05 mg/kg83 - 101< 10

Experimental Protocols

Detailed methodologies for the key analytical techniques cited in the comparison table are provided below.

Gas Chromatography with Micro-Electron Capture Detection (GC-μECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Milk[1]
  • Sample Preparation: Milk samples (10 ml) were spiked with this compound standards.

  • Extraction: The specific extraction solvent and procedure were not detailed in the provided abstract but would typically involve liquid-liquid extraction with an organic solvent followed by a cleanup step.

  • Instrumentation (GC-μECD): An Agilent 6890N GC system equipped with a μ-ECD was used. The column was an HP-Ultra 2.

  • Instrumentation (GC-MS for Confirmation): An Agilent 6890N GC coupled with a mass selective detector was used for confirmation. The column was a HP-5 MS (30 m × 0.25 mm × 0.25 μm).

  • GC Conditions:

    • Oven Temperature Program: Initial temperature of 50°C held for 4 minutes, then increased to 300°C at a rate of 20°C/min.

    • Injector Temperature: 230°C.

    • Detector Temperature: 280°C.

    • Ion Source Temperature (MS): 230°C.

  • Quantification: A calibration curve was generated using the peak area versus the concentration of working solutions. It is important to note that under GC conditions, this compound is readily converted to Dichlorvos, and therefore, the determination of this compound residues is often performed by measuring Dichlorvos.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Dichlorvos in Animal Tissues[2]
  • Sample Preparation: Animal tissues were homogenized.

  • Extraction: The homogenized tissue was extracted with dichloromethane. The extract was then concentrated.

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Separation: The method was developed to effectively separate this compound and Dichlorvos for individual determination.

  • Quantification: The concentrated extract was analyzed by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Soil and Thatch[3]
  • Extraction: 200 g of soil/thatch is extracted with 400 mL of methanol:0.5% aqueous HCl (50:50, v:v) by shaking for 20-25 minutes.

  • Sample Preparation: A 0.5 mL aliquot of the extract is fortified with an internal standard (d6-DDVP) and diluted to 10.0 mL with 0.1% acetic acid:acetonitrile (B52724) (80:20, v:v).

  • Instrumentation: HPLC system (Imtakt Unison UK-C18, 3.0 x 75 mm, 3 µm column) coupled with a mass spectrometer with MS/MS-ESI+ detection and Multiple Reaction Monitoring (MRM).

  • Mobile Phase Gradient: A gradient of (A) aqueous 0.1% formic acid and (B) acetonitrile was used.

  • Quantification: Analysis is performed using the prepared sample solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and DDVP in Water[4]
  • Sample Preparation: 40 mL of water is acidified with 10 mL of either 0.25% acetic acid in acetonitrile or 10 mL of acetonitrile:0.1% acetic acid in water (20:80, v:v), mixed, and analyzed directly.

  • Instrumentation: An Agilent 1200 HPLC system coupled with an Applied Biosystems API 4000 MS/MS using multiple reaction monitoring (MRM).

  • Column: Imtakt Unison UK-C18 column (3.0 mm x 75 mm, 3 µm) at 40°C.

  • Mobile Phase: Isocratic mobile phase of 0.1% formic acid in methanol:0.1% formic acid in water (60:40, v:v).

  • Ion Transitions Monitored: m/z 257→109 for this compound and m/z 221→109 for DDVP.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the independent laboratory validation of an analytical method for this compound residues, based on established validation parameters.[2][3]

Analytical_Method_Validation_Workflow start Start: Define Analytical Method & Scope method_dev Method Development & Optimization start->method_dev protocol Establish Validation Protocol method_dev->protocol linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ Determination protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision specificity Specificity/ Selectivity protocol->specificity robustness Robustness linearity->robustness lod_loq->robustness accuracy->robustness precision->robustness specificity->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

References

Evaluating the performance of different HPLC columns for Trichlorfon separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate HPLC column is a critical step in developing robust and reliable analytical methods for the quantification of active pharmaceutical ingredients and other compounds of interest. This guide provides a comparative evaluation of the performance of three common reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the separation of the organophosphate insecticide Trichlorfon.

This comparison draws upon experimental data from various studies to provide a clear overview of the expected performance of each column type. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to offer a comprehensive assessment.

Performance Comparison of HPLC Columns

The choice of stationary phase is a crucial factor influencing the retention and selectivity of an HPLC separation. C18 columns are the most widely used reversed-phase columns, offering strong hydrophobic retention. C8 columns, with a shorter alkyl chain, provide less retention and are often used for more hydrophobic compounds or when shorter analysis times are desired. Phenyl-Hexyl columns offer alternative selectivity due to π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.

The following table summarizes the performance characteristics of C18, C8, and Phenyl-Hexyl columns for the separation of this compound, based on available experimental data and the known properties of these stationary phases.

Column TypeStationary PhaseKey Performance Characteristics for this compound SeparationIdeal For
C18 Octadecyl silane (B1218182) (ODS)- Good retention for this compound.[1][2] - Well-established methods are available.[1][2] - Potential for strong retention , which may require higher organic solvent concentrations in the mobile phase.General-purpose analysis of this compound, method development starting point.
C8 Octyl silane- Shorter retention time compared to C18 due to lower hydrophobicity. - May offer faster analysis times . - Less retention for polar compounds, which could be advantageous for this compound.High-throughput analysis, and for analytes that are too strongly retained on C18 columns.
Phenyl-Hexyl Phenyl ring with a hexyl linker bonded to silica- Alternative selectivity due to potential π-π interactions, although this compound lacks a prominent aromatic ring for strong interactions.[3][4] - May provide improved peak shape for polar compounds.[4] - Can offer different elution orders compared to C18 and C8 phases.[3]Orthogonal method development, and for separating this compound from matrix components with aromatic moieties.

Experimental Data Summary

The following table presents a summary of quantitative data for this compound separation on a C18 column, as reported in a study by Woo et al. (2016). Data for C8 and Phenyl-Hexyl columns are not available from a direct comparative study for this compound; therefore, expected performance is described based on the general properties of these columns.

ParameterC18 Column (Experimental Data)C8 Column (Expected Performance)Phenyl-Hexyl Column (Expected Performance)
Column Eclipse plus C18 (2.1 × 100 mm, 1.8 µm)Not specifiedNot specified
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B)Isocratic or gradient elution with acetonitrile/water or methanol (B129727)/waterIsocratic or gradient elution with acetonitrile/water or methanol/water
Flow Rate 0.3 mL/min~0.3 - 1.0 mL/min~0.3 - 1.0 mL/min
Retention Time ~2.66 - 2.8 minutes[1]Shorter than C18Similar to or slightly shorter than C18, depending on mobile phase
Peak Asymmetry Not explicitly reported, but good peak shape is generally expected with modern C18 columns.Good peak shape expected.Potentially improved peak shape due to alternative interactions.[4]
Resolution Baseline separation from its main degradation product, Dichlorvos, is achievable.Adequate resolution is expected, but may be lower than C18 for closely eluting peaks.May offer improved resolution from specific matrix interferences.

Experimental Protocols

Below is a detailed experimental protocol for the analysis of this compound using a C18 HPLC column, based on established methods.[1][2] This protocol can serve as a starting point for method development and can be adapted for use with C8 and Phenyl-Hexyl columns.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

2. Chromatographic Conditions (Baseline Method for C18):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio can be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm or MS/MS detection for higher sensitivity and selectivity. For MS/MS, typical ion transitions for this compound are m/z 257→109.[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For water samples, a simple dilution and filtration may be sufficient. For more complex matrices like soil or biological tissues, a solvent extraction followed by solid-phase extraction (SPE) cleanup may be necessary.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for evaluating the performance of different HPLC columns for this compound separation.

HPLC_Column_Evaluation_Workflow cluster_prep Preparation cluster_screening Column Screening cluster_analysis Data Analysis and Optimization cluster_conclusion Conclusion start Define Analytical Objective: Separation of this compound prep_standards Prepare this compound Standards and Samples start->prep_standards c18 C18 Column prep_standards->c18 Inject c8 C8 Column prep_standards->c8 Inject phenyl Phenyl-Hexyl Column prep_standards->phenyl Inject run_hplc Run HPLC Analysis under Identical Conditions c18->run_hplc c8->run_hplc phenyl->run_hplc collect_data Collect Data: - Retention Time - Peak Asymmetry - Resolution run_hplc->collect_data compare Compare Performance Metrics collect_data->compare optimize Optimize Method (if necessary) compare->optimize select_column Select Optimal Column optimize->select_column

References

A comparative study of the lethal and sub-lethal effects of Trichlorfon across different trophic levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of Trichlorfon, an organophosphate insecticide, across various trophic levels. By synthesizing experimental data on its lethal and sub-lethal impacts, this document aims to offer an objective resource for assessing the environmental and physiological consequences of this widely used chemical.

Executive Summary

This compound demonstrates significant toxicity across producers, consumers, and decomposers, with primary consumers, particularly aquatic invertebrates, exhibiting the highest sensitivity. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity. However, mounting evidence reveals that this compound also induces a cascade of sub-lethal effects, including oxidative stress, apoptosis, and immunotoxicity, at concentrations well below those causing acute lethality. This guide presents a detailed examination of these effects, supported by quantitative data and experimental methodologies, to provide a holistic understanding of this compound's ecotoxicological profile.

Data Presentation: Lethal and Sub-lethal Effects of this compound

The following tables summarize the quantitative data on the lethal and sub-lethal toxicity of this compound to a range of organisms representing different trophic levels.

Table 1: Lethal Toxicity of this compound (LC50/LD50)

Trophic LevelSpeciesEndpointValueExposure DurationReference
Producers Pseudokirchneriella subcapitata (Green Algae)EC50274.5 mg/L96 hours[1]
Chlorella vulgaris (Green Algae)-No effect observed96 hours[1]
Primary Consumers Daphnia magna (Water Flea)LC500.29 µg/L48 hours[1]
Daphnia magna (Water Flea)LC500.18 mg/L48 hours
StonefliesLC500.01 mg/L96 hours
Secondary Consumers Danio rerio (Zebrafish) - Early Life StagesLC5025.4 mg/L96 hours[1]
Danio rerio (Zebrafish) - AdultsLC5028.8 mg/L96 hours[1]
Oncorhynchus mykiss (Rainbow Trout)LC501.4 mg/L96 hours
Lepomis macrochirus (Bluegill)LC500.26 mg/L96 hours
Rana chensinensis (Chinese Brown Frog) - Tadpoles-Decreased survival at 0.01-1.0 mg/L4 weeks
Bobwhite QuailLD5022.4 mg/kg-
Decomposers Eisenia fetida (Earthworm)-Significant mortality with some formulations-

Table 2: Sub-lethal Toxicity of this compound (NOEC/LOEC)

| Trophic Level | Species | Endpoint | NOEC | LOEC | Exposure Duration | Reference | |---|---|---|---|---|---| | Primary Consumers | Daphnia magna (Water Flea) | Immobilization | <0.1 µg/L | 0.1 µg/L | 48 hours |[1] | | Secondary Consumers | Danio rerio (Zebrafish) - Embryos | Teratogenic Effects | <20 mg/L | 20 mg/L | 4 days |[2] | | | Rana chensinensis (Chinese Brown Frog) - Tadpoles | Micronucleus Formation | <0.1 mg/L | 0.1 mg/L | 2 weeks | | | | Carassius auratus gibelio (Gibelo Carp) | Hepatocyte Apoptosis | <0.5 mg/L | 0.5 mg/L | 30 days |[3] | | | Piaractus mesopotamicus (Pacu) | AChE Inhibition | <8 µg/L | 8 µg/L | 96 hours |[4] | | Decomposers | Vibrio qinghaiensis sp.-Q67 (Luminescent Bacterium) | Luminescence Inhibition | - | ~25.7 mg/L (1x10⁻⁴ M) | - |[2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (based on OECD Guideline 201)
  • Test Organism: Pseudokirchneriella subcapitata or other suitable freshwater microalgae.

  • Test Principle: Exponentially growing cultures of algae are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours. The inhibition of growth in relation to a control group is measured.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Lighting: Continuous, uniform illumination.

    • pH: Maintained between 6.0 and 9.0, ideally between 7.5 and 8.5.

    • Test Concentrations: A minimum of five concentrations in a geometric series.

    • Replicates: At least three replicates per concentration.

  • Endpoint: The primary endpoint is the EC50, the concentration of this compound that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control. NOEC and LOEC values are also determined.[5]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
  • Test Organism: Daphnia magna (or other suitable Daphnia species), less than 24 hours old.

  • Test Principle: Young daphnids are exposed to a range of this compound concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Test Conditions:

    • Temperature: 18-22°C.

    • Lighting: 16-hour light, 8-hour dark cycle.

    • Test Medium: Reconstituted or natural water with a pH of 6-9 and hardness of 140-250 mg/L as CaCO₃.

    • Test Concentrations: At least five concentrations in a geometric series.

    • Replicates: At least four replicates with five daphnids each per concentration.

  • Endpoint: The primary endpoint is the EC50, the concentration of this compound that immobilizes 50% of the daphnids after 48 hours. NOEC and LOEC values are also determined.

Fish Acute Toxicity Test (based on OECD Guideline 203)
  • Test Organism: A variety of freshwater and marine fish species can be used, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Principle: Fish are exposed to a range of this compound concentrations for 96 hours. Mortality is the primary endpoint observed.

  • Test Conditions:

    • Temperature: Species-specific, e.g., 23 ± 2°C for Zebrafish.

    • Lighting: 12-16 hour light photoperiod.

    • Water: Reconstituted or natural water with dissolved oxygen >60% saturation.

    • Test Concentrations: At least five concentrations in a geometric series.

    • Replicates: At least seven fish per concentration.

  • Endpoint: The primary endpoint is the LC50, the concentration of this compound that is lethal to 50% of the test fish within 96 hours.[5]

Signaling Pathways and Mechanisms of Action

This compound's toxicity extends beyond its well-established role as an acetylcholinesterase inhibitor. The following diagrams illustrate the key signaling pathways implicated in its sub-lethal effects.

Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4] this compound is a pro-drug that is non-enzymatically converted to the more potent dichlorvos (B1670471) (DDVP), which then irreversibly binds to the active site of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in target organisms.

Acetylcholinesterase_Inhibition This compound This compound DDVP Dichlorvos (DDVP) (Active Metabolite) This compound->DDVP Non-enzymatic conversion AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibits Acetylcholine Acetylcholine Synaptic_Cleft Synaptic Cleft (Accumulation) AChE->Synaptic_Cleft Prevents breakdown Acetylcholine->Synaptic_Cleft Breaks down Nerve_Stimulation Continuous Nerve Stimulation Synaptic_Cleft->Nerve_Stimulation Paralysis Paralysis & Death Nerve_Stimulation->Paralysis Oxidative_Stress_Induction This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria affects ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Mitochondria->ROS generates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) ROS->Antioxidant_Enzymes induces Cellular_Damage Cellular Damage (Lipid Peroxidation) ROS->Cellular_Damage causes Antioxidant_Enzymes->ROS detoxifies Apoptosis_Signaling This compound This compound Exposure ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Mitochondrial_Pathway Mitochondrial Pathway This compound->Mitochondrial_Pathway Ca_Release Increased Intracellular Ca2+ ER_Stress->Ca_Release Caspase_Activation Caspase Activation (e.g., Caspase-3, -9, -12) Ca_Release->Caspase_Activation p53 p53 Upregulation Mitochondrial_Pathway->p53 Mitochondrial_Pathway->Caspase_Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Ecotoxicity_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Analysis Test_Substance Test Substance (this compound) Test_Media Test Media Preparation Test_Substance->Test_Media Test_Organisms Test Organisms (Algae, Daphnia, Fish) Range_Finding Range-Finding Test Test_Organisms->Range_Finding Test_Media->Range_Finding Definitive_Test Definitive Test (Multiple Concentrations) Range_Finding->Definitive_Test Lethal_Endpoints Lethal Endpoints (Mortality, Immobilization) Definitive_Test->Lethal_Endpoints Sublethal_Endpoints Sub-lethal Endpoints (Growth, Reproduction, Biomarkers) Definitive_Test->Sublethal_Endpoints Statistical_Analysis Statistical Analysis (LC50, EC50, NOEC, LOEC) Lethal_Endpoints->Statistical_Analysis Sublethal_Endpoints->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment

References

Safety Operating Guide

Proper Disposal of Trichlorfon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Trichlorfon is critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound is an organophosphate insecticide that is moderately toxic and presents several hazards. It is crucial to handle this chemical with care and to follow proper disposal procedures to mitigate risks. In the United States, any waste containing this compound is classified as hazardous waste, necessitating specific handling and disposal protocols.

Immediate Safety and Handling Precautions

Before working with this compound, it is imperative to be trained on its proper handling and storage. Always handle this compound in a well-ventilated area, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Seek immediate medical attention.

This compound Disposal Procedures

The primary and most recommended method for the disposal of this compound and its waste is through a licensed hazardous waste disposal service. However, for small spills or residual amounts in a laboratory setting, chemical degradation through alkaline hydrolysis can be employed as a preliminary decontamination step before collection by a waste disposal service.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., paper towels, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and be kept securely closed.

  • Spill Management:

    • In the event of a spill, restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Do not use combustible materials like sawdust.

    • Collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone, methanol).

    • Collect the rinsate as hazardous waste.

    • After triple rinsing, the container can be disposed of as regular laboratory waste, depending on local regulations.

  • Chemical Degradation (for small laboratory quantities):

    • This compound is known to undergo hydrolysis, which is accelerated in alkaline conditions.

    • Caution: This procedure should be carried out in a fume hood by trained personnel.

    • Prepare a 5% sodium hydroxide (B78521) (NaOH) solution.

    • Slowly and carefully add the this compound waste to the NaOH solution while stirring. The recommended ratio is approximately 1:10 (waste to NaOH solution).

    • Allow the mixture to react for at least 24 hours to ensure complete degradation.

    • The resulting solution should be neutralized to a pH between 6 and 8 before being collected for disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

ParameterValue/Classification
Hazardous Waste Classification (USA) Regulated as a hazardous waste.
Signal Word Warning
Environmental Hazards Very toxic to aquatic life.

This compound Disposal Workflow

Trichlorfon_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Decontamination & Disposal Path A This compound Waste Generated (Unused chemical, contaminated materials, empty containers) B Collect in a Designated Hazardous Waste Container A->B G Is container empty? B->G C Spill Occurs D Restrict Area & Wear PPE C->D E Absorb with Inert Material D->E F Collect and Add to Hazardous Waste Container E->F F->B H Triple Rinse Container G->H Yes K Small Lab Quantity Decontamination? (Alkaline Hydrolysis) G->K No I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container (per local regulations) H->J N Arrange for Pickup by Licensed Hazardous Waste Disposal Service I->N L Perform Alkaline Hydrolysis K->L Yes K->N No M Neutralize Solution L->M M->N O Final Disposal (Incineration) N->O

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

Essential Safety and Operational Guide for Handling Trichlorfon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Trichlorfon, an organophosphate insecticide, is paramount to prevent potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure through dermal contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Hand/Skin Protection Wear chemical-resistant gloves such as rubber, plastic, or latex. A long-sleeved shirt and long pants or a body coverall are also necessary. It is advisable to wear loose-fitting outer gloves for easy removal.[1]
Eye Protection Use chemical goggles and a face shield, especially when mixing or spraying this compound.[1]
Respiratory Protection A NIOSH-approved dust/mist filtering respirator with an N, R, P, or HE filter is recommended.
Footwear Wear chemical-resistant boots. Pant legs should be worn over the boots to prevent pesticides from entering.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure that an emergency shower and eyewash station are readily accessible.

  • Verify that all personnel are trained on the hazards of this compound and the proper use of PPE.

  • Work in a well-ventilated area, preferably with local exhaust ventilation.[3]

2. Handling and Mixing:

  • Avoid creating dust when handling the solid form of this compound.[4]

  • When mixing, do so carefully to avoid splashing.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

3. Storage:

  • Store this compound in its original, tightly closed container in a cool, well-ventilated, and locked area.[5][6]

  • Keep it away from children, food, and animal feed.[6]

  • Do not store at temperatures above 55°C, as it decomposes rapidly above 100°C and may cause an explosion.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3][6]

  • Contaminated work clothes should be removed promptly and laundered separately by informed individuals.[3] Do not take contaminated clothing home.[3]

// Edge styling edge [color="#4285F4"]; } .dot

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plan

In the event of an emergency or the need for disposal, the following procedures should be followed.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.
Eye Contact Flush eyes with large amounts of clean water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing has stopped, begin rescue breathing.[3] Seek immediate medical attention.
Ingestion If the person is conscious, induce vomiting. Seek immediate medical attention.

Accidental Release Measures:

  • Keep unnecessary personnel away and isolate the spill area.

  • For solid spills, moisten the material to prevent dusting and sweep it up into a sealable container for disposal.[7]

  • For liquid spills, absorb with an inert material like sand or earth and place in a sealed container for disposal.[7]

  • Ensure the cleanup is performed by personnel wearing appropriate PPE.

Fire-Fighting Measures:

  • Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Do not use a heavy stream of water as it may spread the contamination.[5]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.

  • Containers may explode in a fire.[3][7] Use water spray to keep fire-exposed containers cool.[3][7]

Disposal Plan:

The disposal of this compound and its containers must be handled with care to prevent environmental contamination.

  • Unused Product: If unused this compound cannot be used according to label instructions, contact your state pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for guidance.[8]

  • Containers: Nonrefillable containers should be triple-rinsed (or equivalent) promptly after emptying.[8] The rinsate should be collected and used in the application mix or disposed of properly.[8] After rinsing, puncture and dispose of the container in a sanitary landfill or by other approved state and local procedures.[8]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent materials, and contaminated clothing should be placed in sealed containers and disposed of as hazardous waste according to local, state, and federal regulations. In the USA, any waste containing this compound is considered a hazardous waste.[6]

By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlorfon
Reactant of Route 2
Reactant of Route 2
Trichlorfon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.